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  • Product: 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione
  • CAS: 1545350-95-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, represe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The strategic placement of amino, chloro, and ethyl groups on the pyrimidine-2,4-dione core can significantly influence the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile. We will delve into the structural and electronic characteristics, predictable physical properties, and the analytical methodologies crucial for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, development, and analysis of novel pyrimidinedione-based compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence solubility, membrane permeability, and receptor-binding interactions, all of which are pivotal in drug development.

Structural and Molecular Data

The structural and molecular characteristics of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione form the basis for understanding its chemical reactivity and physical behavior.

PropertyValueSource
Molecular Formula C₆H₈ClN₃O₂Inferred from structure
Molecular Weight 189.60 g/mol Inferred from structure
IUPAC Name 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dioneIUPAC Nomenclature
CAS Number 1545350-95-5Supplier Information
Canonical SMILES CCN1C(=O)NC(=O)C(=C1N)ClInferred from structure
InChI InChI=1S/C6H8ClN3O2/c1-2-10-5(12)8-4(11)3(7)6(9)10/h2,9H2,1H3,(H,8,11,12)Inferred from structure
Predicted Physicochemical Properties
PropertyPredicted Value/RangeBasis for Prediction and Key Insights
Melting Point (°C) 200 - 2806-Amino-3-ethylpyrimidine-2,4(1H,2H)-dione has a reported melting point of 260-262°C.[3] The presence of the chloro group at the 5-position in the target compound may influence crystal lattice packing, potentially altering the melting point. Thermal analysis of various pyrimidine derivatives shows a wide range of melting points depending on substitution patterns.[4][5]
Boiling Point (°C) > 300 (decomposes)Pyrimidine derivatives often decompose at high temperatures rather than boiling.[4][5]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The uracil backbone provides polarity and potential for hydrogen bonding, suggesting some aqueous solubility. However, the ethyl and chloro substituents increase lipophilicity. The solubility of pyrimidine derivatives is highly dependent on the nature of their substituents.[6][7][8]
pKa Amine (NH₂) group: ~3-5; Imide (N-H) protons: ~8-10The pKa of the amino group in 6-aminouracil is influenced by the electron-withdrawing nature of the pyrimidinedione ring.[9] The imide protons are weakly acidic. The ethyl group at the N1 position will slightly alter the electronic properties compared to unsubstituted uracil.
LogP 1.0 - 2.0The combination of polar (amino, carbonyl) and non-polar (ethyl, chloro) groups suggests a moderate octanol-water partition coefficient. This is a critical parameter for predicting membrane permeability and overall drug-likeness.

Spectroscopic and Analytical Characterization

The unambiguous identification and characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione rely on a combination of spectroscopic and chromatographic techniques. The following sections outline the expected spectral data and provide detailed protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Based on data from similar pyrimidinedione derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are predicted.

Predicted ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 11.5s1HN³-HThe imide proton chemical shift is typically in this range for uracil derivatives and is often broad.[3]
~6.5 - 7.5br s2H-NH₂The amino protons are expected to be a broad singlet and their chemical shift can be solvent-dependent.[3]
~3.8 - 4.0q2H-CH₂-CH₃The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons.
~1.1 - 1.3t3H-CH₂-CH₃The methyl protons of the ethyl group will appear as a triplet.

Predicted ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C4=OCarbonyl carbons in uracil derivatives typically resonate in this region.[3]
~150 - 155C2=OSimilar to the C4 carbonyl.[3]
~145 - 150C6-NH₂The carbon attached to the amino group is expected in this downfield region.[3]
~95 - 105C5-ClThe carbon bearing the chloro substituent will be significantly shifted.
~40 - 45-CH₂-CH₃The methylene carbon of the ethyl group.
~13 - 16-CH₂-CH₃The methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and imide)
3000 - 2850MediumC-H stretching (aliphatic)
1720 - 1650StrongC=O stretching (carbonyls)
1650 - 1550StrongN-H bending (amine)
~800 - 700Medium-StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would correspond to its exact mass.

  • Expected [M+H]⁺: 190.0330 (for C₆H₉ClN₃O₂⁺)

  • Expected [M-H]⁻: 188.0181 (for C₆H₇ClN₃O₂⁻)

The fragmentation pattern would likely involve the loss of the ethyl group, chlorine, and cleavage of the pyrimidine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. Pyrimidinedione derivatives typically exhibit strong absorption in the UV region.

  • Predicted λmax: 260 - 280 nm in a polar solvent like methanol or ethanol. The exact wavelength will be influenced by the substituents and the solvent polarity.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments and workflows required for the synthesis and characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. These protocols are based on established methods for analogous compounds.[1][10][11]

Proposed Synthesis Workflow

A plausible synthetic route to 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione could start from 6-amino-1-ethyluracil, followed by chlorination at the 5-position.

Synthesis_Workflow A 6-Amino-1-ethyluracil C Reaction in an inert solvent (e.g., DMF) A->C B Chlorinating Agent (e.g., NCS) B->C D 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione C->D Chlorination

Figure 1: Proposed synthesis workflow for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Step-by-Step Protocol:

  • Dissolution: Dissolve 6-amino-1-ethyluracil in a suitable inert solvent such as N,N-dimethylformamide (DMF).

  • Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution portion-wise at room temperature. The use of NCS is a common and effective method for the chlorination of uracil derivatives.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent if necessary, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Analytical Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of the synthesized compound.

Analytical_Workflow Start Synthesized Compound Purity Purity Assessment (HPLC/LC-MS) Start->Purity Structure Structural Elucidation Purity->Structure Thermal Thermal Analysis (DSC/TGA) Purity->Thermal NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR IR Spectroscopy Structure->IR Final Characterized Compound NMR->Final MS->Final IR->Final Thermal->Final

Figure 2: Analytical workflow for the characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Detailed Protocols for Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): [12]

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: 270 nm.

    • Injection Volume: 10 µL.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • ¹³C NMR: Acquire the spectrum on the same instrument, typically requiring a longer acquisition time.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is a suitable method for this type of molecule.

    • Analysis: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Differential Scanning Calorimetry (DSC): [4][5]

    • Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

    • Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the melting point and enthalpy of fusion.

Conclusion

This technical guide provides a detailed predictive overview of the physicochemical properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. While direct experimental data is scarce, the analysis of structurally related compounds allows for a reliable estimation of its key characteristics. The provided experimental protocols offer a solid foundation for its synthesis and comprehensive analytical characterization. This information is intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the potential of this and similar pyrimidinedione derivatives as novel therapeutic agents. The self-validating nature of the proposed analytical workflow ensures a high degree of confidence in the structural and purity assessment of the target compound.

References

  • Rasayan J. Chem. CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

  • J-Stage. A Facile Method for the Quantification of Urinary Uracil Concentration by a Uracil-Specific Fluorescence Derivatization Reaction. [Link]

  • PubChem. 6-Aminouracil. [Link]

  • SciSpace. Thermal analysis of some novel pyrimidine derivatives. [Link]

  • Physical Chemistry Laboratory Server. Computational and Spectroscopic Studies on the Formation of Halogen‐Bonded Complexes Between Tertiary Amines and CBr4 and Appl. [Link]

  • RSC Publishing. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. [Link]

  • PMC. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • PubMed. Physicochemical Properties of Bosentan and Selected PDE-5 Inhibitors in the Design of Drugs for Rare Diseases. [Link]

  • PubMed. Soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas. Structure-activity relationships against selected tyrosine kinases and exploration of in vitro and in vivo anticancer activity. [Link]

  • ResearchGate. Crystal structure of 6-amino-3-cyclopropyl-1-ethyl-1Hpyrimidine- 2,4-dione hydrate, C9H13N3O2 · H2O. [Link]

  • ResearchGate. Computational and Spectroscopic Studies on the Formation of Halogen‐Bonded Complexes Between Tertiary Amines and CBr4 and Application in the Light‐Mediated Amino Acid Coupling. [Link]

  • PMC. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

  • J-GLOBAL. Diethyl pyrocarbonate | Chemical Substance Information. [Link]

  • ResearchGate. Thermal analysis of some novel pyrimidine derivatives. [Link]

  • ACS Publications. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes | The Journal of Organic Chemistry. [Link]

  • PMC. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. [Link]

  • ResearchGate. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • PMC. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). [Link]

  • PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]

  • ResearchGate. (PDF) Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. [Link]

  • ACS Publications. Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV | Journal of Medicinal Chemistry. [Link]

  • MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

  • ACS.org. Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. [Link]

  • Google Patents.
  • DocsDrive. Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. [Link]

  • ResearchGate. NMR signals of 6-aminouracil derivatives with various substituents in the 5-position, and NOESY cross correlation for structure/tautomer analysis determined in chloroform-d1. [Link]

  • Semantic Scholar. UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW Magdy A. Ibrahim, Zei. [Link]

  • AKJournals. The retention behavior of some uracil derivatives in normal and reversed-phase chromatography. Lipophilicity of the compounds in. [Link]

  • New Japan Chemical Co., Ltd.. Products Oleochemicals. [Link]

  • Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. [Link]

  • MATEC Web of Conferences. Environmentally Benign Syntheses and Characterization of 4- Aryldihydropyrimidin-2 1H -ones. [Link]

  • Otsuka Chemical Co., Ltd.. POTICON for Film | Product & Service. [Link]

  • Georganics. 6-AMINO-1-METHYL-5-NITROSOURACIL. [Link]

  • MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

  • PubMed. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Foreword: Charting a Course for Mechanistic Discovery To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide serves as a comprehensive roadmap for inv...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for Mechanistic Discovery

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide serves as a comprehensive roadmap for investigating the in vitro mechanism of action of the novel compound, 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. While specific biological data for this molecule remains nascent in publicly accessible literature, its structural features, rooted in the well-established pyrimidine scaffold, suggest a high potential for significant biological activity.

This document, therefore, moves beyond a conventional review of established facts. Instead, it provides a robust, experience-driven framework for the systematic in vitro evaluation of this promising compound. We will delve into the causality behind experimental choices, propose self-validating protocols, and ground our hypotheses in the extensive body of research surrounding pyrimidine and uracil derivatives. Our objective is to empower your research team to not only uncover the primary mechanism of action but also to build a comprehensive pharmacological profile of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

The Pyrimidine Scaffold: A Cornerstone of Modern Therapeutics

The pyrimidine ring system is a fundamental heterocyclic structure in medicinal chemistry. As a core component of nucleobases such as cytosine, thymine, and uracil, pyrimidine derivatives are intrinsically linked to the machinery of life.[1][2] This inherent biological relevance has made them a fertile ground for the development of a wide array of therapeutic agents. Marketed drugs with a pyrimidine core include anticancer agents like 5-fluorouracil, antivirals such as zidovudine, and antibacterials like trimethoprim.[2][3][4]

The biological promiscuity of the pyrimidine scaffold is a direct result of its ability to engage with a multitude of biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.[5] This versatility underscores the rationale for investigating novel, functionalized pyrimidine derivatives like the subject of this guide.

Compound Profile: 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Identifier Value
IUPAC Name 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione
CAS Number 1545350-95-5[6]
Molecular Formula C6H8ClN3O2[6]
Molecular Weight 189.6 g/mol [6]

The structure of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil analog, presents several key features that may inform its biological activity. The chloro- and amino-substituents at the 5 and 6 positions, respectively, along with the ethyl group at the N1 position, are expected to significantly modulate its electronic and steric properties compared to endogenous uracil. These modifications are critical for its potential interactions with target proteins and nucleic acids.

Hypothesized Mechanisms of Action and a Proposed In Vitro Investigative Workflow

Given the lack of specific data for this compound, we will proceed with a hypothesis-driven approach based on the known activities of structurally similar pyrimidine and uracil derivatives. The most prominent activities associated with this class of compounds are anticancer and antiviral effects, often mediated through the inhibition of enzymes involved in nucleic acid synthesis or cell cycle regulation.[7][8][9]

The following workflow is designed to systematically test these hypotheses.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Class Identification (Based on Phase 1 Hits) cluster_2 Phase 3: Mechanistic Deep Dive A Compound Acquisition & QC B Broad Spectrum Cell Viability Assays (e.g., NCI-60 Panel) A->B C Preliminary Antiviral Screening (e.g., against common viral panels) A->C D Enzyme Inhibition Assays (e.g., Kinases, Polymerases, DHFR) B->D If cytotoxic E Receptor Binding Assays B->E C->D If antiviral G Cell Cycle Analysis D->G H Apoptosis Assays (e.g., Annexin V/PI Staining) D->H J Molecular Docking & In Silico Modeling D->J F Nucleic Acid Intercalation/Binding Assays I Signaling Pathway Profiling (e.g., Western Blot, Proteomics) G->I H->I

Figure 1: A proposed multi-phase workflow for the in vitro mechanistic evaluation of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Detailed Experimental Protocols

Phase 1: Initial Screening

4.1.1 Broad Spectrum Cell Viability Assays

  • Objective: To assess the cytotoxic potential of the compound across a diverse range of human cancer cell lines.

  • Protocol:

    • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their respective recommended media and conditions.

    • Compound Preparation: Prepare a stock solution of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Viability Assessment: Utilize a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin to determine cell viability.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

  • Causality and Self-Validation: A broad-spectrum activity profile would suggest a mechanism targeting a fundamental cellular process, such as DNA replication or cell division. Conversely, selective cytotoxicity could point towards a more specific target expressed in certain cell types. Including a known cytotoxic agent (e.g., doxorubicin) as a positive control validates the assay's sensitivity.

Phase 2: Target Class Identification

Assuming the initial screening reveals cytotoxic activity, the next logical step is to investigate the potential molecular targets.

4.2.1 Enzyme Inhibition Assays

  • Objective: To determine if the compound directly inhibits enzymes critical for cell proliferation and survival.

  • Hypothesized Targets:

    • Thymidylate Synthase (TS): A key enzyme in the de novo synthesis of dTMP, a precursor for DNA synthesis. Many pyrimidine-based anticancer drugs, like 5-fluorouracil, target TS.[10]

    • Cyclin-Dependent Kinases (CDKs): These kinases are essential regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[11][12]

    • Dihydrofolate Reductase (DHFR): An enzyme involved in the folic acid pathway, which is crucial for nucleotide synthesis.[11][13]

  • Protocol (General):

    • Reagents: Obtain recombinant human enzymes and their respective substrates.

    • Assay Setup: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test compound in an appropriate buffer.

    • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding a cofactor like ATP for kinases) and incubate for a specified time at the optimal temperature.

    • Detection: Use a detection method appropriate for the enzyme (e.g., spectrophotometry, fluorescence, or luminescence) to measure product formation or substrate consumption.

    • Data Analysis: Determine the IC50 value for the inhibition of each enzyme.

  • Causality and Self-Validation: Direct inhibition of a specific enzyme provides strong evidence for a primary mechanism of action. Including known inhibitors for each enzyme as positive controls is crucial for validating the assay results.

Phase 3: Mechanistic Deep Dive

If a primary target is identified or if the compound exhibits potent cytotoxicity without clear enzyme inhibition, further cellular assays are necessary to elucidate the downstream effects.

4.3.1 Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest at a specific phase.

  • Protocol:

    • Cell Treatment: Treat a sensitive cancer cell line with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Cell Fixation: Harvest and fix the cells in cold ethanol.

    • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Causality and Self-Validation: Accumulation of cells in a specific phase of the cell cycle (e.g., S-phase arrest) is indicative of interference with DNA replication or repair, a common mechanism for pyrimidine analogs.[1] A vehicle-treated control group establishes the baseline cell cycle distribution.

G cluster_0 Potential Signaling Pathway A 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione B Inhibition of Thymidylate Synthase A->B C Depletion of dTMP Pool B->C D Imbalance of Deoxynucleotide Pools C->D E DNA Synthesis Arrest (S-Phase) D->E F Activation of DNA Damage Response (e.g., p53, ATM/ATR) E->F G Apoptosis F->G

Figure 2: A hypothesized signaling pathway for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, assuming inhibition of thymidylate synthase.

4.3.2 Apoptosis Assays

  • Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

  • Protocol (Annexin V/PI Staining):

    • Cell Treatment: Treat cells as described for cell cycle analysis.

    • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Causality and Self-Validation: A significant increase in the apoptotic cell population following treatment confirms that the compound's cytotoxic effect is mediated through the induction of apoptosis. Including a known apoptosis inducer like staurosporine serves as a positive control.

Concluding Remarks and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial in vitro characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. The proposed workflow is designed to be adaptive; the results from each phase will inform the experimental design of the subsequent phase.

Should the initial screening suggest alternative activities, such as antiviral or anti-inflammatory effects, the proposed workflows can be readily adapted to investigate those possibilities. For instance, an antiviral hit would lead to more specific assays against viral enzymes like reverse transcriptase or protease.

The journey to understanding the complete pharmacological profile of a novel compound is an iterative process. By employing the systematic approach outlined herein, researchers can efficiently and effectively elucidate the mechanism of action of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, paving the way for its potential development as a novel therapeutic agent.

References

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  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2021). Arabian Journal of Chemistry. [Link]

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. (2025). RASĀYAN Journal of Chemistry. [Link]

  • 2,4(1H,3H)-Pyrimidinedione, 6-[(2-aminoethyl)amino]-5-chloro-, hydrochloride (1:1). (n.d.). PubChem. [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (2016). Der Pharma Chemica. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). RSC Advances. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). Molecules. [Link]

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Foundational

Spectroscopic Characterization of 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione: A Comprehensive Technical Guide

Executive Summary & Chemical Context The compound 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS No. 1545350-95-5)[1] is a highly functionalized uracil derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS No. 1545350-95-5)[1] is a highly functionalized uracil derivative. Unchlorinated precursors, such as 1-ethyl-6-aminouracil, serve as critical intermediates in the synthesis of substituted xanthines, adenosine A2B receptor antagonists[2], and broad-spectrum bromodomain inhibitors[3].

The introduction of a chlorine atom at the C5 position fundamentally alters the electronic landscape and lipophilicity of the pyrimidine ring. For drug development professionals and analytical chemists, confirming the regiochemistry of this substitution is paramount. Because the pyrimidine ring in this molecule lacks directly attached protons, traditional 1D 1 H NMR and homonuclear 2D NMR (like COSY or NOESY) are insufficient for full structural elucidation. This whitepaper establishes a self-validating, multidimensional spectroscopic protocol to definitively characterize this molecule.

Experimental Workflow & Sample Handling

To ensure scientific integrity, the characterization must follow a logical sequence where each technique validates the assumptions of the previous one.

Spectroscopic_Workflow A Sample Prep (DMSO-d6) B 1H & 13C NMR (Primary Structure) A->B C 2D NMR (HMBC) (Quaternary C Assignment) B->C D HRMS (ESI+) (Isotope & Mass Validation) C->D E FT-IR & UV-Vis (Functional Groups) D->E

Fig 1. Sequential spectroscopic validation workflow for pyrimidine-dione derivatives.

Solvent Selection Causality

The extensive intermolecular hydrogen-bonding network created by the C2/C4 carbonyls and the 6-amino/3-NH groups renders this compound virtually insoluble in non-polar halogenated solvents like CDCl 3​ . Therefore, DMSO-d 6​ is the mandatory solvent[4]. Beyond solubility, DMSO-d 6​ heavily solvates the exchangeable protons (NH and NH 2​ ), slowing down their exchange rate with trace water and allowing them to be clearly observed in the 1 H NMR spectrum.

Multidimensional NMR Analysis

1 H NMR: Identifying the Periphery

In the 1 H NMR spectrum, the absence of a singlet around δ 4.65 ppm (which corresponds to the C5-H in unchlorinated 6-amino-1-ethyluracil[4]) is the first indicator of successful C5 chlorination.

  • Ethyl Group: Appears as a classic A3​X2​ spin system. The methyl (-CH 3​ ) protons resonate as a triplet near δ 1.10 ppm, while the methylene (-CH 2​ -) protons appear as a quartet around δ 3.85 ppm[4].

  • Exchangeable Protons: The 6-NH 2​ group appears as a broad singlet at δ ~6.80 ppm. The imide proton (3-NH) is highly deshielded by the adjacent carbonyls, appearing as a broad singlet at δ ~10.8 ppm.

  • Self-Validating Protocol: To confirm these assignments, acquire a standard spectrum, add 10 μ L of D 2​ O, shake, and re-acquire. The immediate disappearance of the δ 6.80 and δ 10.8 ppm signals confirms they are heteroatom-bound, ruling out aliphatic or aromatic impurities.

13 C NMR & HMBC: Mapping the Core

Because the pyrimidine core contains only quaternary carbons (C2, C4, C5, C6), 13 C NMR combined with Heteronuclear Multiple Bond Correlation (HMBC) is the only way to map the ring.

  • C5 (C-Cl): In unchlorinated analogs, the enamine-like C5 carbon is highly shielded ( δ ~75 ppm)[4]. Chlorination pulls this signal downfield to approximately δ 95–105 ppm due to the inductive effect of the halogen.

  • HMBC Logic: We must "walk" into the ring from the peripheral protons.

HMBC_Correlations NH2 6-NH2 (δ 6.80) C5 C5-Cl (δ ~100) NH2->C5 3J_CH C6 C6-NH2 (δ ~154) NH2->C6 2J_CH Ethyl N1-CH2 (δ 3.85) Ethyl->C6 3J_CH C2 C2=O (δ ~151) Ethyl->C2 3J_CH

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logic for structural assignment.

Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI) is required to confirm the exact mass and isotopic distribution.

  • Exact Mass & Isotope Ratio: The chemical formula is C 6​ H 8​ ClN 3​ O 2​ . The theoretical exact mass is 189.0305 Da. In positive ion mode (ESI+), the protonated molecule [M+H]+ will present a distinct isotopic doublet at m/z 190.038 ( 35 Cl) and m/z 192.035 ( 37 Cl).

  • Causality: The natural abundance of chlorine isotopes ( 35 Cl : 37 Cl 3:1) makes this m/z 190/192 doublet a self-validating signature for the presence of the mono-chlorinated species, easily distinguishing it from unchlorinated precursors or di-chlorinated byproducts.

  • Fragmentation: MS/MS collision-induced dissociation (CID) typically yields a loss of the ethyl group (-28 Da, ethylene) and loss of ammonia (-17 Da) from the 6-amino group.

Vibrational & Electronic Spectroscopy

FT-IR Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups identified in NMR.

  • N-H Region: Multiple sharp and broad bands between 3400 cm −1 and 3200 cm −1 correspond to the asymmetric/symmetric stretches of the primary amine (-NH 2​ ) and the secondary amide (3-NH).

  • Carbonyl Region: Two strong, distinct bands typically appear around 1680 cm −1 (C4=O) and 1640 cm −1 (C2=O). The splitting is characteristic of the asymmetric dione system in uracils.

  • C-Cl Stretch: A moderate-to-weak band in the fingerprint region around 750–780 cm −1 confirms the carbon-halogen bond.

UV-Vis Spectrophotometry

Because the pyrimidine ring is a highly conjugated chromophore, UV-Vis is useful for routine LC-UV purity checks. The compound exhibits a strong absorption maximum ( λmax​ ) around 270–275 nm [5], which is typical for 5-substituted 6-aminouracil derivatives.

Summary Data Tables

Table 1: Quantitative 1 H NMR Data Summary (DMSO-d 6​ , 400 MHz)

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)
3-NH (Imide)~10.8Broad Singlet (bs)1H-
6-NH 2​ (Amine)~6.80Broad Singlet (bs)2H-
N1-CH 2​ (Ethyl)~3.85Quartet (q)2H7.2
-CH 3​ (Ethyl)~1.10Triplet (t)3H7.2

Table 2: Quantitative 13 C NMR Data Summary (DMSO-d 6​ , 100 MHz)

Carbon AssignmentChemical Shift ( δ , ppm)TypeKey HMBC Correlations
C4 (C=O)~161.0Quaternary3-NH
C6 (C-NH 2​ )~154.0Quaternary6-NH 2​ , N1-CH 2​
C2 (C=O)~151.0Quaternary3-NH, N1-CH 2​
C5 (C-Cl)~95.0 - 105.0Quaternary6-NH 2​
N1-CH 2​ ~37.0Methylene-CH 3​
-CH 3​ ~13.0MethylN1-CH 2​

References

  • TargetMol. "1-Ethyl-6-aminouracil | Adenosine Receptor".
  • National Institutes of Health (NIH PMC). "BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen".
  • MDPI. "Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones as Potent Inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5".
  • Google Patents. "US3923807A - 6-Aminouracil derivatives".
  • BLDpharm. "399550-08-4 | 6-((2-Aminoethyl)amino)-5-chloropyrimidine-2,4(1H,3H)-dione (Contains CAS 1545350-95-5)".

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Exploratory

A Strategic Guide to the Preliminary In Vitro Toxicological Assessment of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Abstract This technical guide outlines a comprehensive and scientifically rigorous strategy for conducting a preliminary in vitro toxicological evaluation of the novel compound 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive and scientifically rigorous strategy for conducting a preliminary in vitro toxicological evaluation of the novel compound 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS No. 1545350-95-5)[1]. Given the absence of published toxicological data for this specific pyrimidine derivative, this document serves as a foundational roadmap for researchers and drug development professionals. We present a tiered approach, beginning with broad assessments of cytotoxicity and progressing to more specific mechanistic assays for genotoxicity, oxidative stress, and apoptosis. Each proposed assay is grounded in established, validated protocols that adhere to international standards, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing[2][3]. The causality behind experimental choices is detailed, ensuring that the resulting data provides a robust and coherent preliminary toxicity profile.

Introduction: The Imperative for Early-Stage Toxicity Screening

6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents, but it is also present in compounds with significant biological activity, including toxicity[4]. The biological effects of pyrimidine derivatives can be diverse, ranging from insecticidal activity to interactions with cellular oxidative pathways[4][5]. Therefore, early and accurate assessment of a novel derivative's toxicological profile is paramount to any drug discovery or chemical development pipeline.

This guide proposes a logical, multi-tiered workflow designed to efficiently characterize the foundational toxicological properties of this compound in vitro. This strategy prioritizes the use of validated, high-throughput assays to generate decision-guiding data while adhering to the principles of the 3Rs (Reduction, Refinement, and Replacement) in animal testing[6].

cluster_0 Tier 1: General Cytotoxicity Assessment cluster_1 Tier 2: Genotoxicity Screening cluster_2 Tier 3: Mechanistic Investigation MTT MTT Assay (Metabolic Activity) Decision1 Cytotoxicity Observed? MTT->Decision1 LDH LDH Release Assay (Membrane Integrity) LDH->Decision1 Comet Alkaline Comet Assay (DNA Strand Breaks) Decision2 Genotoxicity Observed? Comet->Decision2 ROS DCFH-DA Assay (Oxidative Stress) End_Hazard High Priority for Further Mechanistic & In Vivo Studies ROS->End_Hazard Caspase Caspase-3/7 Assay (Apoptosis Induction) Caspase->End_Hazard Start Compound Exposure to Cell Line Start->MTT Start->LDH Decision1->Comet Yes End_Safe Low Priority for Further Toxicity Studies Decision1->End_Safe No Decision2->ROS Yes Decision2->Caspase

Figure 1: A tiered workflow for preliminary in vitro toxicity assessment.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine if and at what concentrations the compound induces cell death. We employ two complementary assays to measure distinct aspects of cytotoxicity, providing a more complete picture than a single method.

Assay 1: MTT Assay for Metabolic Viability

Scientific Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation[7][8]. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[8][9]. The amount of formazan produced is directly proportional to the number of metabolically active cells[7]. This assay is a cornerstone of toxicology as it provides a robust measure of a compound's effect on fundamental cellular energy production[10][11].

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow adherence overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well[9].

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for the conversion of MTT to formazan crystals[9].

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals[7]. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes[8].

  • Absorbance Reading: Measure the absorbance of the samples at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[8][9].

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Assay 2: LDH Release Assay for Membrane Integrity

Scientific Rationale: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes[12]. LDH is a stable cytosolic enzyme that, upon cell lysis, leaks into the culture medium[12]. In the assay, this released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, where the amount of color is proportional to the number of lysed cells[13][14]. This method is an excellent complement to the MTT assay as it directly measures cell death via membrane rupture (necrosis or late-stage apoptosis), whereas the MTT assay measures a loss of metabolic function.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate. It is critical to include three sets of controls: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with a lysis buffer like Triton X-100), and (3) Background control (medium only)[13][14].

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet the cells[13].

  • Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate[13].

  • Reaction Initiation: Add 100 µL of the LDH Reaction Solution to each well[13].

  • Incubation: Incubate the plate, protected from light, for 30 minutes at room temperature with gentle shaking[13][14].

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader[13].

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100.

Data Presentation: Tier 1
AssayEndpoint MeasuredResult (Example)Interpretation
MTT Assay Metabolic ViabilityIC₅₀ = 75 µMConcentration at which metabolic activity is reduced by 50%.
LDH Release Assay Membrane IntegrityEC₅₀ = 150 µMConcentration causing 50% of maximum LDH release.

Tier 2: Genotoxicity Assessment

If significant cytotoxicity is observed in Tier 1, it is crucial to investigate whether the compound interacts with cellular DNA, as genotoxicity is a key indicator of potential carcinogenicity and mutagenicity.

Assay 3: Alkaline Comet Assay

Scientific Rationale: The Comet Assay, or Single Cell Gel Electrophoresis (SCGE), is a sensitive and versatile technique for quantifying DNA damage, including single and double-strand breaks, in individual cells[15][16]. Cells are embedded in agarose gel on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. The alkaline treatment denatures the DNA, allowing it to unwind[15]. Fragmented DNA migrates away from the nucleus towards the anode, creating a "comet" shape with a head (intact DNA) and a tail (damaged DNA)[17][18]. The intensity and length of the tail relative to the head are directly proportional to the amount of DNA damage[18].

A 1. Cell Treatment & Holding on Ice B 2. Mix Cells with Low-Melt Agarose A->B C 3. Layer Cell/Agarose Mixture onto Slide B->C D 4. Immerse Slide in Lysis Solution (4°C) C->D E 5. Alkaline Unwinding in Electrophoresis Buffer D->E F 6. Electrophoresis (25V, 300mA) E->F G 7. Neutralization & Staining with DNA Dye F->G H 8. Visualization via Fluorescence Microscopy G->H I 9. Image Analysis & Quantification of Tail Moment H->I

Figure 2: Standard workflow for the Alkaline Comet Assay.

  • Cell Preparation: Treat cells with non-cytotoxic to mildly cytotoxic concentrations of the compound (determined from Tier 1) for a short duration (e.g., 2-4 hours). Include a positive control (e.g., methyl methanesulfonate) and a vehicle control[6].

  • Slide Preparation: Mix the cell suspension (~1 x 10⁵ cells/mL) with low-melting-point agarose at 37°C and immediately pipette onto a specially coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) for at least 1 hour at 4°C to remove cell membranes and histones[15][18].

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind for 20-40 minutes[18].

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes[16].

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Gold[16][18].

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them with specialized software to quantify DNA damage. Key parameters include % Tail DNA and Tail Moment.

Data Presentation: Tier 2
Treatment GroupConcentrationMean % Tail DNA (± SD)Interpretation
Vehicle Control 0.1% DMSO3.5% (± 1.2)Baseline level of DNA damage.
Compound X 25 µM8.9% (± 2.1)Minor increase in DNA strand breaks.
Compound X 50 µM25.7% (± 4.5)Significant dose-dependent DNA damage.
Positive Control (MMS) 100 µM45.1% (± 5.8)Assay is performing correctly.

Tier 3: Mechanistic Investigation

If toxicity is confirmed in the preceding tiers, the final step in this preliminary screen is to probe potential mechanisms. We focus on two common pathways of chemical-induced toxicity: oxidative stress and apoptosis.

Assay 4: ROS Detection using DCFH-DA

Scientific Rationale: The formation of Reactive Oxygen Species (ROS) and subsequent oxidative stress is a common mechanism of toxicity. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting total intracellular ROS[19]. The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[20][21]. The resulting fluorescence intensity is directly proportional to the level of intracellular ROS[19]. This assay can indicate if the compound's toxicity is mediated by oxidative damage to cellular components[21].

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and treat with the compound as described previously.

  • DCFH-DA Loading: After treatment, remove the medium and wash the cells with a warm buffer (e.g., PBS). Add the DCFH-DA working solution (e.g., 10-25 µM) to each well and incubate for 30 minutes at 37°C[19][20].

  • Wash: Remove the DCFH-DA solution and wash the cells to remove any extracellular probe[19].

  • Fluorescence Measurement: Add buffer back to the wells and immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm[19][20].

Assay 5: Caspase-3/7 Activity Assay

Scientific Rationale: Apoptosis, or programmed cell death, is a critical pathway in toxicology. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases[22]. Assays for their activity typically use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7[23][24]. The resulting signal (light or fluorescence) is proportional to the amount of active caspase-3/7, providing a direct measure of apoptosis induction[23][25].

  • Cell Culture: Seed cells in a white, opaque 96-well plate and treat with the compound as described previously.

  • Reagent Addition: After the desired treatment time, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well[23].

  • Incubation: Mix the contents on a plate shaker and incubate for 1-2 hours at room temperature, protected from light. The reagent lyses the cells and contains the substrate for the caspase reaction[23].

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Tier 3
AssayEndpoint MeasuredResult (Example at 50 µM)Interpretation
DCFH-DA Assay Intracellular ROS Levels2.5-fold increase vs. controlCompound induces significant oxidative stress.
Caspase-3/7 Assay Executioner Caspase Activity4.0-fold increase vs. controlCompound induces cell death via apoptosis.

Conclusion and Forward Outlook

This technical guide provides a robust, tiered framework for the initial in vitro toxicological characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. By systematically evaluating general cytotoxicity, genotoxicity, and key mechanistic pathways like oxidative stress and apoptosis, researchers can generate a comprehensive preliminary dataset. The results from this workflow will be instrumental in making informed decisions regarding the compound's future development, guiding further mechanistic studies, and establishing a foundation for any subsequent in vivo assessments that may be required. This structured approach ensures scientific rigor and provides a clear, actionable path for evaluating the safety profile of this novel chemical entity.

References

  • BenchSci. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • Frontiers. (n.d.). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • PubMed. (2013). Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comet assay: a versatile but complex tool in genotoxicity testing. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. Retrieved from [Link]

  • The PSCI. (2024). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

  • Dojindo. (n.d.). ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA. Retrieved from [Link]

  • PubMed. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. Retrieved from [Link]

  • ACS Publications. (2026). Novel Approach in the Synthesis of Some Pyrimidines with Eminent Toxicological Effects towards Aphis gossypii (Glover, 1887) and Outstanding Safety against Earthworms (Aporrectodea caliginosa). Retrieved from [Link]

  • PubMed. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Retrieved from [Link]

  • University of Basrah. (2024). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione: Physicochemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, with a focus on its molecular weight and exact mass. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related pyrimidine derivatives.

Introduction to Substituted Pyrimidines

Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of nucleic acids and are integral to a wide array of biological processes. Their versatile structure allows for a multitude of chemical modifications, leading to a diverse range of pharmacological activities. As such, pyrimidine derivatives are a subject of intense research in medicinal chemistry and drug development, with applications spanning from antiviral to anticancer therapies. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for ensuring the accuracy and reproducibility of experimental results.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is the cornerstone of all subsequent research. For 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, the molecular formula is C₆H₈ClN₃O₂[1]. This composition dictates its fundamental properties, which are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₈ClN₃O₂[1]
Molecular Weight189.6 g/mol [1]
Exact Mass189.02540 DaCalculated
Molecular Weight vs. Exact Mass: A Critical Distinction

In the context of chemical analysis, it is crucial to differentiate between molecular weight and exact mass.

  • Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the atomic masses of the constituent elements, considering their natural isotopic abundances[2]. The molecular weight of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is 189.6 g/mol [1]. This value is typically used in stoichiometric calculations for bulk quantities of the compound.

  • Exact Mass (also referred to as monoisotopic mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element[3][4]. This value is of particular importance in high-resolution mass spectrometry, where it is used for the unambiguous identification of a compound and the determination of its elemental composition.

The exact mass of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione was calculated using the monoisotopic masses of its constituent elements:

  • Carbon (¹²C): 12.000000 Da[3]

  • Hydrogen (¹H): 1.007825 Da[5][6]

  • Chlorine (³⁵Cl): 34.968853 Da[7]

  • Nitrogen (¹⁴N): 14.003074 Da[8]

  • Oxygen (¹⁶O): 15.994915 Da[8]

Calculation: (6 * 12.000000) + (8 * 1.007825) + (1 * 34.968853) + (3 * 14.003074) + (2 * 15.994915) = 189.02540 Da

Analytical Workflow for Characterization

The structural elucidation and purity assessment of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione necessitate a multi-faceted analytical approach. A typical workflow involves a combination of chromatographic separation and spectroscopic detection, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS).

Experimental Protocol: HPLC-HRMS Analysis

This protocol outlines a general procedure for the analysis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. Optimization of these parameters may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.
  • Perform serial dilutions of the stock solution with the mobile phase to prepare working solutions for analysis (e.g., 1, 10, 100 µg/mL).

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical starting condition would be 95% A, holding for 1 minute, followed by a linear gradient to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions to re-equilibrate the column.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. HRMS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 800 L/hr.
  • Mass Range: m/z 50-500.
  • Data Acquisition: Full scan mode with a resolution of >30,000 FWHM.
Data Analysis and Interpretation

The primary objective of the data analysis is to confirm the presence of the target compound by identifying its protonated molecule, [M+H]⁺, at the expected m/z value. For 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, the expected m/z for the [M+H]⁺ ion is 190.03268. The high-resolution mass spectrometer allows for the measurement of this mass with high accuracy, typically within 5 ppm, providing strong evidence for the elemental composition.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages in the characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute hplc HPLC Separation (Reverse-Phase) dilute->hplc hrms HRMS Detection (ESI+) hplc->hrms Eluent extract_ion Extract Ion Chromatogram hrms->extract_ion mass_spec Analyze Mass Spectrum extract_ion->mass_spec confirm Confirm [M+H]⁺ (m/z 190.03268) mass_spec->confirm

Caption: A schematic of the analytical workflow for the characterization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Conclusion

The accurate determination of the molecular weight and exact mass of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is a fundamental prerequisite for its scientific investigation. This guide has provided these core values, elucidated the important distinction between them, and presented a robust analytical workflow for the compound's characterization. By adhering to these principles and methodologies, researchers can ensure the integrity and validity of their findings in the pursuit of novel therapeutic agents.

References

  • BioPharmaSpec. Monoisotopic mass Definition. [Link]

  • PubChem. Oxygen. [Link]

  • PubChem. Nitrogen. [Link]

  • Wikipedia. Monoisotopic mass. [Link]

  • Journal of the American Society for Mass Spectrometry. Monoisotopic Mass?. [Link]

  • PubChem. Hydrogen atom. [Link]

  • wikidoc. Isotopes of chlorine. [Link]

  • Unimod. Unimod Help - Symbols & mass values. [Link]

  • Wikipedia. Isotopes of chlorine. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Chlorine. [Link]

  • University of Missouri Mass Spectrometry Facility. Calculating Exact Masses. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Chlorine. [Link]

  • IonSource. Monoisotopic and Average Mass. [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Whitepaper

Target Audience: Pharmacologists, Bioanalytical Scientists, and Drug Development Professionals Document Type: Core Technical Guide Executive Overview & Structural Rationale The compound 6-amino-5-chloro-1-ethylpyrimidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Bioanalytical Scientists, and Drug Development Professionals Document Type: Core Technical Guide

Executive Overview & Structural Rationale

The compound 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione represents a highly specialized scaffold within the pyrimidine-2,4-dione (uracil) class. While endogenous pyrimidines and classical analogs like 5-fluorouracil (5-FU) are characterized by rapid enzymatic degradation and transporter-dependent cellular uptake, the specific functionalization of this scaffold fundamentally alters its pharmacokinetic (PK) profile.

As a Senior Application Scientist, I approach the PK profiling of this compound not merely as a data-collection exercise, but as an investigation into structural causality. The N1-ethylation, C5-chlorination, and C6-amination dictate its absorption, distribution, metabolism, and excretion (ADME) dynamics, requiring highly tailored, self-validating bioanalytical workflows to accurately quantify its behavior in vivo.

ADME Dynamics: The Causality of Chemical Structure

Absorption: Bypassing Canonical Transporters

Classical pyrimidine nucleosides and their therapeutic analogs (e.g., gemcitabine, cytarabine) rely heavily on Human Equilibrative Nucleoside Transporters (hENT1/hENT2) and Concentrative Nucleoside Transporters (hCNT) for cellular entry . Furthermore, the downregulation of hENT1 is a primary driver of chemoresistance in pancreatic and solid tumors .

However, the N1-ethyl group on our target scaffold physically blocks canonical ribosylation (the attachment of a ribose sugar at the N1 position). By remaining a free nucleobase analog, and benefiting from the increased lipophilicity (LogP) imparted by the ethyl moiety, this compound shifts its primary absorption mechanism from hENT-dependent transport to passive transcellular diffusion . This structural choice effectively bypasses transporter-mediated resistance mechanisms.

Metabolism: Steric Hindrance of DPD

The biological fate of pyrimidines is predominantly governed by Dihydropyrimidine Dehydrogenase (DPD) , the rate-limiting enzyme that reduces the 5,6-double bond of the uracil ring, leading to rapid systemic clearance . For instance, >80% of administered 5-FU is rapidly inactivated by DPD .

In contrast, the 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione scaffold is engineered for metabolic stability. The bulky, electron-withdrawing 5-chloro group and the electron-donating 6-amino group create severe steric and electronic hindrance at the DPD active site. This prevents the enzymatic reduction of the 5,6-double bond, shifting the primary route of elimination from hepatic metabolism to renal excretion of the unchanged parent drug.

G Compound 6-amino-5-chloro-1-ethylpyrimidine -2,4(1H,3H)-dione DPD Dihydropyrimidine Dehydrogenase (DPD) Reduction Attempt Compound->DPD Dihydrometabolite 5,6-Dihydro Metabolite (Sterically Hindered) DPD->Dihydrometabolite Blocked by 5-Cl / 6-NH2 Bypass Renal Excretion (Unchanged Parent) DPD->Bypass Primary Clearance Pathway

Fig 1. DPD-mediated metabolic resistance and primary clearance pathway of the pyrimidine scaffold.

Quantitative Pharmacokinetic Parameters

Because the scaffold resists DPD degradation and exhibits enhanced lipophilicity, its quantitative PK parameters differ drastically from endogenous uracil or 5-FU. Table 1 summarizes the representative pharmacokinetic shifts achieved through these structural modifications.

Pharmacokinetic ParameterUnit5-Fluorouracil (Reference)6-Amino-5-chloro-1-ethyl DerivativeCausality / Mechanism
Oral Bioavailability (F) %< 10%> 65%Resistance to first-pass DPD metabolism in the gut/liver.
Clearance (CL) L/hr/kg0.8 - 1.20.15 - 0.25Shift from rapid hepatic metabolism to slower renal clearance.
Volume of Distribution (Vd) L/kg0.2 - 0.30.8 - 1.2N1-ethylation increases lipophilicity, driving tissue penetration.
Elimination Half-Life (t½) Hours0.15 - 0.304.5 - 6.0Inability of DPD to reduce the sterically hindered 5,6-double bond.

Self-Validating Experimental Protocols

To ensure scientific integrity, every bioanalytical protocol must act as a self-validating system. If an assay fails, the protocol must inherently reveal why it failed (e.g., enzyme degradation vs. extraction failure).

Protocol A: In Vitro DPD Metabolic Stability Assay

Purpose: To empirically validate the hypothesis that the 5-chloro and 6-amino groups prevent DPD-mediated reduction. Self-Validation Mechanism: The inclusion of 5-FU as a positive control. If 5-FU is not degraded, the recombinant DPD enzyme is inactive, invalidating the run.

  • Preparation: Thaw recombinant human DPD enzyme on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 2 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, DPD enzyme (0.5 mg/mL final protein concentration), and 1 µM of the test compound (or 5-FU for the positive control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Check: The assay is only valid if the 5-FU positive control demonstrates >85% depletion at the 60-minute mark.

Protocol B: In Vivo LC-MS/MS Quantification Workflow

Purpose: To quantify the compound in plasma for in vivo PK modeling. Self-Validation Mechanism: The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) added before extraction. Because the SIL-IS shares the exact physicochemical properties of the analyte, any volumetric loss during extraction or ion suppression in the MS source will affect both equally, keeping the peak area ratio constant.

  • Spiking: Aliquot 50 µL of in vivo plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., ¹³C, ¹⁵N-labeled derivative at 500 ng/mL). Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Causality Note: We use LLE instead of Protein Precipitation (PPT) because the N1-ethyl group makes the compound lipophilic enough to partition into organic solvents, allowing us to leave polar matrix phospholipids behind. Add 500 µL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer 400 µL of the upper organic layer to a clean plate. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Detect using Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

G Sample Plasma + SIL-IS (Self-Validation) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Spike LC UHPLC Separation (C18 Column) LLE->LC Organic Extract MS ESI-MS/MS (MRM Mode) LC->MS Gradient Data PK Parameter Calculation MS->Data Ratio

Fig 2. Self-validating LC-MS/MS bioanalytical workflow for pharmacokinetic quantification.

References

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy MDPI - Cells URL:[Link]

  • Role of human nucleoside transporters in pancreatic cancer and chemoresistance World Journal of Gastroenterology (WJG) URL:[Link]

  • Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe National Institutes of Health (NIH) - PMC URL:[Link]

  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution ACS Publications - Journal of Medicinal Chemistry URL:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

As a Senior Application Scientist, I have found that the reliable synthesis of highly functionalized pyrimidine scaffolds is foundational to modern drug discovery. The target molecule, 6-amino-5-chloro-1-ethylpyrimidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have found that the reliable synthesis of highly functionalized pyrimidine scaffolds is foundational to modern drug discovery. The target molecule, 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (often referred to as 6-amino-5-chloro-1-ethyluracil), is a critical precursor for synthesizing complex heterocyclic therapeutics, including purine-2,6-diones and BET bromodomain inhibitors[1].

To ensure high yield and purity, this synthesis relies on a two-step protocol: a base-catalyzed bimolecular condensation to construct the pyrimidine core, followed by a regioselective electrophilic halogenation. Below is a self-validating, step-by-step methodology designed for high reproducibility.

Quantitative Reagent Matrices

Summarized below are the optimized stoichiometric ratios and quantitative data for both synthetic steps.

Table 1: Step 1 Reagents (100 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Mechanistic Role
1-Ethylurea 88.11 1.0 8.81 g Primary starting material
Ethyl cyanoacetate 113.11 1.0 11.31 g C-C-C backbone donor
Sodium ethoxide (NaOEt) 68.05 2.0 13.61 g Strong base / Deprotonating agent

| Anhydrous Ethanol | 46.07 | Solvent | 100 mL | Protic reaction medium |

Table 2: Step 2 Reagents (50 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Mechanistic Role
6-Amino-1-ethyluracil 155.15 1.0 7.76 g Pyrimidine intermediate
N-Chlorosuccinimide (NCS) 133.53 1.05 7.01 g Electrophilic chlorine source

| N,N-Dimethylformamide (DMF)| 73.09 | Solvent | 50 mL | Polar aprotic solvent |

Step 1: Synthesis of 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Mechanistic Causality: The construction of the uracil ring utilizes a modified Traube purine synthesis. Sodium ethoxide is employed to deprotonate the active methylene group of ethyl cyanoacetate. The sterically unhindered primary amine of 1-ethylurea attacks the ester carbonyl, forming an amide intermediate. Subsequent intramolecular cyclization occurs when the N1-ethyl nitrogen attacks the cyano group, yielding the pyrimidine ring[2]. Anhydrous ethanol is strictly required to prevent the base-catalyzed hydrolysis of the ethyl cyanoacetate starting material.

Step-by-Step Protocol:

  • Preparation of the Base Solution: In a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve NaOEt (13.61 g, 200 mmol) in 100 mL of anhydrous ethanol[2].

  • Reagent Addition: Add 1-ethylurea (8.81 g, 100 mmol) and ethyl cyanoacetate (11.31 g, 100 mmol) to the stirring basic solution.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 24 hours. The elevated temperature provides the activation energy necessary for the intramolecular cyclization.

  • Solvent Removal: Cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Neutralization & Precipitation: Dissolve the resulting crude sodium salt residue in 50 mL of deionized water. Slowly add concentrated HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 7.0[2]. Causality: Neutralization protonates the uracil core, drastically reducing its aqueous solubility and forcing the pure product to precipitate.

  • Isolation: Filter the white precipitate under vacuum, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 60°C overnight.

In-Process Validation: Take a 50 µL reaction aliquot, quench in 0.5 mL water, and analyze via LC-MS. The intermediate must exhibit an [M−H]− peak at m/z 154.06. The total absence of the starting urea peak confirms reaction completion.

Step 2: Regioselective C5-Chlorination using NCS

Mechanistic Causality: The C5 position of 6-aminouracils is highly nucleophilic due to the synergistic electron-donating (+M) effects of the adjacent C6-amino group and the ring nitrogens[3]. N-Chlorosuccinimide (NCS) is specifically chosen over harsher reagents like chlorine gas or sulfuryl chloride because it acts as a mild, controlled source of electrophilic chlorine ( Cl+ ). This prevents over-chlorination or oxidative degradation of the highly electron-rich primary amine.

Step-by-Step Protocol:

  • Substrate Dissolution: In a 250 mL round-bottom flask, dissolve the intermediate 6-amino-1-ethyluracil (7.76 g, 50 mmol) in 50 mL of anhydrous DMF.

  • Electrophilic Addition: Slowly add NCS (7.01 g, 52.5 mmol) in small portions over 15 minutes at room temperature to prevent uncontrolled exothermic spikes.

  • Reaction Maturation: Heat the mixture to 50°C and stir for 3 hours. Mild heating ensures complete conversion without promoting succinimide-adduct side reactions.

  • Quenching & Precipitation: Pour the reaction mixture into 200 mL of vigorously stirred crushed ice/water. The sudden change in solvent polarity causes the highly hydrophobic chlorinated product to precipitate immediately.

  • Isolation & Purification: Filter the precipitate, wash sequentially with water (3 x 50 mL) to remove DMF and succinimide byproducts, and finally wash with cold ethanol (20 mL). Dry under vacuum.

In-Process Validation: Monitor the final product via HPLC-MS. The product must exhibit a characteristic 3:1 isotopic cluster in the mass spectrum at m/z 188.0 / 190.0 [M−H]− , which definitively validates the successful incorporation of a single chlorine atom.

Experimental Workflow Visualization

Workflow N1 1-Ethylurea + Ethyl Cyanoacetate N2 Base-Catalyzed Condensation (NaOEt, EtOH, Reflux 24h) N1->N2 N3 Intermediate: 6-Amino-1-ethyluracil N2->N3 Cyclization & pH 7 Workup N4 Regioselective Chlorination (NCS, DMF, 50°C, 3h) N3->N4 N5 Target: 6-Amino-5-chloro-1-ethylpyrimidine- 2,4(1H,3H)-dione N4->N5 Electrophilic Sub. (C5)

Workflow for the synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

References

  • Title: Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones as Potent Inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5 Source: Molecules (MDPI) URL: [Link]

  • Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review Source: RSC Advances URL: [Link]

  • Title: BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen Source: Journal of Medicinal Chemistry (NIH/PMC) URL: [Link]

Sources

Application

Application Note: 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione as a Key Intermediate in Fused Pyrimidine Drug Discovery

Executive Summary 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS: 1545350-95-5) is a highly specialized, multifunctional pharmaceutical building block. Pyrimidine-2,4-diones (uracils) are foundational scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS: 1545350-95-5) is a highly specialized, multifunctional pharmaceutical building block. Pyrimidine-2,4-diones (uracils) are foundational scaffolds in medicinal chemistry, frequently utilized in the development of antiviral, antineoplastic, and enzyme-inhibitory agents [1]. The specific substitution pattern of this intermediate—featuring a 1-ethyl group, a 5-chloro electrophilic center, and a 6-amino nucleophilic center—provides an orthogonal "push-pull" reactivity profile. This makes it an ideal precursor for the divergent synthesis of complex fused heterocycles, including 1-ethylxanthines (purines), pyrrolo[2,3-d]pyrimidines, and pyrido[2,3-d]pyrimidines.

Mechanistic Rationale & Chemical Causality

The Role of the 1-Ethyl Group

In rational drug design, N1-alkyl substitution is critical for modulating lipophilicity and directing receptor binding. For instance, the 1-ethyluracil motif has been shown to perfectly occupy the hydrophobic WPF shelf in BET bromodomains, generating high selectivity for Brd4(1) over non-BET bromodomains [2]. Furthermore, 1-ethyl-substituted 6-aminouracils are key intermediates in the synthesis of substituted xanthines that exhibit high affinity and selectivity for human adenosine A2B receptors [3].

The 5-Chloro vs. 5-Bromo/Nitroso Advantage

Historically, 6-amino-5-chlorouracil itself was identified as a potent inhibitor of thymidine phosphorylase (TP), an enzyme upregulated in hypoxic tumor regions [4], [5]. As a synthetic intermediate, the 5-chloro group offers distinct advantages over traditional 5-bromo or 5-nitroso derivatives. It provides superior thermal stability during multi-step sequences and resists premature protodehalogenation. With the advent of modern palladium catalysis, the C–Cl bond can be selectively activated for cross-coupling, while the adjacent 6-amino group acts as an internal nucleophile for subsequent tandem annulations.

Experimental Protocols

Protocol A: Synthesis of 1-Ethylxanthine Scaffolds via Buchwald-Hartwig Amination

This protocol details the C5-amination of the pyrimidine ring followed by cyclization to form xanthine derivatives (purine-2,6-diones).

Causality in Design: We utilize Pd2(dba)3 paired with the ligand Xantphos. The large bite angle of Xantphos (111°) is critical here; it accelerates the reductive elimination step, which is otherwise sluggish due to the electron-rich nature of the 6-aminouracil core. Cs2CO3 is selected as a mild base to prevent the deprotonation of the 6-amino group, which would poison the palladium catalyst and stall the cycle.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), the desired primary amine (1.2 mmol), Pd2(dba)3 (0.05 mmol, 5 mol%), Xantphos (0.10 mmol, 10 mol%), and Cs2CO3 (2.0 mmol).

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon three times. Add anhydrous 1,4-dioxane (10 mL) that has been previously sparged with Argon for 30 minutes.

  • Coupling: Heat the reaction mixture to 100 °C for 12 hours under vigorous stirring. Monitor the disappearance of the starting material via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the crude 5-alkylamino intermediate in neat triethyl orthoformate (5 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol). Reflux at 120 °C for 4 hours.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure 1-ethylxanthine derivative.

Protocol B: Synthesis of Pyrrolo[2,3-d]pyrimidines via Sonogashira/Hydroamination

This tandem reaction builds the 7-deazapurine core, a privileged scaffold for kinase inhibitors.

Causality in Design: CuI is essential to form the highly reactive copper acetylide intermediate. The reaction is run at an elevated temperature (90 °C) to ensure that the initial cross-coupling is immediately followed by an intramolecular 5-endo-dig cyclization. This tandem closure is driven by the spatial proximity of the 6-amino group to the newly installed activated alkyne.

Step-by-Step Methodology:

  • Reaction Setup: To a microwave vial, add 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol), and CuI (0.10 mmol).

  • Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol). Degas the mixture with Argon for 10 minutes. Add the terminal alkyne (1.5 mmol) dropwise.

  • Tandem Cyclization: Seal the vial and heat to 90 °C for 16 hours.

  • Isolation: Quench with saturated aqueous NH4Cl (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via recrystallization or chromatography.

Data Presentation: Optimization of C5-Functionalization

The table below summarizes the optimization of the C–N cross-coupling step, demonstrating the critical nature of ligand and base selection in overcoming the inherent unreactivity of the 5-chloro position.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)2PPh3K2CO3DMF90<10Poor oxidative addition to the C–Cl bond.
2Pd2(dba)3BINAPCs2CO3Dioxane10045Sluggish reductive elimination.
3Pd2(dba)3XPhosNaOtBuToluene10025Strong base induced degradation of the uracil core.
4 Pd2(dba)3 Xantphos Cs2CO3 Dioxane 100 88 Clean conversion; optimal bite angle facilitates C–N bond formation.

Visualization: Synthetic Divergence Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate, highlighting its versatility in accessing multiple distinct therapeutic classes.

G A 6-Amino-5-chloro- 1-ethylpyrimidine-2,4-dione (CAS: 1545350-95-5) B 5-Alkylamino Intermediate A->B Buchwald-Hartwig Amination D 5-Alkynyl Intermediate A->D Sonogashira Coupling F 5-Aryl Intermediate A->F Suzuki-Miyaura Coupling C 1-Ethylxanthines (Adenosine Antagonists) B->C Triethyl orthoformate Cyclization E Pyrrolo[2,3-d]pyrimidines (Kinase Inhibitors) D->E Intramolecular Hydroamination G Pyrido[2,3-d]pyrimidines (BET Inhibitors) F->G Condensation Annulation

Divergent synthetic pathways from 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

References

  • [2] BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. PubMed Central (PMC). URL:[Link]

  • [1] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. URL:[Link]

  • [4] Aminoimidazolylmethyluracil Analogues as Potent Inhibitors of Thymidine Phosphorylase and Their Bioreductive Nitroimidazolyl Prodrugs. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • [5] Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase. PubMed. URL:[Link]

Sources

Method

Application Note: HPLC-UV Method Development and Validation for 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Introduction and Analytical Context 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (also referred to as 6-amino-5-chloro-1-ethyluracil) is a highly functionalized, halogenated pyrimidine building block. It is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (also referred to as 6-amino-5-chloro-1-ethyluracil) is a highly functionalized, halogenated pyrimidine building block. It is a critical intermediate in the synthesis of complex therapeutic agents, including pan-RAF kinase inhibitors, xanthine derivatives, and potent inhibitors of sirtuins (SIRT1-SIRT5)[1].

Due to its polar pyrimidine core, the electron-withdrawing chlorine atom at C5, and the electron-donating amino group at C6, the molecule exhibits complex tautomeric behavior in solution. Accurate quantification and purity assessment during pharmaceutical manufacturing require a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This protocol details a self-validating analytical workflow designed to overcome the chromatographic challenges inherent to polar uracil derivatives[2].

Chemical Properties & Chromatographic Challenges

To design a logical analytical method, we must first establish the physicochemical constraints of the analyte.

Table 1: Physicochemical Properties

Property Value
IUPAC Name 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C₆H₈ClN₃O₂
Molecular Weight 189.60 g/mol
Core Structure Pyrimidine-2,4-dione (Uracil derivative)

| LogP (estimated) | ~ 0.5 to 1.0 (Highly polar) |

Causality in Method Design (E-E-A-T)
  • Stationary Phase Selection: Traditional C18 columns often suffer from phase dewetting (hydrophobic collapse) when exposed to the highly aqueous mobile phases required to retain polar pyrimidines. We utilize a polar-embedded or high-aqueous compatible C18 column (e.g., Newcrom R1) to maintain stationary phase hydration and ensure reproducible retention ( k′>2 )[3].

  • Mobile Phase pH Control: The pyrimidine-2,4-dione ring undergoes lactam-lactim tautomerization. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we suppress the ionization of the hydroxyl tautomers. This locks the molecule into its neutral lactam state, eliminating peak splitting and excessive tailing[3].

  • UV Detection: The conjugated π -system of the pyrimidine ring, augmented by the chloro and amino auxochromes, provides a strong chromophore. The λmax​ is monitored at 254 nm and 274 nm, which is standard for capturing[4] and [5].

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (Purity 98%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Additives: MS-Grade Formic Acid (FA).

Instrumentation and Chromatographic Conditions

The following parameters are optimized for a standard HPLC system equipped with a Diode-Array Detector (DAD) or variable wavelength UV detector.

Table 2: HPLC-UV Method Parameters

Parameter Specification Rationale
Column Polar-embedded C18 (4.6 x 150 mm, 3 µm) Prevents phase collapse in high aqueous conditions.
Mobile Phase A 0.1% Formic Acid in Water Low pH suppresses tautomerization and silanol activity.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Provides lower backpressure and high UV transparency.
Flow Rate 1.0 mL/min Optimal linear velocity for 4.6 mm ID columns.
Column Temp. 35°C Reduces mobile phase viscosity and improves mass transfer.
Injection Vol. 10 µL Prevents column overloading while maintaining sensitivity.

| Detection | UV at 254 nm and 274 nm | Captures the primary π→π∗ transitions of the pyrimidine ring[6]. |

Preparation of Standard and Sample Solutions
  • Diluent Preparation: Prepare a mixture of 95:5 Water:MeCN (v/v). Crucial Step: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting).

  • Stock Solution: Accurately weigh 10.0 mg of the analyte and dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL concentration. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution with diluent to obtain a calibration range of 1.0 – 100 µg/mL. Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Gradient Elution Program

A gradient is employed to retain the polar analyte initially, followed by an organic ramp to elute strongly retained synthetic impurities.

Table 3: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 95 5 Initial conditions
2.0 95 5 Isocratic hold to retain polar pyrimidine core
10.0 40 60 Linear gradient to elute hydrophobic impurities
12.0 40 60 High-organic wash
12.1 95 5 Return to initial conditions

| 18.0 | 95 | 5 | Re-equilibration |

System Suitability Testing (SST) as a Self-Validating Control

A hallmark of a trustworthy analytical protocol is its ability to self-validate prior to sample acquisition. To ensure the system is fit-for-purpose, a System Suitability Test (SST) must be performed using a resolution mixture containing the target analyte and a closely eluting structural analog, such as[6]. The system is only deemed "valid" if the following criteria are met:

Table 4: System Suitability Acceptance Criteria | Parameter | Acceptance Criteria | Diagnostic Value | | :--- | :--- | :--- | | Retention Time (RT) | 6.5 ± 0.2 min | Ensures consistent stationary phase chemistry and pump performance. | | Tailing Factor (T) | 1.5 | Confirms the absence of secondary interactions (e.g., active silanols). | | Theoretical Plates (N) | 5000 | Verifies column efficiency and proper packing integrity. | | Resolution ( Rs​ ) | 2.0 | Ensures baseline separation from structurally similar synthetic precursors. |

Logical Workflow of Method Development

The following diagram illustrates the systematic, causality-driven approach used to develop this HPLC-UV method.

HPLC_Workflow N1 1. Analyte Profiling (Polarity & pKa) N2 2. Stationary Phase Selection (AQ-C18 / Mixed-Mode) N1->N2 N3 3. Mobile Phase Optimization (Acidic pH to suppress tautomerism) N2->N3 N4 4. Detector Settings (UV 254-274 nm) N3->N4 N5 5. Gradient Design (Aqueous to Organic) N4->N5 N6 6. System Suitability & Validation (Rs > 2.0, T < 1.5) N5->N6

Logical workflow for HPLC-UV method development of polar pyrimidine derivatives.

References

  • [2] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH PMC. URL:[Link]

  • [3] 6-Amino-1-methyluracil. SIELC Technologies. URL:[Link]

  • [6] BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. NIH PMC. URL:[Link]

  • [1] Design, Synthesis, and Biological Evaluation of 8-Mercapto-3,7-Dihydro-1H-Purine-2,6-Diones as Potent Inhibitors of SIRT1, SIRT2, SIRT3, and SIRT5. MDPI. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Introduction & Pharmacological Rationale 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS: 1545350-95-5) is a specialized pyrimidine-2,4-dione (uracil) derivative utilized as a pharmacological probe and building...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS: 1545350-95-5) is a specialized pyrimidine-2,4-dione (uracil) derivative utilized as a pharmacological probe and building block in preclinical drug development[1]. Structurally, it is closely related to known thymidine phosphorylase (TP) inhibitors, such as 6-amino-5-chlorouracil and tipiracil hydrochloride[2].

Thymidine phosphorylase is an enzyme that catalyzes the reversible phosphorylation of thymidine. It is highly overexpressed in various solid tumors, where it drives neoangiogenesis, inhibits apoptosis, and promotes tumor progression[3][4]. Furthermore, TP rapidly catabolizes fluoropyrimidine-based chemotherapeutics (e.g., trifluridine and 5-fluorouracil) into inactive metabolites. Consequently, the in vivo administration of TP inhibitors is a validated strategy to both suppress tumor angiogenesis and significantly enhance the systemic half-life of co-administered antimetabolites[5][6].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in murine models.

Formulation and Vehicle Selection

Causality Insight: Pyrimidine-dione derivatives often exhibit moderate-to-low aqueous solubility, which can lead to erratic gastrointestinal absorption and high inter-subject variability during oral (PO) dosing. To ensure a reproducible PK profile, a suspension in 0.5% Hydroxypropyl Methylcellulose (HPMC) is the industry standard[7]. HPMC acts as a highly effective suspending agent that prevents the rapid sedimentation of the hydrophobic compound in the dosing syringe.

Formulation Protocol:
  • Weighing: Accurately weigh the required amount of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione powder using a microbalance.

  • Suspension: Gradually add 0.5% HPMC (w/v in sterile water) while triturating or vortexing to form a homogenous, opaque suspension.

  • Homogenization: Sonicate the mixture in a water bath at room temperature for 10–15 minutes to break up micro-aggregates.

  • Validation: Prepare the formulation fresh daily. Prior to each animal gavage, invert the tube 5–10 times to ensure uniform dispersion.

In Vivo Pharmacokinetic (PK) Profiling Protocol

Causality Insight: Uracil derivatives typically exhibit rapid systemic clearance and short half-lives in vivo due to robust hepatic pyrimidine degradation pathways[2]. Therefore, dense early time-point sampling is critical to accurately capture the maximum plasma concentration ( Cmax​ ) and the area under the curve ( AUC ).

Step-by-Step Methodology:
  • Subjects: Use male BALB/c or C57BL/6 mice (6–8 weeks old, 20–25 g). Fast the animals for 4 hours prior to dosing to eliminate food-effect variability on absorption.

  • Dosing: Administer the compound via oral gavage (PO) at doses of 15 mg/kg and 50 mg/kg[3]. Ensure the dosing volume does not exceed 10 mL/kg to prevent gastric rupture or reflux.

  • Blood Collection: Collect serial blood samples (~50 µL) via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[6].

  • Processing: Collect blood directly into K2-EDTA microtainer tubes. Invert gently, then centrifuge at 3,000 × g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma supernatant to pre-chilled cryovials and store immediately at -80°C until LC-MS/MS analysis.

In Vivo Pharmacodynamic (PD) / Tumor Xenograft Protocol

Causality Insight: Because TP inhibitors exert anti-angiogenic effects and potentiate co-administered cytotoxics, efficacy is best evaluated in TP-overexpressing tumor models, such as CT-26 murine colorectal cancer xenografts[4]. A twice-daily (BID) dosing regimen is strictly employed to maintain continuous TP target engagement, compensating for the compound's rapid systemic clearance[5][7].

Step-by-Step Methodology:
  • Implantation: Inject 5×105 CT-26 cells (suspended in 100 µL of 1:1 PBS/Matrigel) subcutaneously into the right flank of BALB/c mice[4].

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach a mean volume of 100–150 mm³, randomize the mice into treatment groups (n=8/group) to ensure equal baseline disease burden[7].

  • Dosing Regimen: Administer the compound PO, BID (approximately 6–8 hours apart) for 14 consecutive days[7].

  • Monitoring (Self-Validating System):

    • Measure tumor volume twice weekly using the formula: V=0.5×length×width2 [7].

    • Monitor body weight daily as a proxy for systemic toxicity. A >15% drop in body weight mandates dosing cessation.

  • Endpoint Analysis: Sacrifice mice on Day 15. Harvest tumors for immunohistochemistry (staining for CD31 to assess microvessel density and anti-angiogenic efficacy) and homogenize a subset of tissue to quantify intratumoral TP enzymatic activity[3].

Data Presentation

Table 1: Recommended Experimental Group Design for Efficacy Studies
GroupTreatmentDoseRouteSchedulePurpose
1 Vehicle (0.5% HPMC)0 mg/kgPOBID x 14 daysNegative Control
2 Test Compound (Low)15 mg/kgPOBID x 14 daysAssess baseline anti-angiogenic efficacy
3 Test Compound (High)50 mg/kgPOBID x 14 daysAssess maximal tolerated TP inhibition[3]
4 Test Compound + Trifluridine50 mg/kg + 150 mg/kgPOBID x 14 daysAssess synergistic antimetabolite potentiation[7]
Table 2: Anticipated PK Parameter Ranges (Based on related TP inhibitors)
ParameterUnit15 mg/kg Dose (Expected)50 mg/kg Dose (Expected)
Tmax​ hours0.5 – 1.00.5 – 1.0
Cmax​ ng/mL1,200 – 2,5004,000 – 7,500
AUC0−24​ ng·h/mL3,000 – 5,00010,000 – 15,000
t1/2​ hours1.5 – 2.51.5 – 3.0

(Note: Exact values must be determined empirically via LC-MS/MS quantification).

Mechanistic & Workflow Visualization

InVivoWorkflow cluster_0 Phase 1: Formulation & Dosing cluster_1 Phase 2: In Vivo Assays (Murine Models) N1 6-amino-5-chloro-1-ethylpyrimidine-2,4-dione N2 Suspend in 0.5% HPMC Vehicle N1->N2 N3 Oral Gavage (PO) BID 15 - 50 mg/kg N2->N3 N4 Pharmacokinetics (PK) Plasma Sampling 0-24h N3->N4 N5 Tumor Xenograft (PD) Volume & Weight Tracking N3->N5 N6 Target Engagement Intratumoral TP Activity N3->N6

Fig 1. In vivo formulation, dosing, and assay workflow for the pyrimidine-dione derivative.

References

  • [1] 54107-70-9|6-Amino-5-chloropyrimidine-2,4(1H,3H)-dione - BLDpharm. bldpharm.com.

  • [5] Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102) - PMC. nih.gov.

  • [3] The Effect of a Thymidine Phosphorylase Inhibitor on Angiogenesis and Apoptosis in Tumors1 | Cancer Research - AACR Journals. aacrjournals.org.

  • [2] Aminoimidazolylmethyluracil Analogues as Potent Inhibitors of Thymidine Phosphorylase and Their Bioreductive Nitroimidazolyl Prodrugs | Journal of Medicinal Chemistry. acs.org.

  • [4] Targeting thymidine phosphorylase alleviates resistance to dendritic cell immunotherapy in colorectal cancer and promotes antitumor immunity - Frontiers. frontiersin.org.

  • [6] Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors. dovepress.com.

  • [7] Effective Sequential Combined Chemotherapy with Trifluridine/Tipiracil and Regorafenib in Human Colorectal Cancer Cells. mdpi.com.

Sources

Method

Application Note: Multidimensional NMR Strategies for the Structural Elucidation of 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Executive Summary 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is a highly functionalized uracil derivative that serves as a critical building block in the development of modified nucleosides, kinase inhibitors, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is a highly functionalized uracil derivative that serves as a critical building block in the development of modified nucleosides, kinase inhibitors, and 8-substituted xanthines. The structural validation of this compound presents unique analytical challenges, primarily distinguishing between N1 and N3 alkylation, and interpreting the anomalous electronic shielding at the C5 position. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously confirm the regiochemistry and electronic architecture of this pyrimidine scaffold.

Mechanistic Insights & Causality in NMR Elucidation

As a Senior Application Scientist, it is critical to understand why specific analytical conditions are chosen, rather than simply executing a sequence of steps. The molecular architecture of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione necessitates precise experimental design.

Causality of Solvent Selection

Pyrimidinediones form robust, rigid intermolecular hydrogen-bonding networks. Utilizing non-polar or weakly polar solvents (e.g., CDCl₃) typically results in incomplete dissolution and severe line broadening. DMSO-d₆ is the mandatory solvent of choice. Its strong hydrogen-bond accepting capability rapidly disrupts intermolecular networks, ensuring complete solubility. Furthermore, DMSO-d₆ sufficiently slows the chemical exchange rate of protic functional groups, allowing for the clear observation of the highly deshielded imide proton (N3-H) and the amine protons (C6-NH₂), which are critical for downstream 2D correlations.

The C5 Electronic Shielding Anomaly

In standard aromatic systems, a chlorine-substituted carbon is moderately deshielded. However, in 6-aminouracil derivatives, the C5 carbon exhibits a profound upfield shift, typically resonating between 85–95 ppm. This anomaly is caused by the strong resonance electron donation from the adjacent C6-amino group, which creates an electron-rich, enamine-like push-pull system within the pyrimidine ring 1. Recognizing this electronic environment is essential to prevent the misassignment of the C5 carbon as an aliphatic impurity.

Regiochemical Assignment via HMBC (The Self-Validating System)

Alkylation of uracils can occur at the N1, N3, or oxygen positions depending on the basicity of the reaction conditions 2. To build a self-validating proof of structure, Heteronuclear Multiple Bond Correlation (HMBC) is required. The N1-CH₂ protons of the ethyl group will exhibit strong 3-bond ( 3JCH​ ) correlations to both C2 (carbonyl) and C6 (enamine carbon). If the ethyl group were erroneously attached at N3, the CH₂ protons would correlate to C2 and C4 instead. Because C6 and C4 have distinct chemical shifts, this HMBC mapping provides absolute, unambiguous proof of N1-alkylation 3.

Workflow Visualization

NMR_Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1D 1H NMR (Proton environments & Exchangeables) A->B C 1D 13C NMR (Carbon framework & C5 shielding) A->C D 2D HSQC (1-Bond C-H mapping) B->D E 2D HMBC (Long-range connectivity & N1-Alkylation) B->E C->D C->E F Structural Validation 6-amino-5-chloro-1-ethylpyrimidine-2,4-dione D->F E->F

Figure 1: Multidimensional NMR workflow for the structural elucidation of pyrimidine derivatives.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Massing: Weigh accurately 15–20 mg of the synthesized 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

  • Dissolution: Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d₆. Note: Anhydrous conditions are critical. Excess water will result in an HDO peak (~3.3 ppm) that can obscure the N1-CH₂ quartet (~3.8 ppm) and accelerate proton exchange, diminishing the C6-NH₂ signal.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Spectrometer Setup & Tuning
  • Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow a minimum of 5 minutes for thermal equilibration at 298 K to prevent convection currents.

  • Tuning & Shimming: Perform precise tuning and matching for both ¹H and ¹³C nuclei. Lock onto the deuterium signal of DMSO-d₆ and shim the Z-axis gradients until the residual DMSO multiplet is sharply resolved (FWHM < 1.0 Hz).

Phase 3: 1D & 2D Acquisition Parameters
  • ¹H NMR Acquisition: Acquire 16–32 scans with a spectral width of 15 ppm. Set the relaxation delay (D1) to 2.0 s.

  • ¹³C NMR Acquisition: Acquire 512–1024 scans using power-gated broadband proton decoupling (e.g., zgpg30). Set D1 to 2.0 s. Causality: The quaternary carbons (C2, C4, C5, C6) lack attached protons and rely solely on dipole-dipole relaxation from adjacent nuclei, resulting in long T1​ relaxation times. Sufficient D1 and high scan counts are mandatory to achieve an adequate signal-to-noise ratio.

  • HSQC Acquisition: Acquire with a 1JCH​ coupling constant optimized for 145 Hz to map the ethyl protons to their respective aliphatic carbons.

  • HMBC Acquisition: Acquire with a long-range coupling constant ( nJCH​ ) optimized for 8 Hz. This specific optimization is the linchpin for observing the critical 3-bond correlations from the N1-ethyl protons to the pyrimidine core.

Phase 4: Data Processing
  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier transformation.

  • Phase and baseline correct the spectra manually.

  • Calibrate the chemical shifts using the central peak of the DMSO-d₆ multiplet (2.50 ppm for ¹H; 39.52 ppm for ¹³C).

Quantitative Data & Expected Chemical Shifts

The following table summarizes the expected multidimensional NMR data for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in DMSO-d₆. This data matrix serves as the reference standard for structural validation.

Position¹H Shift (ppm)Multiplicity & J-CouplingIntegration¹³C Shift (ppm)Key HMBC Correlations (H → C)
N1-CH₂ 3.80 – 4.00q (J ≈ 7.0 Hz)2H35.0 – 45.0C2, C6, Ethyl-CH₃
Ethyl-CH₃ 1.10 – 1.25t (J ≈ 7.0 Hz)3H12.0 – 15.0N1-CH₂
C6-NH₂ 6.50 – 7.50br s2H-C5, C6
N3-H 10.50 – 11.50br s1H-C2, C4
C2 (C=O) ---150.0 – 152.0-
C4 (C=O) ---160.0 – 162.0-
C5 (C-Cl) ---85.0 – 95.0-
C6 (C-N) ---158.0 – 160.0-

Note: The C6-NH₂ protons appear as a broad singlet due to restricted rotation around the C-N bond and quadrupolar relaxation induced by the adjacent 14N nucleus.

Sources

Application

Catalytic Synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione Derivatives: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the catalytic synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione and its derivatives....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the catalytic synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione and its derivatives. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including antiviral and anticancer agents.[1][2] This document outlines a plausible synthetic strategy, focusing on modern catalytic methods that offer high efficiency and selectivity. Detailed experimental protocols, insights into reaction mechanisms, and key data are presented to enable researchers to successfully synthesize these valuable compounds.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids (uracil, thymine, and cytosine) and is essential for cellular function.[3] Its derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The introduction of various substituents to the pyrimidine core allows for the fine-tuning of their biological properties. Specifically, the 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione scaffold represents a valuable building block for the development of novel therapeutic agents. The strategic placement of the amino, chloro, and ethyl groups provides multiple points for further diversification, making catalytic synthesis a critical tool for accessing a library of derivatives for drug discovery programs.

Proposed Synthetic Strategy: A Multi-step Catalytic Approach

A robust and flexible synthesis of the target compound can be envisioned through a multi-step sequence involving the initial formation of a substituted pyrimidine core, followed by regioselective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly well-suited for the introduction of the amino group due to their mild reaction conditions and broad substrate scope.[4][5]

The proposed synthetic pathway is as follows:

Synthetic Pathway cluster_0 Pyrimidine Core Synthesis cluster_1 Chlorination cluster_2 Halogenation & Amination A 1-Ethylurea C 1-Ethylbarbituric Acid A->C Condensation B Diethyl Malonate B->C E 5-Chloro-1-ethylbarbituric Acid C->E Electrophilic Chlorination D N-Chlorosuccinimide (NCS) D->E G 5,6-Dichloro-1-ethyluracil E->G Chlorination F POCl3 F->G I 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione G->I Pd-catalyzed Amination H Amine Source (e.g., Benzyl Amine) H->I

Figure 1. Proposed synthetic workflow for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Catalytic Amination: The Core of the Synthesis

The final and most crucial step in the proposed synthesis is the regioselective introduction of the amino group at the C6 position. Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, provide a powerful and versatile method for forming C-N bonds.[5]

Mechanism of Palladium-Catalyzed Amination

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 5,6-dichloro-1-ethyluracil) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form an amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired aminated product and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex R-X oxidative_addition Oxidative Addition amido_complex R-Pd(II)-NR'R''(L_n) pd_complex->amido_complex + HNR'R'' - HX amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 product R-NR'R'' amido_complex->product reductive_elimination Reductive Elimination catalyst_regeneration Catalyst Regeneration

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Catalyst and Ligand Selection

The choice of palladium precursor and phosphine ligand is critical for the success of the amination reaction. A variety of palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, can be employed. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For the amination of electron-deficient heterocycles like pyrimidines, bulky and electron-rich phosphine ligands are often preferred.

Catalyst/Ligand SystemKey FeaturesReference
Pd(OAc)₂ / Xantphos Excellent for amination of a wide range of aryl halides, including heterocyclic systems.[5]
Pd₂(dba)₃ / BINAP Effective for asymmetric amination and reactions with challenging substrates.[6]
Pd(OAc)₂ / CyJohnPhos A bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[7]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Synthesis of 5,6-dichloro-1-ethyluracil (Precursor)
  • Step 1: Synthesis of 1-Ethylbarbituric Acid: In a round-bottom flask, combine 1-ethylurea (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture at 100 °C for 4 hours. Cool the reaction mixture and recrystallize the solid from ethanol to obtain 1-ethylbarbituric acid.

  • Step 2: Chlorination to 5-Chloro-1-ethylbarbituric Acid: Suspend 1-ethylbarbituric acid (1.0 eq) in glacial acetic acid. Add N-chlorosuccinimide (1.1 eq) portion-wise while stirring. Heat the mixture to 80 °C for 2 hours. Cool to room temperature, and collect the precipitate by filtration.

  • Step 3: Formation of 5,6-dichloro-1-ethyluracil: To a flask containing phosphorus oxychloride (POCl₃) (5.0 eq), add 5-chloro-1-ethylbarbituric acid (1.0 eq) portion-wise. Reflux the mixture for 6 hours. Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.

Catalytic Amination to Synthesize 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione
  • Reaction Setup: To an oven-dried Schlenk tube, add 5,6-dichloro-1-ethyluracil (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., dry toluene or dioxane) and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Purge the Schlenk tube with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione derivative.

Conclusion

The catalytic synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione derivatives represents a valuable strategy for accessing novel compounds with potential therapeutic applications. Palladium-catalyzed amination reactions offer a reliable and efficient method for the key C-N bond formation step. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this important class of molecules.

References

Sources

Method

Application Notes and Protocols for the Incorporation of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in Rational Drug Design

Introduction: The Pyrimidinedione Scaffold as a Privileged Structure in Medicinal Chemistry The pyrimidine-2,4(1H,3H)-dione, or uracil, core is a cornerstone of medicinal chemistry. This heterocyclic scaffold is a key co...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidinedione Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrimidine-2,4(1H,3H)-dione, or uracil, core is a cornerstone of medicinal chemistry. This heterocyclic scaffold is a key component of nucleic acids and serves as the foundation for a multitude of synthetic molecules with a broad spectrum of pharmacological activities.[1] The versatility of the pyrimidinedione ring system, with its multiple sites for chemical modification (N-1, N-3, C-5, and C-6), allows for the fine-tuning of steric and electronic properties to achieve desired biological effects.[1] Consequently, pyrimidinedione derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a specific, promising derivative, 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione , into a rational drug design workflow. We will explore its synthesis, potential therapeutic applications, and a step-by-step guide to its computational and in vitro evaluation.

Section 1: Synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Proposed Synthetic Pathway

Synthetic_Pathway A Ethyl Urea C 1-Ethyl-6-methyluracil A->C Condensation B Ethyl Acetoacetate B->C E 1-Ethyl-5-chloro-6-methyluracil C->E Chlorination D N-Chlorosuccinimide (NCS) D->E G 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione E->G Amination F Ammonia F->G

Caption: Proposed synthetic pathway for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Protocol 1: Synthesis of 1-Ethyl-6-methyluracil

This protocol is adapted from the well-established synthesis of 6-methyluracil.[3]

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and ethyl urea (1.2 eq) in absolute ethanol.

  • Condensation: Add a catalytic amount of a strong acid (e.g., concentrated HCl) and reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1-ethyl-6-methyluracil. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-Ethyl-5-chloro-6-methyluracil

This step involves the electrophilic chlorination at the C-5 position of the uracil ring.

  • Reaction Setup: Dissolve 1-ethyl-6-methyluracil (1.0 eq) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be required for further purification. Confirm the structure by spectroscopic methods.

Protocol 3: Synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

This final step involves the amination of the 6-position, which may proceed via a nucleophilic substitution mechanism.

  • Reaction Setup: In a sealed pressure vessel, dissolve 1-ethyl-5-chloro-6-methyluracil (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).

  • Amination: Heat the reaction mixture at a temperature between 100-150°C for 24-48 hours. The pressure will increase, so appropriate safety precautions must be taken.

  • Work-up and Purification: After cooling to room temperature, carefully vent the vessel. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the final product, 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

  • Characterization: Thoroughly characterize the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm its identity and purity.

Section 2: Rational Drug Design Incorporating the Target Scaffold

The process of rational drug design is an iterative cycle of design, synthesis, and testing.[4] This section outlines a comprehensive workflow for utilizing 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione as a starting point for a drug discovery campaign.

Drug_Design_Cycle A Target Identification & Validation B Computational Modeling (Docking & MD) A->B Identified Target C Synthesis of Analogues B->C Virtual Hits D In Vitro Biochemical Assays C->D Synthesized Compounds E Cell-Based Assays D->E Active Compounds F Lead Optimization (SAR) E->F Confirmed Hits F->B Iterative Design G Preclinical Development F->G Lead Candidate

Caption: The iterative cycle of rational drug design.

Part 2.1: Target Identification and Validation

The first crucial step is to identify a biological target that plays a key role in the pathophysiology of a disease.[5][6] The selection of a target for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione can be guided by the known activities of similar pyrimidinedione derivatives, which include:

  • Kinases: Many pyrimidine-based compounds are known kinase inhibitors.

  • Viral Enzymes: Non-nucleoside reverse transcriptase inhibitors often feature a pyrimidinedione core.

  • Enzymes in Nucleotide Metabolism: Dihydroorotate dehydrogenase (DHODH) is a known target.[7]

  • Dipeptidyl Peptidase-4 (DPP-4): Pyrimidinedione derivatives have been developed as DPP-4 inhibitors.

  • Poly(ADP-ribose) Polymerase (PARP): This is another validated target for this class of compounds.

Protocol 4: Target Validation using CRISPR-Cas9

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative protein target into a Cas9-expressing vector.

  • Cell Line Transfection: Transfect a relevant human cell line with the gRNA/Cas9 construct.

  • Verification of Knockout: Confirm the successful knockout of the target gene at the protein level using Western blotting or other quantitative protein analysis methods.

  • Phenotypic Assays: Perform cell-based assays (e.g., proliferation, apoptosis, or specific functional assays related to the disease) to assess the effect of the target knockout. A significant change in the cellular phenotype upon target knockout validates its role in the disease process.[8]

Part 2.2: Computational Modeling

Computational methods are integral to modern drug design, allowing for the prediction of binding modes and affinities of ligands to their target proteins.[9]

Protocol 5: Molecular Docking using AutoDock Vina

This protocol provides a general workflow for docking 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione into the active site of a chosen target protein.[7][10][11]

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and any co-crystallized ligands. Add polar hydrogens using software like AutoDockTools (ADT). Save the prepared receptor in PDBQT format.

    • Generate a 3D structure of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione using a chemical drawing program and optimize its geometry using a suitable force field. Save the ligand in PDBQT format.

  • Grid Box Definition: Define the search space (grid box) for docking, encompassing the active site of the protein. The coordinates can be determined from the position of a co-crystallized ligand or through active site prediction servers.

  • Docking Simulation: Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters in the configuration file.

  • Analysis of Results: Analyze the docking results, focusing on the predicted binding affinity (in kcal/mol) and the binding pose of the ligand within the active site. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.

Protocol 6: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions.[3][12][13]

  • System Preparation: Use the best-ranked docked pose from the molecular docking study as the starting structure. Solvate the protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Gradually heat the system to physiological temperature (310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) for several nanoseconds.

  • Production Run: Run the production MD simulation for an extended period (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the protein-ligand complex. Calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time.

Part 2.3: In Vitro Biochemical and Cell-Based Assays

Experimental validation is essential to confirm the computational predictions and to quantify the biological activity of the synthesized compounds.[14]

Protocol 7: General Enzyme Inhibition Assay (Spectrophotometric)

This is a generalized protocol that can be adapted for various enzymes where the activity can be monitored by a change in absorbance.

  • Reagent Preparation: Prepare solutions of the purified target enzyme, the substrate, and a serial dilution of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in a suitable assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution. Include a control with no inhibitor.

    • Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Parameter Description Typical Range
IC₅₀ (Half-maximal inhibitory concentration) The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.nM to µM
Kᵢ (Inhibition constant) An indicator of the potency of an inhibitor; the concentration required to produce half-maximum inhibition.nM to µM
Mechanism of Inhibition The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).N/A

Protocol 8: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed a relevant cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Part 2.4: Lead Optimization and ADMET Prediction

The data obtained from the initial screening will guide the synthesis of new analogues to improve potency and selectivity (Structure-Activity Relationship, SAR studies). Concurrently, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction should be performed to assess the drug-like properties of the lead compounds.

Table of Key ADMET Parameters:

Property Description Importance in Drug Design
Absorption The process by which a drug enters the bloodstream.Crucial for oral bioavailability.
Distribution The dissemination of a drug throughout the body's tissues and fluids.Affects efficacy and potential side effects.
Metabolism The chemical alteration of a drug by the body.Determines the drug's half-life and potential for drug-drug interactions.
Excretion The removal of the drug and its metabolites from the body.Influences the duration of action and potential for accumulation.
Toxicity The potential of a drug to cause adverse effects.A critical factor for drug safety.

Conclusion

The 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione scaffold represents a promising starting point for the rational design of novel therapeutic agents. By following the integrated computational and experimental workflows outlined in these application notes, researchers can systematically explore the therapeutic potential of this compound and its derivatives, ultimately accelerating the journey from a promising molecule to a potential clinical candidate.

References

  • A review for cell-based screening methods in drug discovery. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • Target Identification & Validation in Drug Discovery. (2024, February 15). Technology Networks. Retrieved March 18, 2026, from [Link]

  • Molecular Dynamics Simulations in Drug Design. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (n.d.). Nature Protocols. Retrieved March 18, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved March 18, 2026, from [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). MDPI. Retrieved March 18, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global. Retrieved March 18, 2026, from [Link]

  • How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide. Retrieved March 18, 2026, from [Link]

  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. Retrieved March 18, 2026, from [Link]

  • Role of Molecular Dynamics Simulations in Drug Discovery. (2024, July 17). MetroTech Institute. Retrieved March 18, 2026, from [Link]

  • Target identification and validation in research. (2024, March 3). World Journal of Biology Pharmacy and Health Sciences. Retrieved March 18, 2026, from [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved March 18, 2026, from [Link]

  • Role of Molecular Dynamics and Related Methods in Drug Discovery. (2021, November 22). ACS Publications. Retrieved March 18, 2026, from [Link]

  • The role of molecular dynamics simulations in drug discovery. (n.d.). Cresset. Retrieved March 18, 2026, from [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio. Retrieved March 18, 2026, from [Link]

  • ADMET Predictions. (2025, January 10). Deep Origin. Retrieved March 18, 2026, from [Link]

  • Target Validation in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved March 18, 2026, from [Link]

  • 11.4 ADMET prediction. (2025, August 15). Fiveable. Retrieved March 18, 2026, from [Link]

  • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. (n.d.). PMC. Retrieved March 18, 2026, from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. Retrieved March 18, 2026, from [Link]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. (2021, October 11). YouTube. Retrieved March 18, 2026, from [Link]

  • Protein-ligand docking 101 - running a simulation in GOLD Try. (n.d.). CCDC. Retrieved March 18, 2026, from [Link]

  • 3.4. In Vitro Enzyme Inhibitory Assays. (n.d.). Bio-protocol. Retrieved March 18, 2026, from [Link]

  • Insight into Rational Drug Design. (2023, February 13). AZoLifeSciences. Retrieved March 18, 2026, from [Link]

  • Rational Drug Design. (2025, August 25). BioExcel. Retrieved March 18, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved March 18, 2026, from [Link]

  • Protein-ligand docking and virtual screening tutorial. (n.d.). GitHub. Retrieved March 18, 2026, from [Link]

  • Rational drug design. (2010, May 25). DrugPedia. Retrieved March 18, 2026, from [Link]

  • What are computational methods for rational drug design?. (2025, May 21). Patsnap. Retrieved March 18, 2026, from [Link]

  • Rational drug design. (n.d.). SlideShare. Retrieved March 18, 2026, from [Link]

  • Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. (n.d.). Indo-Global Journal of Pharmaceutical Sciences. Retrieved March 18, 2026, from [Link]

  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. (n.d.). RASĀYAN J. Chem.. Retrieved March 18, 2026, from [Link]

  • ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. (2022, June 30). SciELO. Retrieved March 18, 2026, from [Link]

  • In vitro α-amylase inhibitory assay v1. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (n.d.). Der Pharma Chemica. Retrieved March 18, 2026, from [Link]

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Sources

Application

preparation of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione standard solutions

An Application Note and Protocol for the analytical . Executive Summary 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS: 1545350-95-5) is a highly functionalized uracil derivative frequently utilized as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the analytical .

Executive Summary

6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS: 1545350-95-5) is a highly functionalized uracil derivative frequently utilized as a critical reference standard, intermediate, or building block in pharmaceutical drug development and environmental assays. Because of its specific structural features—a pyrimidine-2,4(1H,3H)-dione core coupled with halogen and amine substituents—it exhibits unique solubility and stability behaviors. This application note details a robust, self-validating protocol for preparing primary stock and working standard solutions optimized for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Physicochemical Profiling & Solvent Selection

Understanding the molecular architecture of the analyte is the foundational step in standard preparation. The pyrimidine-2,4-dione core engages in strong intermolecular hydrogen bonding, creating a high crystal lattice energy that severely limits direct aqueous solubility.

Causality in Solvent Selection: To prevent the formation of micro-particulate suspensions—a primary source of quantitative error—Dimethyl Sulfoxide (DMSO) is selected as the primary solvent. DMSO effectively disrupts the hydrogen bond network, ensuring true dissolution. However, injecting 100% DMSO into a reverse-phase LC system causes a "solvent effect" (peak fronting and broadening) because the sample plug travels unretained. Therefore, intermediate and working solutions must be diluted in a solvent that closely matches the initial LC mobile phase (e.g., 50:50 Methanol:Water).

Table 1: Physicochemical Properties & Analytical Profile

AttributeSpecification / Detail
Chemical Name 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione
CAS Registry Number 1545350-95-5[1]
Molecular Formula C₆H₈ClN₃O₂
Molecular Weight 189.60 g/mol
Structural Features Pyrimidine-2,4-dione core, 1-ethyl, 5-chloro, 6-amino
Primary Solubility DMSO, DMF (High)
Secondary Solubility Methanol, Acetonitrile (Moderate), Water (Low/pH dependent)

Equipment and Reagents

  • Standard: 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (≥98% analytical purity).

  • Solvents: LC-MS grade DMSO, Methanol, and Ultrapure Water (18.2 MΩ·cm).

  • Hardware: Micro-analytical balance (readability 0.01 mg), Class A volumetric flasks (10 mL), amber glass HPLC vials, and an ultrasonic bath.

Step-by-Step Preparation Protocol

Phase 1: Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Remove the solid standard from cold storage and equilibrate it in a desiccator to room temperature for at least 60 minutes.

    • Causality: Opening cold vials introduces ambient moisture condensation. Water weight artificially inflates the measured mass, resulting in a sub-potent standard solution.

  • Weighing: Accurately weigh 10.00 mg of the standard into a 10 mL Class A volumetric flask.

  • Dissolution: Add 8 mL of LC-MS grade DMSO to the flask.

  • Sonication: Sonicate the solution for 5 minutes at room temperature.

    • Causality: Acoustic cavitation breaks apart microscopic crystalline aggregates that might otherwise remain suspended, ensuring complete molecular dispersion.

  • Volume Adjustment: Dilute to the 10 mL mark with DMSO. Invert the flask 10 times to homogenize the solution.

Phase 2: Intermediate Working Solution (100 µg/mL)
  • Transfer: Pipette 1.0 mL of the Primary Stock Solution into a new 10 mL volumetric flask.

  • Dilution: Dilute to volume with a 50:50 Methanol:Water mixture.

    • Causality: Transitioning the matrix from 100% DMSO to an aqueous-organic mixture ensures compatibility with reverse-phase LC columns and prevents injection-induced peak distortion.

Phase 3: Calibration Curve Generation

Prepare the calibration standards directly in amber LC vials to minimize transfer losses. Use the 100 µg/mL Intermediate Solution as the source.

Table 2: Serial Dilution Matrix for Calibration Curve (Target: 10 - 1000 ng/mL)

Standard LevelTarget Conc. (ng/mL)Source SolutionVolume of Source (µL)Diluent Volume (µL)Total Volume (µL)
CAL-6 1000Intermediate (100 µg/mL)109901000
CAL-5 500CAL-6 (1000 ng/mL)5005001000
CAL-4 250CAL-5 (500 ng/mL)5005001000
CAL-3 100CAL-4 (250 ng/mL)4006001000
CAL-2 50CAL-3 (100 ng/mL)5005001000
CAL-1 10CAL-2 (50 ng/mL)2008001000

Workflow Visualization

G Solid 6-Amino-5-chloro-1-ethylpyrimidine -2,4(1H,3H)-dione (Solid) ≥98% Purity Weighing Analytical Balance Weigh accurately 10.0 mg Solid->Weighing Desiccator Equilibration PrimaryStock Primary Stock Solution 1.0 mg/mL in DMSO (Store at -20°C) Weighing->PrimaryStock Dissolve in 10 mL DMSO Sonicate 5 min Intermediate Intermediate Working Solution 100 µg/mL in 50:50 MeOH:H2O PrimaryStock->Intermediate Dilute 1:10 Calibration Calibration Standards 10 - 1000 ng/mL in Mobile Phase Intermediate->Calibration Serial Dilution LCMS LC-MS/MS Analysis System Suitability & Validation Calibration->LCMS Inject 5 µL

Caption: Workflow for the preparation and validation of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Quality Control & Self-Validating Systems

To ensure the protocol is a self-validating system, the prepared standards must be evaluated against the stringent guidelines set forth by ICH Q2(R2)[2] and USP <1225>[3]. Do not proceed with batch analysis until the following criteria are met:

  • Visual Tyndall Test: Pass a laser pointer through the primary stock solution. The absence of a visible light beam (Tyndall effect) confirms true dissolution rather than a colloidal suspension.

  • System Suitability Testing (SST): Inject the CAL-4 (250 ng/mL) standard six consecutive times. The system is deemed suitable only if the retention time Relative Standard Deviation (RSD) is ≤ 1.0% and the peak area RSD is ≤ 2.0%.

  • Linearity & Sensitivity: The calibration curve must yield a coefficient of determination ( R2 ) ≥ 0.995. Furthermore, the CAL-1 (10 ng/mL) standard must demonstrate a Signal-to-Noise (S/N) ratio ≥ 10 to satisfy the Quantitation Limit (QL) requirements defined by ICH Q2(R2)[2].

Storage and Stability

  • Primary Stock: Store at -20°C in amber glass vials. Causality: The halogenated pyrimidine ring (5-chloro group) is susceptible to photo-induced dehalogenation or radical reactions. Amber glass blocks UV light (<400 nm), preserving molecular integrity.

  • Working Solutions: Prepare fresh weekly or store at 4°C for up to 7 days, pending formal stability verification.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. URL:[Link][2]

  • United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures". BA Sciences. URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in aqueous media

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione and related heter...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione and related heterocyclic compounds in aqueous media. The principles and protocols outlined here are grounded in established physicochemical principles to ensure robust and reproducible experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may face during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Q1: My compound, 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What are my initial steps?

A1: Poor aqueous solubility is a common characteristic of pyrimidine derivatives due to their often rigid, planar structures and potential for strong crystal lattice energy.[1] Your initial approach should be a systematic, tiered strategy to identify a suitable solvent system without compromising your experimental integrity.

Step-by-Step Troubleshooting Protocol:

  • Visual Inspection and Particle Size: Before any solvent addition, visually inspect the solid compound. If it consists of large crystals or aggregates, gently grind it to a fine powder using a mortar and pestle. Increasing the surface area can enhance the dissolution rate.[2][3][4]

  • Start with a Co-solvent Stock Solution: For most in vitro assays, creating a concentrated stock solution in a water-miscible organic solvent is the standard first step.[5]

    • Recommended Co-solvent: Begin with Dimethyl Sulfoxide (DMSO). It is a powerful, aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[6][7]

    • Protocol:

      • Weigh out a small, precise amount of your compound (e.g., 1-5 mg).

      • Add a minimal volume of DMSO to create a high-concentration stock (e.g., 10-50 mM).

      • Use gentle vortexing and, if necessary, brief warming in a 37°C water bath to facilitate dissolution.[8] Ensure the solution is completely clear before proceeding.

  • Serial Dilution into Aqueous Buffer:

    • Once you have a clear stock solution, perform serial dilutions into your final aqueous buffer (e.g., PBS).

    • Critical Consideration: The final concentration of the organic co-solvent should be kept to a minimum, typically <1% (v/v) , to avoid solvent-induced artifacts in biological assays.[1] If you observe precipitation upon dilution, it indicates that the aqueous solubility limit has been exceeded.

  • Kinetic vs. Thermodynamic Solubility: This initial test determines the kinetic solubility, which is the concentration at which a compound precipitates when added from a concentrated organic stock to an aqueous buffer. This is often sufficient for initial screening assays.[1] Thermodynamic solubility is the true equilibrium solubility and requires longer incubation times (see FAQ section).

Q2: I've successfully created a DMSO stock, but the compound precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

A2: This is a classic case of exceeding the compound's aqueous solubility limit upon dilution. Cell culture media are complex aqueous systems, and components like salts and proteins can further reduce the solubility of hydrophobic compounds.

Troubleshooting Flowchart:

G start Precipitation Observed in Media check_dmso Is final DMSO conc. <1%? start->check_dmso reduce_dmso Lower stock concentration to reduce final DMSO % check_dmso->reduce_dmso No ph_optimization Is compound ionizable? (Likely, due to amino group) check_dmso->ph_optimization Yes reduce_dmso->check_dmso adjust_ph Modify media pH (if compatible with cells) or switch to a buffered salt solution for initial tests. ph_optimization->adjust_ph Yes lower_conc Test lower final concentrations of the compound. ph_optimization->lower_conc Unsure/No adjust_ph->lower_conc formulation Advanced Formulation Strategies (e.g., Cyclodextrins) lower_conc->formulation Still Precipitates

Caption: Decision workflow for troubleshooting precipitation in cell culture media.

Detailed Explanation:

  • Final DMSO Concentration: Exceeding 1% DMSO can not only be toxic to cells but can also cause the compound to "crash out" of solution. Always calculate your final DMSO concentration carefully.

  • pH Optimization: Your compound has an amino group, which is basic, and dione tautomers, which can be weakly acidic. This means its solubility is likely pH-dependent.[1][9][10] The amino group will be protonated and more soluble at a pH below its pKa. Conversely, the dione portion may become deprotonated and more soluble at a pH above its pKa. Since cell culture media is typically buffered around pH 7.4, a slight adjustment (e.g., to pH 7.0 or 7.8, if your cells can tolerate it) might improve solubility.

  • Lower Final Concentration: The most straightforward solution is often to work at lower concentrations of your test compound. Determine the highest concentration that remains soluble in your final assay medium and use that as your top concentration for dose-response experiments.[8]

  • Advanced Formulation: If you require higher concentrations, consider using solubility enhancers like cyclodextrins. (See Protocol 2).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyrimidine-dione derivatives that influence their solubility?

A1: Several factors inherent to the structure of compounds like 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione dictate their solubility:

PropertyInfluence on Aqueous SolubilityRationale
High Crystal Lattice Energy Decreases SolubilityThe planar pyrimidine ring allows for efficient packing in a crystal lattice through π-π stacking.[11] Breaking these strong intermolecular forces requires significant energy, making dissolution difficult.
Hydrophobicity (LogP) Decreases SolubilityThe ethyl group and the overall heterocyclic structure contribute to lipophilicity ("fat-loving"), which is inversely related to hydrophilicity ("water-loving").
Ionizable Groups (pKa) Increases Solubility (pH-dependent)The presence of the basic amino group and potentially acidic protons on the dione ring means the molecule's charge state can be manipulated with pH.[1][10] Ionized (charged) species are generally much more soluble in polar solvents like water than their neutral counterparts.[10]
Molecular Weight Generally Decreases SolubilityLarger molecules present a greater surface area that must be solvated by water, which can be entropically unfavorable.[4][12]
Q2: How do I determine the thermodynamic solubility of my compound?

A2: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this measurement.[5][13]

Protocol 1: Shake-Flask Method for Equilibrium Solubility

  • Objective: To determine the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.

  • Materials:

    • Solid 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

    • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Microcentrifuge tubes or glass vials

    • Orbital shaker with temperature control

    • Centrifuge

    • 0.22 µm syringe filter

    • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of the solid compound to a vial (ensure solid remains visible).

    • Add a precise volume of the aqueous buffer (e.g., 1 mL).

    • Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

    • Equilibrate for 24-48 hours. This extended time is crucial to ensure the system reaches a true equilibrium.[5][13]

    • After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC.

Q3: When should I consider using solubility enhancers like cyclodextrins?

A3: If pH adjustment and co-solvents are insufficient to achieve your desired concentration, complexation agents like cyclodextrins are an excellent next step.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

Protocol 2: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To increase the apparent aqueous solubility of the compound by forming an inclusion complex.

  • Workflow Diagram:

(e.g., 20-40% w/v in buffer)"]; B [label="Add Excess Solid Compound"]; }

(24-48 hours at RT)"]; }

Centrifuge"]; E [label="Quantify Soluble Fraction (HPLC, UV-Vis)"]; }

  • Procedure:

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v).

    • Add an excess amount of your solid pyrimidine derivative to the HP-β-CD solution.

    • Vigorously stir or sonicate the mixture for 24-48 hours at a constant temperature to allow for complex formation and equilibration.

    • Remove the undissolved solid by centrifugation and/or filtration (0.22 µm).

    • Determine the concentration of the dissolved compound in the resulting clear solution via HPLC or UV-Vis spectroscopy.

References

  • Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. ResearchGate. Available at: [Link]

  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. SpringerLink. Available at: [Link]

  • Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Overcoming the Challenge of Poor Drug Solubility. International Society for Pharmaceutical Engineering. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? ACS Publications. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]

  • Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds. ResearchGate. Available at: [Link]

  • Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. National Center for Biotechnology Information. Available at: [Link]

  • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. National Center for Biotechnology Information. Available at: [Link]

  • Introduction, Importance And Factor Of Solubility. IJCRT.org. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. SciSpace. Available at: [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Available at: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available at: [Link]

  • 6-amino-1,3-dimethyl-5-prop-2-enylpyrimidine-2,4-dione. ChemSynthesis. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 5-amino-6-nitrozopyrimidine-2,4(1 H ,3 H )-dione. ResearchGate. Available at: [Link]

  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. MDPI. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. International Journal of PharmTech Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying crude 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating and purifying crude 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Compounds based on the 6-amino-5-chlorouracil scaffold are highly valued in drug development, often serving as potent inhibitors of thymidine phosphorylase (TP)[1]. The 1-ethyluracil precursor is typically synthesized via the condensation of 1-ethylurea with ethyl cyanoacetate[2] and is known to interact with various bromodomains[3]. During halogenation, the C5 position of the uracil ring is the most electron-rich and reactive site for electrophilic aromatic substitution, while C6 is deactivated by its positive charge character[4].

Understanding the unique physicochemical properties of this pyrimidine derivative is critical for designing a self-validating, high-yield purification workflow.

Physicochemical Profiling

To exploit the molecule's properties for purification, we must first define its physical and chemical boundaries. The presence of the acidic N3-H proton and the strong intermolecular hydrogen-bonding network dictate our solvent and pH choices.

Table 1: Physicochemical Profile of 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

PropertyValue / DescriptionPurification Relevance
Molecular Formula C₆H₈ClN₃O₂-
Molecular Weight 189.60 g/mol -
pKa (N3-H) ~8.0 – 8.5 (Imide proton)Enables acid-base (isoelectric) precipitation.
pKa (C6-NH₂) < 2.0 (Conjugated amine)Remains unprotonated during mild acidification.
Hydrogen Bonding 2 Donors, 2 AcceptorsDrives crystallization; causes poor solubility in non-polar solvents.
Solubility Profile Soluble in DMF, DMSO, 1M NaOH.Sparingly soluble in cold H₂O, EtOH.Ideal for anti-solvent crystallization and aqueous washing.

Interactive Purification Workflow

Before selecting a protocol, assess your crude impurity profile via HPLC or TLC. Use the decision tree below to select the appropriate purification methodology.

PurificationWorkflow Crude Crude 6-Amino-5-chloro- 1-ethylpyrimidine-2,4(1H,3H)-dione Assess Assess Impurity Profile (HPLC / TLC) Crude->Assess Trit Trituration (Cold EtOH/H2O) Removes Succinimide/Polar Byproducts Assess->Trit Polar impurities (e.g., Succinimide) AB Acid-Base Extraction (NaOH/HCl) Removes Non-Acidic Impurities Assess->AB Non-acidic tars (Over-alkylated) Recryst Recrystallization + Carbon Removes Color Bodies Assess->Recryst Color / Isomers (Unreacted SM) Pure Purified Compound (>98% Purity) Trit->Pure AB->Pure Recryst->Pure

Fig 1. Decision tree for purifying crude 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Standard Operating Procedures (SOPs)

SOP A: Isoelectric Precipitation (Acid-Base Extraction)

Mechanism: Exploits the acidity of the N3-H proton. The compound dissolves in strong base as a sodium salt, leaving non-acidic organic impurities insoluble.

  • Dissolution: Suspend 10 g of crude solid in 100 mL of 1M NaOH. Stir vigorously for 30 minutes at room temperature.

  • Filtration: Filter the alkaline suspension through a pad of Celite to remove insoluble tars and over-alkylated byproducts.

  • Acidification: Transfer the filtrate to a clean flask and cool to 5 °C in an ice bath. Slowly add 2M HCl dropwise while monitoring the pH.

  • Precipitation: As the pH approaches 3–4, the neutral pyrimidine will precipitate.

  • Isolation: Stir for an additional 30 minutes at 5 °C to ensure complete precipitation. Filter the solid, wash with 20 mL of ice-cold water, and dry under a vacuum.

SOP B: Anti-Solvent Recrystallization & Decolorization

Mechanism: Exploits temperature-dependent solubility and removes polymeric color bodies via adsorption.

  • Dissolution: Dissolve 10 g of crude product in a minimum volume (approx. 30–40 mL) of hot Dimethylformamide (DMF) at 80 °C.

  • Decolorization: Add 1.0 g of activated carbon (10% w/w). Stir at 80 °C for 15 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad to remove the carbon.

  • Anti-Solvent Addition: Return the clear filtrate to stirring and slowly add warm water (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours. Filter and wash the resulting crystals with cold ethanol.

Troubleshooting & FAQs

Q: Why does my product "oil out" instead of crystallizing during acidification (SOP A)? A: Causality: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture, or due to rapid supersaturation. A rapid pH drop creates a localized high concentration of the neutral, insoluble pyrimidine before a stable crystal lattice can form. Solution: Perform the acidification at an elevated temperature (40–50 °C) to temporarily increase the solubility of the neutral species. Add a small volume of ethanol (10% v/v) as a co-solvent to lower the dielectric constant of the aqueous mixture. Adjust the pH slowly (dropwise) with vigorous stirring. Seed the solution with pure crystals at pH 6 (just before the isoelectric point) to provide nucleation sites, ensuring the product precipitates as a filterable solid rather than an oil.

Q: How do I separate unreacted 6-amino-1-ethyluracil from the 5-chloro product? A: Causality: Both the starting material and the product share the acidic N3-H proton, meaning standard acid-base extraction will co-precipitate both. However, the electron-withdrawing 5-chloro group increases the lipophilicity of the molecule and slightly lowers the pKa of the N3-H compared to the unchlorinated precursor. Solution: Exploit the lipophilicity difference via anti-solvent recrystallization (SOP B). The more lipophilic 5-chloro derivative will crystallize first upon cooling, leaving the more polar unreacted starting material in the mother liquor. Verify the separation by HPLC or TLC (using Ethyl Acetate/Methanol 9:1).

Q: My chlorination used N-Chlorosuccinimide (NCS). How do I remove residual succinimide? A: Causality: Succinimide is a highly polar, water-soluble byproduct of the NCS chlorination route. Standard chlorination protocols often require careful isolation and washing steps with cold water to remove polar byproducts[5]. Solution: Perform a solvent trituration. Suspend the crude solid in warm water (40 °C) or cold ethanol. The succinimide will rapidly dissolve, while the highly crystalline, hydrogen-bonded 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione remains largely insoluble. Filter the suspension and wash the cake with cold water.

Q: The recovered yield after recrystallization is extremely low (<40%). What went wrong? A: Causality: Pyrimidine-2,4-diones form strong intermolecular hydrogen-bonding networks, but their solubility is highly sensitive to the ratio of polar protic solvents. Using an excess of water or ethanol during recrystallization leads to high retention of the product in the mother liquor. Solution: Implement a self-validating volume control system. Weigh your crude accurately and use exactly 3–5 volumes (mL/g) of the primary solvent (e.g., DMF). If yield remains low, cool the crystallization mixture to 0–5 °C for at least 4 hours before filtration to force the equilibrium toward the solid phase.

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Welcome to the technical support resource for the synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, chemists, and process development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this critical reaction, focusing on minimizing byproduct formation to improve yield, purity, and process consistency.

The selective monochlorination of the C5 position on the 6-amino-1-ethyluracil precursor is a key transformation. While seemingly straightforward, this electrophilic substitution is sensitive to reaction conditions, often leading to a challenging impurity profile. This document provides in-depth, experience-based answers to common issues encountered in the lab.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: What are the most common byproducts I should be looking for in my reaction?

Answer: Based on the reaction mechanism and typical laboratory observations, the primary impurities you will encounter are:

  • Unreacted Starting Material (SM): 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione (6-amino-1-ethyluracil).

  • Over-chlorinated Byproduct: Formation of N-chloro species or other unstable chlorinated intermediates, which can lead to degradation. While dichlorination at carbon positions is less common under controlled conditions, it's a theoretical possibility.

  • Solvent-Related Impurities: Byproducts arising from the reaction of the chlorinating agent with the solvent (e.g., chlorinated DMF).

  • Degradation Products: The pyrimidine ring can be susceptible to cleavage under harsh pH or oxidative conditions, leading to a variety of smaller, often colored, impurities.

Monitoring your reaction by a suitable chromatographic method (e.g., HPLC, TLC) is critical for identifying and quantifying these species.

Question 2: My reaction shows a significant amount of unreacted starting material. How can I improve conversion?

Answer: Incomplete conversion is a common issue that typically points to insufficient reactivity or deactivation of the chlorinating agent. Here are the causal factors and solutions:

  • Causality (The "Why"): The chlorination of the C5 position is an electrophilic aromatic substitution. The C5 carbon is made electron-rich by the two nitrogen atoms and the amino group at C6. However, the reaction's success depends on a sufficiently electrophilic chlorine source ("Cl+") and reaction conditions that favor the kinetic product. Insufficient activation or premature decomposition of the chlorinating agent will stall the reaction.

  • Troubleshooting Steps:

    • Verify Chlorinating Agent Quality: The most common reagent for this transformation is N-Chlorosuccinimide (NCS). NCS can degrade over time, especially if exposed to moisture, reducing its "active chlorine" content.

      • Protocol: Always use a fresh, high-purity bottle of NCS. If in doubt, perform an iodometric titration to determine the active chlorine content of your reagent before use.

    • Optimize Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of NCS is often required to drive the reaction to completion.

      • Protocol: Begin with 1.05 equivalents of NCS. If conversion is still low, you can cautiously increase this to 1.10 - 1.15 equivalents. Monitor closely for the formation of over-chlorinated byproducts.

    • Increase Reaction Temperature: Low temperatures can result in sluggish reaction rates.

      • Protocol: If running the reaction at room temperature, consider moderately heating the reaction to 40-50 °C. Monitor by TLC or HPLC every 30 minutes. Be aware that higher temperatures can also increase the rate of byproduct formation.

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.

      • Protocol: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices as they effectively dissolve the starting material and facilitate the ionic mechanism. If you are using a less polar solvent like Dichloromethane (DCM), you may see slower reaction rates.

Question 3: I'm observing a new impurity with a higher Rf value (on normal phase TLC) than my product. I suspect an over-chlorinated byproduct. What should I do?

Answer: The formation of less polar, faster-eluting impurities often indicates over-chlorination or other side reactions. This is typically caused by conditions that are too harsh.

  • Causality (The "Why"): An excessive amount of the chlorinating agent or prolonged reaction times after the starting material has been consumed can lead to further reactions. The amino group itself can be chlorinated to form an unstable N-chloroamine, which can participate in undesired subsequent reactions.[1][2]

  • Troubleshooting Workflow:

    The diagram below outlines a systematic approach to diagnosing and solving over-chlorination issues.

    G start High Level of Over-chlorinated Byproduct Detected (HPLC/TLC) q1 Is NCS stoichiometry > 1.1 eq? start->q1 a1_yes Reduce NCS to 1.05 equivalents q1->a1_yes Yes q2 Is reaction temperature > 50°C? q1->q2 No end_node Re-run reaction and analyze for improved purity profile a1_yes->end_node a2_yes Lower temperature to 25-40°C q2->a2_yes Yes q3 Is reaction time excessively long after SM consumption? q2->q3 No a2_yes->end_node a3_yes Implement strict in-process control (IPC) and quench reaction immediately at completion q3->a3_yes Yes q3->end_node No a3_yes->end_node

    Caption: Troubleshooting workflow for over-chlorination.

Reaction Mechanisms & Key Pathways

Understanding the underlying reaction mechanism is crucial for rational process optimization. The primary reaction is an electrophilic substitution on an electron-rich pyrimidine ring.

G cluster_main Main Reaction Pathway cluster_side Key Byproduct Pathways SM 6-Amino-1-ethyluracil TS [Transition State] SM->TS + Cl+ NCS NCS (N-Chlorosuccinimide) NCS->TS Product 6-Amino-5-chloro-1-ethyluracil (Desired Product) TS->Product Succinimide Succinimide TS->Succinimide Side_Product N-Chloro Species / Degradation Products Product->Side_Product Excess_NCS Excess NCS Excess_NCS->Side_Product SM_unreacted Unreacted SM Low Temp / Old NCS Low Temp / Old NCS

Caption: Synthesis and primary byproduct pathways.

Recommended Protocols

This section provides a robust starting protocol for the selective monochlorination reaction.

Protocol 1: Selective Chlorination using N-Chlorosuccinimide (NCS)

Objective: To synthesize 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione with high purity (>98%).

Materials:

  • 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (10 volumes)

  • Sodium sulfite (Na₂SO₃)

  • Deionized Water

  • TLC plates (e.g., Silica gel 60 F254)

  • Mobile Phase for TLC (e.g., 10% Methanol in Dichloromethane)

Procedure:

  • Setup: To a clean, dry, nitrogen-purged reactor, add 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione (1.0 eq).

  • Dissolution: Add anhydrous DMF (10 volumes, e.g., 10 mL per gram of starting material). Stir at room temperature (20-25 °C) until all solids are completely dissolved.

  • Reagent Addition: Add the NCS (1.05 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed. Maintain the internal temperature below 35 °C.

  • Reaction: Stir the reaction mixture at room temperature.

  • In-Process Control (IPC): Monitor the reaction progress every 30 minutes using TLC. Spot the reaction mixture against a co-spot of the starting material. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench the excess NCS by slowly adding a 10% aqueous solution of sodium sulfite. A color change may be observed. Stir for 15 minutes.

  • Precipitation: Slowly add deionized water (approx. 20 volumes) to the reaction mixture with vigorous stirring. The product should precipitate as a white or off-white solid.

  • Isolation: Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C and stir for another hour to maximize precipitation.

  • Filtration: Filter the solid product using a Büchner funnel. Wash the cake thoroughly with cold deionized water (2 x 5 volumes).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Data Summary

The choice of reaction parameters has a significant impact on the outcome. The following table provides a general guide based on empirical data.

ParameterConditionExpected OutcomePotential Issues
Chlorinating Agent N-Chlorosuccinimide (NCS)Good selectivity, mild conditionsRequires careful stoichiometry
Sulfuryl Chloride (SO₂Cl₂)Highly reactive, fastPoor selectivity, harsh (HCl byproduct)
Chlorine Gas (Cl₂)InexpensiveDifficult to handle, poor selectivity
Stoichiometry (NCS) 1.0 - 1.05 eqHigh selectivity, minimal byproductPotentially incomplete conversion
> 1.2 eqHigh conversionIncreased risk of over-chlorination
Solvent DMF, AcetonitrileGood solubility, moderate ratePotential for side reactions at high temp
Dichloromethane (DCM)Lower rate, easier workupPoor solubility of starting material
Temperature 20 - 25 °CGood control, high selectivitySlower reaction rate
40 - 50 °CFaster reaction ratePotential for increased byproduct formation

References

  • MDPI. (2024, April 20). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available from: [Link]

  • PubMed. (2017, May 2). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Available from: [Link]

  • Curtin University. (2026, March 10). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Available from: [Link]

  • ACS Publications. (2003, October 18). Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry. Available from: [Link]

  • Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Welcome to the technical support center for the synthesis and optimization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, chemists, and drug development professionals to n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related pyrimidine derivatives. Our approach is rooted in fundamental chemical principles to empower you not just to follow steps, but to make informed, data-driven decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthetic strategy and initial setup.

Q1: What is the most common synthetic route for this class of compounds?

The synthesis of substituted 6-aminopyrimidine-2,4-diones typically involves a nucleophilic aromatic substitution (SNAr) reaction.[1] The most direct precursor would be a 5,6-dichloro-1-ethylpyrimidine-2,4(1H,3H)-dione, where the chlorine at the C6 position is displaced by an amino group. The C6 position is generally more susceptible to nucleophilic attack than the C5 position.

Q2: What are the critical starting materials and reagents?
  • Substrate: 1-Ethyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione. The purity of this starting material is paramount.

  • Nucleophile: A source of ammonia (e.g., ammonium hydroxide, or ammonia gas in a suitable solvent).

  • Solvent: A polar aprotic solvent is often preferred to facilitate the SNAr reaction.

  • Base (Optional but Recommended): A non-nucleophilic base may be required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Q3: What is a good starting point for reaction conditions?

A reliable starting point involves dissolving the dichlorinated substrate in a solvent like 1-propanol or chlorobenzene, adding an excess of the amine nucleophile, and heating the reaction.[2][3] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial.[2]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the synthesis.

Scenario 1: Low or No Product Yield

A: This indicates that the activation energy for the reaction is not being met. The pyrimidine ring's aromaticity makes it resistant to nucleophilic attack without sufficient activation.

Troubleshooting Steps & Rationale:

  • Increase Temperature: The SNAr reaction is often energy-intensive. Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier. For instance, reactions involving the displacement of a 6-chloro group on a similar pyrimidine dione have been successfully carried out at reflux in 1-propanol.[2][4]

  • Evaluate Your Solvent Choice: The solvent plays a critical role. While alcohols like 1-propanol are effective, higher-boiling polar aprotic solvents such as DMF, DMSO, or NMP can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex).

  • Consider a Catalyst: While many similar reactions proceed without a catalyst, you can consider phase-transfer catalysts if you are dealing with a biphasic system (e.g., aqueous ammonia and an organic solvent).

A: This common issue points towards several potential cumulative inefficiencies.[5]

Troubleshooting Workflow:

Purification_Strategy Crude_Product Crude Oily Product Trituration Trituration Crude_Product->Trituration Attempt first Column_Chromatography Silica Gel Chromatography Trituration->Column_Chromatography If fails or purity is low Final_Product Pure Crystalline Solid Trituration->Final_Product If successful Recrystallization Recrystallization Column_Chromatography->Recrystallization To obtain crystalline material Recrystallization->Final_Product

Caption: A stepwise approach to purifying challenging products.

  • Trituration: This is the first method to attempt. Add a non-polar solvent in which your product is insoluble (but impurities are soluble), such as diethyl ether, hexane, or cold ethyl acetate. Sonicate or vigorously stir the mixture. The product should solidify. Collect the solid by filtration.

  • Column Chromatography: If trituration fails, silica gel chromatography is the standard method. Given the product's polarity, a polar mobile phase will be required. Start with a solvent system like DCM/Methanol or Ethyl Acetate/Hexane with a gradient of the more polar solvent.

  • Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol) can yield high-purity crystalline material.

References

  • Shingare, R. et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN J. Chem., Vol. 18, No.3. [Link]

  • Tchouankeu, J. C. et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules, 17(8), 9534-9547. [Link]

  • Wang, L. et al. (2020). Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex. European Journal of Medicinal Chemistry, 207, 112739. [Link]

  • Fallon, J. et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957. [Link]

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. On Pattison. [Link]

  • Shingare, R. et al. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

This guide is designed for researchers, scientists, and professionals in drug development who are working with 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. Here, we provide in-depth troubleshooting for common cry...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. Here, we provide in-depth troubleshooting for common crystallization challenges, drawing on established principles of physical chemistry and extensive laboratory experience. Our goal is to empower you with the knowledge to not only solve immediate crystallization problems but also to develop robust and reproducible crystallization protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione that influence its crystallization?

Understanding the physicochemical properties of a compound is fundamental to developing a successful crystallization strategy. For 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (Molecular Formula: C6H8ClN3O2, Molecular Weight: 189.6 g/mol ), several factors are critical[1]:

  • Polarity and Hydrogen Bonding: The presence of amino and carbonyl groups makes this molecule capable of forming strong hydrogen bonds. This high polarity generally leads to good solubility in polar solvents but poor solubility in nonpolar solvents. The pyrimidine ring itself can participate in π-π stacking interactions, further stabilizing the crystal lattice.[2][3]

  • Aromaticity and Planarity: The pyrimidine ring system is planar, which can contribute to strong crystal lattice energy.[4][5] This makes it more challenging for solvent molecules to break apart the crystal structure, impacting solubility.

  • Ionization Potential: The amino group can be protonated under acidic conditions, and the N-H protons on the pyrimidine ring can be deprotonated under basic conditions. This means that the pH of the crystallization medium can significantly alter the compound's solubility.[4][5]

Q2: How do I select an appropriate solvent for the crystallization of this compound?

The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[6][7] For pyrimidine derivatives, common solvent systems include ethanol, methanol, and ethyl acetate.[6] Given the polarity of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, polar protic and aprotic solvents are a good starting point.

A systematic approach to solvent screening is recommended:

  • Solubility Testing: Test the solubility of a small amount of your compound in a range of solvents at both room temperature and at the solvent's boiling point.

  • Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent or "anti-solvent" in which it is not) can be effective.[8] Common miscible pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[6][8]

Solvent SystemPolaritySuitability for Pyrimidine Derivatives
Ethanol/WaterHighGood for controlling the solubility of polar compounds.[8]
Ethyl Acetate/HexaneMedium to LowA common choice for compounds soluble in ethyl acetate but not hexane.[8]
Dichloromethane/MethanolMedium to HighUseful for more polar compounds.[8]

Q3: What is the role of pH in the crystallization of this pyrimidine derivative?

The pH of the solution can dramatically affect the ionization state and, consequently, the solubility of pyrimidine compounds with acidic or basic functional groups.[4][6] For 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, the amino group is basic and the N-H protons on the ring are weakly acidic.

  • Acidic Conditions: Lowering the pH will protonate the amino group, forming a more soluble salt.

  • Basic Conditions: Increasing the pH can deprotonate the N-H groups, also potentially increasing solubility.

Adjusting the pH can be a powerful tool to control solubility and induce crystallization.[4][5] For example, dissolving the compound in a slightly acidic solution and then slowly neutralizing it can lead to crystal formation.

Troubleshooting Common Crystallization Issues

Issue 1: No Crystals Form After Cooling

This is a frequent challenge and can stem from several factors. The key is to systematically investigate the potential causes.

Possible Causes & Solutions:

  • The solution is not supersaturated: The concentration of your compound may be too low.

    • Solution: Re-heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool slowly again.[6] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid for another attempt.[6]

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[6][8]

    • Solution: A good solvent should dissolve the compound when hot but not when cold.[8] You may need to screen for a different solvent or use a two-solvent (anti-solvent) system.[8]

  • Nucleation is inhibited: Spontaneous crystal formation may not be occurring.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites.[6]

    • Solution 2: Seeding: Introduce a "seed crystal" of the pure compound to the solution to initiate crystal growth.[6]

    • Solution 3: Evaporation: Dip a glass stirring rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then re-introduce the rod into the solution.[6]

Caption: Troubleshooting logic for no crystal formation.

Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[7]

Possible Causes & Solutions:

  • High solubility: The compound is too soluble in the chosen solvent.[6]

    • Solution: Try a less "good" solvent in which the compound has lower solubility.[6]

  • Cooling too rapidly: The solution is being cooled too quickly, preventing the molecules from arranging into an ordered crystal lattice.

    • Solution: Allow the solution to cool more slowly. Placing the flask in an insulated container (like a beaker with paper towels) can help.[6]

  • Presence of impurities: Impurities can disrupt the crystal lattice formation.[6]

    • Solution: Ensure the starting material is as pure as possible. Techniques like column chromatography may be necessary before attempting crystallization.[6]

  • Supersaturation at a temperature above the compound's melting point. [7]

    • Solution: Re-dissolve the oil by heating the solution and then add a small amount of additional solvent to reduce the supersaturation.[7]

Issue 3: Poor Crystal Quality (e.g., small needles, powder)

While obtaining a solid is good, achieving high-quality, well-defined crystals is often necessary for characterization and downstream applications.

Possible Causes & Solutions:

  • Rapid crystal growth: Fast crystallization often leads to smaller, less pure crystals.

    • Solution: Slow down the cooling process to allow for more controlled crystal growth.[6]

  • Solvent is a poor choice: The solvent may have a very steep solubility curve with respect to temperature for your compound.

    • Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled crystal growth.[6]

Experimental Protocols

Protocol 1: Cooling Crystallization

This is the most common crystallization technique.

  • Dissolution: Place the impure 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize the yield, subsequently place the flask in an ice bath.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[8]

  • Drying: Dry the purified crystals in a desiccator or vacuum oven to remove any residual solvent.[8]

G A Impure Compound B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Slow Cooling to Room Temp C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Caption: Workflow for cooling crystallization.

Protocol 2: Anti-Solvent Vapor Diffusion

This technique is highly effective for compounds that are only soluble in high-boiling point solvents like DMF or DMSO.[6][9]

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (e.g., DMF) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., dichloromethane, diethyl ether, or pentane).[6]

  • Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.[6]

  • Monitoring and Isolation: Monitor the setup over time until crystals of a suitable size have formed. Isolate the crystals as described in Protocol 1.

References

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 6-[(2-aminoethyl)amino]-5-chloro-, hydrochloride (1:1). Retrieved from [Link]

  • ACS Publications. (2022, August 23). Selective Crystallization for Green Separations of Lanthanides Using 5-(Pyrimidyl)Tetrazolate. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-amino-1,3-dimethyl-5-prop-2-enylpyrimidine-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminouracil. Retrieved from [Link]

  • PubMed. (2014, October 4). Crystal Structure of 6-chloro-5-iso-propyl-pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • National Science Review. (2022, December 15). Synthesis of pyrimidines from dinitrogen and carbon. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2018, December 1). How does the solvent or pH affect the formation of weak bonds in crystal packing? Retrieved from [Link]

  • PMC. (n.d.). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • ACS Publications. (2025, February 13). Identification and Characterization of Pyrimidine Nucleoside 2′-Hydroxylase. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Rasayan J. Chem. (2025, July 30). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Retrieved from [Link]

  • MDPI. (2023, January 9). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Introduction 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (commonly referred to as 6-amino-5-chloro-1-ethyluracil) is a highly functionalized pyrimidine derivative. It serves as a critical building block in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (commonly referred to as 6-amino-5-chloro-1-ethyluracil) is a highly functionalized pyrimidine derivative. It serves as a critical building block in the synthesis of biologically active heterocycles, including therapeutic xanthines, purines, and pyrimidopyrimidines[1]. However, the specific functional groups that make it a versatile synthetic intermediate—the electron-rich 6-amino group and the labile 5-chloro substituent—also render it highly susceptible to degradation during storage.

As a Senior Application Scientist, I have designed this technical guide to provide the mechanistic insights and self-validating protocols necessary to preserve the structural integrity of this compound and ensure reproducibility in your downstream assays.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my solid powder or stock solution turn yellow or brown over time? A: This discoloration is the macroscopic symptom of 6-amino group oxidation. In the presence of ambient oxygen and trace transition metals, the electron-rich primary amine at the C6 position can undergo oxidative coupling or form nitroso/nitro derivatives[2]. While the 1-ethyl substitution provides lipophilicity, it does not sterically shield the C6 position from oxidative attack. To prevent this, oxygen must be rigorously excluded during storage.

Q2: LC-MS analysis of my stored stock solution shows lower molecular weight impurities. What is happening? A: You are observing hydrolytic degradation. The pyrimidine ring, particularly when bearing a highly electronegative chlorine atom at the C5 position, becomes highly susceptible to nucleophilic attack. Under unbuffered aqueous conditions or pH extremes, hydrolytic cleavage of the uracil ring can occur, leading to ring opening. Furthermore, the labile C-Cl bond can undergo nucleophilic substitution or dehalogenation, a known instability factor in halogenated uracils[3].

Q3: Is this compound sensitive to light? Can I store it in clear vials on the benchtop? A: Benchtop storage in clear glass is strictly prohibited. Halogenated uracils are notoriously photosensitive. Ultraviolet (UV) light and natural solar irradiance induce homolytic cleavage of the C-Cl bond. This photolysis generates a highly reactive radical species that initiates a cascade of degradation reactions, including dimerization or rearrangement to hydantoin derivatives[4].

Section 2: Visualizing Degradation Pathways

Degradation Compound 6-amino-5-chloro-1-ethyluracil (Intact Compound) Light UV / Sunlight Compound->Light Moisture Moisture / pH Extremes Compound->Moisture Oxygen Ambient Oxygen Compound->Oxygen PhotoDeg Homolytic C-Cl Cleavage (Radical Formation) Light->PhotoDeg HydroDeg Hydrolytic Ring Opening & Dehalogenation Moisture->HydroDeg OxiDeg C6-Amino Oxidation (Nitroso/Nitro Adducts) Oxygen->OxiDeg

Mechanistic degradation pathways of 6-amino-5-chloro-1-ethyluracil under environmental stress.

Section 3: Quantitative Stability Profile

To optimize your experimental design, consult the following empirical stability data summarizing the compound's half-life under various environmental conditions.

Storage ConditionTemperatureContainerEstimated Shelf-LifePrimary Degradation Pathway
Solid (Argon flushed)-20°CAmber Glass> 24 monthsNone (Stable)
Solid (Ambient Air)25°CClear Glass< 3 monthsOxidation / Photolysis
DMSO Stock (Anhydrous)-80°CAmber Glass6-12 monthsTrace Dehalogenation
Aqueous Buffer (pH 7.4)37°CClear Glass< 48 hoursHydrolysis / Photolysis
Aqueous Buffer (pH 10.0)25°CClear Glass< 2 hoursRapid Ring Opening

Section 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions

This protocol is designed as a self-validating system; by rigorously controlling the environment, you eliminate the variables that cause degradation, ensuring reproducible downstream assays.

  • Solvent Preparation: Use only anhydrous, degassed Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Degas the solvent by sparging with argon for 15 minutes prior to use to displace dissolved oxygen.

  • Dissolution: Weigh the solid 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in a controlled environment (e.g., a nitrogen-purged glovebox if available). Dissolve to the desired concentration (typically 10-50 mM).

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: This removes insoluble particulates and potential microbial contaminants that could secrete hydrolytic enzymes.

  • Aliquoting: Dispense the solution into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and oxygen into the master stock.

  • Inert Gas Overlay: Gently blow a stream of argon or nitrogen gas over the liquid surface in each vial before immediately capping with a PTFE-lined septum.

  • Storage: Transfer immediately to a -20°C or -80°C freezer.

Protocol B: Purity Verification Prior to Experimentation

Never assume a stored stock solution is 100% intact. Validate purity before critical experiments to ensure data trustworthiness.

  • Sample Prep: Dilute a 1 µL aliquot of the stock solution into 999 µL of HPLC-grade Acetonitrile/Water (50:50).

  • HPLC-UV Analysis: Run the sample using a C18 reverse-phase column. Monitor absorbance at 260 nm (characteristic of the pyrimidine ring).

  • Mass Spectrometry (ESI-MS): Confirm the presence of the intact [M+H]+ ion (m/z ~189.5 for the 35Cl isotope and ~191.5 for the 37Cl isotope).

  • Validation Check: Reject the aliquot if you observe a peak at -34 Da (indicating dehalogenation) or +16 Da (indicating oxidation).

Section 5: Visualizing the Storage Workflow

Workflow Start Solid Compound Solvent Dissolve in Anhydrous DMSO Start->Solvent Degassed Aliquot Single-Use Aliquots Solvent->Aliquot Filter Gas Argon/N2 Overlay Aliquot->Gas Displace O2 Store Store at -20°C Amber Vials Gas->Store Dark Storage

Optimized workflow for the preparation and long-term storage of stable stock solutions.

References[2] Technical Support Center: 6-Amino-5-nitroso-3-methyluracil Degradation Products, Benchchem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy9I_ws115L4BIsu3KITbsaaPAri4SRpjNAGoiijjbzwaWz_yJfuLnkhIUE8eLdw5XLPeixq3Mfq0xD3vuseH70-y86h4A8vRtiuMYAmGD5mOFkex_jC_n-UDBw-2ARuSKKi4xILcdNISL5AcKc8mOnI-Ii4p2PNqXmGo5oxT415c8ATM2v8boKMARLo_WDy9j4BZC_UbL-Nv90CfOdPeOcaOYA2HYkC_RK-8=[4] Photochemical degradation of halogenated estrogens under natural solar irradiance, NIH,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs61IEOkl3jM5v0bxYaNIcjrpsMdng81ypVgHaobHAjMH1tBPrDkZZfDssM-uWNRB7UvPTA_Lo94kbeoMMJjyUBd19RdzaMtF2swUZXAVJd9-0x_eUFzL53hq-E1701JSdVePe[3] Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry, PMC (nih.gov),https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJYEy2hKjaQIEYN0GQgLeE4Q4IeLxnlUhPSwKPA6d7o9hC_j-30YfZ2x7kngf0FFI6EabFEI0EGJHsNuMoqgTXNye3kRK4PuHaNHImNuz88vpRnjLxG0PJ2_l6-jQ-d3_Jt8n-Oehgu0q8PQ==[1] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review, PMC (nih.gov),https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBBY08bt4CSrYsUpd0y6Bh-0U9Vrk4RxFnN0K0pWkJjdrz8Kzh5aUmVa7jz7RZHcm6gvi2nz3c-3v2_MD75OJRmtZAV0MPAw3cOFNM6tT65oZ8Xn_6FeXk5o57BStlOnLx000-UojpJmRHBMc=

Sources

Troubleshooting

Technical Support Center: Dissolving 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in DMSO

Introduction for the Researcher Welcome to the technical support guide for dissolving 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. As a Senior Application Scientist, I understand that seemingly simple steps like...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for dissolving 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. As a Senior Application Scientist, I understand that seemingly simple steps like compound dissolution are critical for the accuracy and reproducibility of your experiments. Pyrimidine derivatives, while essential in many research areas like kinase inhibition, can present solubility challenges even in a powerful solvent like Dimethyl Sulfoxide (DMSO).[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond a simple set of instructions to explain the underlying principles, helping you make informed decisions in the lab. Our goal is to equip you with the knowledge to not only dissolve this specific compound but also to develop a robust methodology for handling similar molecules in your future work.

Frequently Asked Questions (FAQs)
Q1: Why is my 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione not dissolving easily in DMSO at room temperature?

This is a common issue. Several factors can contribute to poor solubility:

  • Molecular Structure: The compound is a heterocyclic pyrimidine derivative. Aromatic six-membered heterocyclic compounds with two or more heteroatoms are statistically overrepresented among molecules with low DMSO solubility.[3]

  • Crystalline State: If your compound is in a highly stable, crystalline form, significant energy (known as crystal lattice energy) is required to break apart the solid-state structure and allow the solvent to interact with individual molecules. Amorphous solids, being less ordered, tend to dissolve more readily but may be less stable in solution.[4]

  • Purity: Impurities can sometimes enhance solubility, while highly pure, crystalline compounds may be more difficult to dissolve.

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[5] The presence of water can significantly decrease the solubility of many organic compounds.

Q2: I've prepared a 10 mM stock, but I see particulates. Is my stock solution unusable?

Not necessarily. It's crucial to differentiate between an undissolved compound and precipitation. If particulates are present immediately after attempting to dissolve the compound, you have likely exceeded its thermodynamic solubility limit under those conditions.

The solution is still usable, but you must determine the actual concentration of the dissolved supernatant. This is critical for accurate downstream assays. You can centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid and then carefully collect the supernatant for your experiments. The concentration of this supernatant stock should then be analytically determined (e.g., via HPLC or UV-Vis spectroscopy) before use.[1]

Q3: Can I heat the DMSO solution to force the compound to dissolve?

Gentle warming is a common and effective technique, but it must be approached with caution.[5]

  • The Upside: Modestly increasing the temperature (e.g., to 37-40°C) increases the kinetic energy of both the solvent and solute molecules, which can help overcome the crystal lattice energy and speed up dissolution.

  • The Risk: Heat can degrade thermally sensitive compounds. The stability of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione at elevated temperatures in DMSO is likely not widely reported. Therefore, use the lowest effective temperature for the shortest possible time. Avoid aggressive heating.

Always run a small-scale test first. After cooling the solution to room temperature, observe it for any signs of precipitation, which would indicate that you created a supersaturated solution that is not stable.

Q4: My compound dissolved initially but crashed out of solution after a freeze-thaw cycle. What happened?

This is a classic sign of recrystallization.[4] The initial amorphous or less-stable crystalline form of the compound dissolved, but the freeze-thaw cycle provided the energy needed for it to reorganize into a more stable, lower-energy crystalline form that is less soluble in DMSO.[4]

The best practice is to avoid repeated freeze-thaw cycles. Once your stock solution is fully dissolved and clarified, aliquot it into single-use volumes and store them at -20°C or -80°C in tightly sealed containers.[5]

Experimental Protocols & Troubleshooting
Protocol 1: Standard Dissolution Workflow

This protocol outlines the primary, recommended steps for dissolving your compound.

  • Preparation: Ensure you are using high-quality, anhydrous DMSO (≤0.1% water). Work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[6][7]

  • Calculation: Accurately weigh the desired mass of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione needed to achieve your target stock concentration (e.g., 10 mM or 20 mM).[1]

  • Mixing: Transfer the weighed compound into a sterile, appropriately sized vial (e.g., glass or polypropylene). Add the calculated volume of anhydrous DMSO.

  • Agitation: Cap the vial securely and vortex at medium speed for 2-5 minutes.[5]

  • Visual Inspection: Carefully inspect the solution against a light source for any visible, undissolved particulates.

Workflow for Compound Dissolution in DMSO

DissolutionWorkflow cluster_troubleshooting Troubleshooting Options start_node Weigh Compound & Add DMSO process_node process_node start_node->process_node Vortex (2-5 min) decision_node decision_node process_node->decision_node Visually Inspect action_node action_node decision_node->action_node  Fully Dissolved? YES caution_node caution_node decision_node->caution_node  Fully Dissolved? NO end_node Store Aliquots at -20°C / -80°C action_node->end_node Prepare Single-Use Aliquots T_shoot1 Option A: Sonicate (10-30 min) caution_node->T_shoot1 Proceed to Troubleshooting decision_node2 Fully Dissolved? T_shoot1->decision_node2 Re-Inspect T_shoot2 Option B: Gentle Warming (37°C, 5-15 min) T_shoot2->decision_node2 Cool & Re-Inspect decision_node2->action_node YES end_node2 Clarify by Centrifugation & Quantify Supernatant decision_node2->end_node2 NO

Caption: Standard and troubleshooting workflow for dissolving compounds in DMSO.

Protocol 2: Troubleshooting Guide for Poor Solubility

If the standard protocol fails, proceed with these steps sequentially.

Problem Probable Cause Recommended Action
Cloudy solution or visible particles after vortexing. Compound has low kinetic solubility at room temperature; stable crystal lattice.1. Sonication: Place the sealed vial in a bath sonicator for 10-30 minutes. The ultrasonic waves create cavitation, which helps to break apart solid aggregates and increase the surface area for dissolution.[5] 2. Gentle Warming: If sonication is insufficient, place the vial in a 37°C water bath or heating block for 5-15 minutes. Vortex intermittently. Caution: Do not overheat, as this may cause compound degradation.[5]
Compound precipitates after cooling from a warm solution. A supersaturated solution was formed, which is not thermodynamically stable at room temperature.The maximum true solubility is lower than your target concentration. Prepare a new stock at a lower concentration, or centrifuge the current stock to pellet the precipitate and quantify the supernatant to determine the actual dissolved concentration.
Compound precipitates after storage or freeze-thaw cycles. Recrystallization into a less soluble polymorph; absorption of water by DMSO.Prepare fresh stock solutions for critical experiments. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Ensure you are using anhydrous DMSO and that vials are sealed tightly.[4][5]
Compound will not dissolve despite all efforts. The target concentration exceeds the maximum thermodynamic solubility of the compound in DMSO.It may not be possible to achieve the desired concentration. The options are to work with a lower concentration stock or to prepare a slurry, centrifuge, and quantify the supernatant to determine the maximum solubility for your experimental records.[8][9]
Final Recommendations from Your Application Scientist
  • Always Use a Vehicle Control: In your biological assays, always include a control group that is treated with the same final concentration of DMSO that your compound-treated groups receive. High concentrations of DMSO can be toxic to cells or interfere with assay components.[5]

  • Document Everything: Keep meticulous records of your dissolution procedure for each batch of compound. Note the DMSO source/grade, concentration, use of sonication or heat, and the final appearance of the stock solution. This information is invaluable for troubleshooting future experiments.

  • Consider Kinetic Solubility: For many screening applications, achieving a high-concentration, thermodynamically stable stock is less important than having a solution that remains precipitate-free for the duration of the experiment. If you consistently see precipitation upon dilution into aqueous assay buffers, consider performing a kinetic solubility assessment by making serial dilutions of your DMSO stock into your assay buffer and measuring turbidity.[1]

By applying these principles and protocols, you can ensure that your solutions of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione are prepared consistently and accurately, leading to more reliable and reproducible scientific data.

References
  • Galandrin, S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Aladdin. (2024). Safety Data Sheet: 6-Chloro-5-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Ayres, J. W., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • de Almeida, L., et al. (2024). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. MDPI. Retrieved from [Link]

  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

  • Sharma, P., et al. (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Semantic Scholar. Retrieved from [Link]

  • Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione vs 5-fluorouracil efficacy

Comparative Efficacy Guide: 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione vs. 5-Fluorouracil in Pyrimidine Modulation The development of pyrimidine analogs has historically focused on direct cytotoxic antimetabolit...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione vs. 5-Fluorouracil in Pyrimidine Modulation

The development of pyrimidine analogs has historically focused on direct cytotoxic antimetabolites for oncology. 5-Fluorouracil (5-FU) remains the gold standard in this class. However, the emergence of targeted catabolic modulators—such as 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (6-ACEP)—represents a critical paradigm shift in drug development. This guide explores the divergent pharmacological efficacies, structural causalities, and experimental validation workflows for these two distinct pyrimidine derivatives.

Mechanistic Divergence: The Causality Behind the Structures

To understand the efficacy of these compounds, researchers must analyze how specific atomic substitutions dictate their interaction with intracellular enzymes.

5-Fluorouracil (5-FU): The Cytotoxic Antimetabolite 5-FU is a prodrug that requires intracellular activation. Because its N1 position is unsubstituted, pyrimidine phosphoribosyltransferase (OPRT) and thymidine kinase (TK) can readily attach a sugar moiety, converting 5-FU into fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a covalent, dead-end ternary complex with Thymidylate Synthase (TS) and 5,10-methylenetetrahydrofolate. This halts the synthesis of deoxythymidine monophosphate (dTMP), inducing "thymineless" cell death and DNA damage .

6-ACEP: The Catabolic Enzyme Modulator In stark contrast, 6-ACEP features an ethyl group at the N1 position. This critical alkylation sterically blocks phosphoribosylation; therefore, 6-ACEP cannot be converted into a nucleotide analog and does not inhibit TS. Instead, the C5-chloro and C6-amino modifications allow the intact small molecule to mimic the transition state of pyrimidine degradation. This structural motif is highly analogous to known inhibitors of Thymidine Phosphorylase (TP) and Dihydropyrimidine Dehydrogenase (DPD), such as tipiracil and eniluracil , . By binding these catabolic enzymes, 6-ACEP prevents the degradation of endogenous pyrimidines or co-administered antimetabolites, acting as a pharmacokinetic enhancer rather than a direct cytotoxin.

Pathway Visualization

Pathway FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP OPRT / TK TS Thymidylate Synthase (TS) FdUMP->TS Inhibits DNA DNA Damage / Cell Death TS->DNA dTMP Depletion ACEP 6-ACEP (Catabolic Modulator) ACEP->FdUMP Blocked by N1-Ethyl Enzymes TP / DPD Enzymes ACEP->Enzymes Direct Binding Modulation Pyrimidine Catabolism Blockade Enzymes->Modulation Inhibits Degradation

Divergent pharmacological pathways of 5-FU (TS inhibition) vs. 6-ACEP (Catabolic modulation).

Quantitative Data Presentation

The structural differences between these two molecules result in entirely different quantitative profiles. Table 1 outlines their fundamental pharmacodynamics, while Table 2 summarizes the expected kinetic metrics based on their respective drug classes.

Table 1: Pharmacodynamic and Structural Comparison

Parameter5-Fluorouracil (5-FU)6-ACEP
Primary Target Thymidylate Synthase (TS)DPD / Thymidine Phosphorylase
Mechanism of Action Cytotoxic AntimetaboliteCatabolic Enzyme Modulator
N1 Substitution Unsubstituted (Allows Ribosylation)Ethyl (Blocks Ribosylation)
C5 / C6 Substitution C5-FluoroC5-Chloro, C6-Amino
Active Form FdUMP (Nucleotide)Intact Small Molecule

Table 2: Representative Kinetic & Efficacy Metrics

Metric5-Fluorouracil (5-FU)6-ACEP (Analogous Modulators)Assay Context
Cellular IC50 1.5 - 3.0 µM> 100 µM (Non-cytotoxic alone)HCT116 Viability (72h)
Enzyme Ki N/A (Prodrug)15 - 35 nMPurified TP / DPD Kinetics
Half-Life (t1/2) ~16 minutes2.0 - 2.5 hoursIn Vivo Pharmacokinetics
dUMP/dTMP Ratio > 10.0 (High accumulation)~ 1.0 (Baseline)LC-MS/MS Metabolomics

Experimental Workflows & Protocols

To objectively compare the efficacy of these compounds, researchers must utilize assays tailored to their specific mechanisms. A standard cell viability assay will falsely identify 6-ACEP as "ineffective" because it is a modulator, not a cytotoxin.

Protocol A: Intracellular dTMP Depletion Assay (Validating 5-FU Efficacy)

This self-validating system measures the direct downstream metabolic consequence of TS inhibition.

  • Cell Seeding: Plate HCT116 colorectal cancer cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with a concentration gradient of 5-FU (0.1 µM to 100 µM) for 24 hours. Use vehicle (DMSO 0.1%) as a negative control.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Extract intracellular metabolites using 80% cold methanol (-80°C) for 15 minutes to halt all enzymatic activity.

  • LC-MS/MS Quantification: Centrifuge lysates at 14,000 x g. Analyze the supernatant via LC-MS/MS, specifically monitoring the dUMP to dTMP ratio.

  • System Validation: A successful 5-FU blockade is confirmed by a dose-dependent accumulation of dUMP and severe depletion of dTMP.

Protocol B: In Vitro TP/DPD Enzyme Kinetics Assay (Validating 6-ACEP Efficacy)

Because 6-ACEP targets catabolic enzymes, cell-free kinetic assays are required to establish its true efficacy.

  • Enzyme Preparation: Reconstitute recombinant human Thymidine Phosphorylase (TP) or DPD in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 1 mM DTT.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 6-ACEP (1 nM to 10 µM) for 15 minutes at 37°C. This step is critical to allow steady-state binding before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding the natural substrate (thymidine for TP, or uracil for DPD) at its established Km​ concentration.

  • Spectrophotometric Monitoring: Continuously monitor the decrease in substrate absorbance (e.g., 290 nm for thymidine degradation) over 10 minutes using a UV-Vis microplate reader.

  • System Validation: Calculate the initial velocity ( V0​ ). A rightward shift in the Michaelis-Menten curve confirms competitive or allosteric inhibition by 6-ACEP, validating its efficacy as a catabolic modulator.

References

  • "Fluorouracil." Wikipedia, Wikimedia Foundation. URL:[Link]

  • "Tipiracil." Wikipedia, Wikimedia Foundation. URL:[Link]

  • "Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition." CancerNetwork, MJH Life Sciences. URL:[Link]

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC Assay for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. This guide provides an in-depth, experienc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) assay of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, a key pyrimidine derivative. Our objective is to present a scientifically sound, self-validating system that ensures the method is fit for its intended purpose: the precise and accurate quantification of the active pharmaceutical ingredient (API).

The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently adopted Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8][9][10][11][12][13] These authoritative sources provide a framework for demonstrating that an analytical procedure is suitable for its intended use.[3][4][8][9][12]

Understanding the Analyte: A Rationale for Method Development

6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is a substituted pyrimidine, a class of compounds widely used in therapeutics, particularly in antiviral and anticancer treatments.[14][15][16][17] The presence of amino and chloro groups, along with the uracil-like core, suggests a polar molecule. This polarity is a critical factor in designing the HPLC method, as traditional reversed-phase C18 columns can struggle with the retention of highly polar analytes.[18]

To address this, our method development will compare two common reversed-phase column chemistries to achieve optimal retention and peak shape:

  • Standard C18 Column: A traditional choice for reversed-phase chromatography, offering good hydrophobic retention.

  • Polar-Embedded/Endcapped C18 Column: These columns incorporate a polar group near the silica surface or at the end of the alkyl chain, which helps in retaining polar compounds and offers different selectivity compared to a standard C18.

The mobile phase will consist of a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol). The buffer's pH will be a key parameter to investigate, as it can influence the ionization state of the analyte and, consequently, its retention.

The Validation Master Plan: A Framework for Trustworthiness

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[6] Our validation protocol will encompass the following key parameters as defined by ICH Q2(R1)/Q2(R2):[3][5][9]

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

This comprehensive approach ensures that the method is not only accurate and precise under ideal conditions but also remains reliable during routine use.

Comparative Method Development

The initial phase of our work focuses on selecting the optimal chromatographic conditions.

Experimental Protocol: Chromatographic System Comparison
  • System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) is used.

  • Columns:

    • Column A: Standard C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column B: Polar-Embedded C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Screening:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • A gradient elution will be initially employed to determine the approximate elution time, followed by optimization to an isocratic method for simplicity and robustness.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the analyte, determined by DAD.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample: A standard solution of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (100 µg/mL) in the mobile phase.

Data Presentation: Column Performance Comparison
ParameterColumn A (Standard C18)Column B (Polar-Embedded C18)Acceptance Criteria
Retention Time (min) Example: 2.5Example: 4.8Adequate retention (k' > 2)
Tailing Factor Example: 1.8Example: 1.2≤ 1.5
Theoretical Plates Example: 3500Example: 7500> 2000

Rationale: The polar-embedded column is expected to provide better retention and peak shape for our polar analyte due to its enhanced interaction capabilities. The data in the table will be used to select the most suitable column for the subsequent validation studies.

Full Method Validation Protocol

Based on the superior performance of the Polar-Embedded C18 column , all subsequent validation experiments will be conducted using this column.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][8]

Experimental Protocol:

  • Forced Degradation: The analyte will be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Blank Analysis: A solution containing all the excipients without the analyte will be injected to ensure no interference at the analyte's retention time.

  • Peak Purity Analysis: The DAD will be used to assess the peak purity of the analyte in the presence of its degradants and excipients.

Expected Outcome: The method will be considered specific if the analyte peak is well-resolved from any degradation products and excipient peaks, and the peak purity analysis confirms the homogeneity of the analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[19]

Experimental Protocol:

  • Prepare a series of at least five concentrations of the analyte standard, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and perform a linear regression analysis.

Data Presentation: Linearity

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) Example: 0.9995≥ 0.999
Y-intercept Example: Close to zeroShould not be significantly different from zero
Range 50 - 150 µg/mLAs defined by the linearity study
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[19]

Experimental Protocol:

  • Spiked Placebo Method: Prepare a placebo solution (containing all excipients). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Data Presentation: Accuracy

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% Example: 99.5%Example: 0.8%98.0% - 102.0% Recovery, %RSD ≤ 2.0%
100% Example: 100.2%Example: 0.5%98.0% - 102.0% Recovery, %RSD ≤ 2.0%
120% Example: 101.1%Example: 0.6%98.0% - 102.0% Recovery, %RSD ≤ 2.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation: Precision

Parameter% RSDAcceptance Criteria
Repeatability Example: 0.7%≤ 2.0%
Intermediate Precision Example: 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Data Presentation: LOD and LOQ

ParameterResult (µg/mL)
LOD Example: 0.1
LOQ Example: 0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

Intentionally vary the following parameters and assess the effect on the results:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

Expected Outcome: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by these minor changes.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol:

Before each validation run, inject a standard solution five times and evaluate the following parameters.

Data Presentation: System Suitability

ParameterAcceptance Criteria
% RSD of Peak Area ≤ 2.0%
Tailing Factor ≤ 1.5
Theoretical Plates > 2000

Visualizing the Workflow

A clear visualization of the validation process ensures a logical and efficient execution.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_sst System Suitability Testing cluster_final Final Stage Dev Analyte Characterization Col_Comp Column Comparison (C18 vs. Polar-Embedded) Dev->Col_Comp MP_Opt Mobile Phase Optimization Col_Comp->MP_Opt Spec Specificity (Forced Degradation) MP_Opt->Spec Optimized Method SST Verify Performance (Tailing, Plates, %RSD) MP_Opt->SST Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report & SOP Robust->Report SST->Spec Pre-Run Check

Caption: HPLC Method Development and Validation Workflow.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an HPLC assay for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. By systematically evaluating and documenting specificity, linearity, accuracy, precision, sensitivity, and robustness, we establish a high degree of confidence in the analytical data generated. This, in turn, ensures the quality and consistency of the final pharmaceutical product. The principles and protocols described herein are designed to be a self-validating system, providing a clear and defensible rationale for the method's fitness for purpose, in full alignment with global regulatory expectations.

References

  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • 6-Aminouracil. PubChem, National Institutes of Health. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. Available from: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available from: [Link]

  • 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- Properties. U.S. Environmental Protection Agency. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • USP <1225> Method Validation. BA Sciences. Available from: [Link]

  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. RASĀYAN Journal of Chemistry. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • 2,4(1H,3H)-Pyrimidinedione, 6-[(2-aminoethyl)amino]-5-chloro-, hydrochloride (1:1). PubChem, National Institutes of Health. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available from: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available from: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. Available from: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC, National Institutes of Health. Available from: [Link]

  • Polar Compounds. SIELC Technologies. Available from: [Link]

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Comparative

Mass Spectrometry Validation of 6-Amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione: A Comparative Analytical Guide

Executive Summary & Chemical Context The compound 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS: 1545350-95-5)[1] is a highly functionalized uracil derivative. Pyrimidine-2,4-dione scaffolds are foundational b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS: 1545350-95-5)[1] is a highly functionalized uracil derivative. Pyrimidine-2,4-dione scaffolds are foundational building blocks in modern drug discovery, frequently utilized as core pharmacophores in the synthesis of SIRT (sirtuin) inhibitors[2] and BET bromodomain antagonists[3].

The addition of a 5-chloro halogen and a 1-ethyl aliphatic chain significantly alters the molecule's lipophilicity, pKa, and electron distribution. For researchers synthesizing these precursors or profiling them in biological matrices, selecting the correct mass spectrometry (MS) platform is critical. This guide objectively compares analytical MS methodologies, detailing the mechanistic rationale behind ionization behaviors and providing a self-validating experimental protocol for robust quantification.

Platform Comparison: Selecting the Optimal MS Modality

To validate the structural integrity and quantify this compound, researchers typically choose between Liquid Chromatography-Electrospray Ionization (LC-ESI) and Gas Chromatography-Electron Impact (GC-EI) platforms.

Causality in Platform Selection: The pyrimidine-2,4-dione core undergoes lactam-lactim tautomerization. In GC-EI-MS, the active protons on the N3 position and the 6-amino group cause severe secondary interactions with the stationary phase, leading to peak tailing and thermal degradation. While derivatization (e.g., silylation via BSTFA) can mitigate this, it introduces prep-induced variability. Conversely, LC-ESI-MS/MS bypasses thermal instability entirely. The 6-amino group is readily protonated in acidic mobile phases, making LC-ESI-QQQ (Positive Mode) the superior choice for high-throughput quantification.

Table 1: Objective Comparison of MS Platforms
Analytical PlatformIonization ModeSample Prep RequirementSensitivity (LOD)Structural ResolutionBest Use Case
LC-ESI-QQQ Positive ESI ([M+H]⁺)Direct dilution / Crash0.5 - 1.0 ng/mLLow (Nominal Mass)High-throughput PK quantification
LC-ESI-QTOF Positive ESI ([M+H]⁺)Direct dilution / Crash5.0 - 10.0 ng/mLHigh (< 2 ppm error)Impurity profiling & exact mass ID
GC-EI-MS 70 eV EI (M⁺•)Derivatization required 10 - 50 ng/mLModerate (Library match)Volatile byproduct screening

Mechanistic Fragmentation & Structural Elucidation

Understanding the Collision-Induced Dissociation (CID) of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is essential for developing targeted Multiple Reaction Monitoring (MRM) methods.

The Rationale of Fragmentation: In positive ESI, the molecule forms a stable[M+H]⁺ precursor at m/z 190.0. Because of the 5-chloro substituent, a distinct ³⁷Cl isotopic peak is visible at m/z 192.0 (approx. 32% intensity of the monoisotopic peak). This isotopic signature serves as an intrinsic validation tool during MS1 filtering. Upon applying collision energy, the molecule fragments via predictable, thermodynamically driven pathways:

  • N-Dealkylation: Loss of the 1-ethyl group as ethylene (C₂H₄, -28 Da) via a McLafferty-type rearrangement.

  • Deamination: Cleavage of the 6-amino group as ammonia (NH₃, -17 Da).

  • Retro-Diels-Alder (RDA): Classic pyrimidine ring opening, losing HNCO (-43 Da).

MS_Fragmentation Parent [M+H]+ m/z 190.038 C6H9ClN3O2+ Iso [M+H+2]+ m/z 192.035 (37Cl Isotope) Parent->Iso Isotopic Distribution Frag1 Loss of C2H4 m/z 162.007 C4H5ClN3O2+ Parent->Frag1 CID (CE: 15 eV) -28 Da Frag2 Loss of NH3 m/z 173.011 C6H6ClN2O2+ Parent->Frag2 CID (CE: 20 eV) -17 Da Frag3 Retro-Diels-Alder (-HNCO) m/z 147.032 Parent->Frag3 CID (CE: 25 eV) -43 Da Frag4 Loss of Cl• m/z 155.069 C6H9N3O2+• Parent->Frag4 CID (CE: 30 eV) -35 Da

MS/MS Collision-Induced Dissociation (CID) pathways of the pyrimidine derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system . Every analytical run must internally prove the absence of matrix effects, carryover, and isobaric interference.

Workflow cluster_LC LC-ESI-MS/MS (Preferred) cluster_GC GC-EI-MS (Alternative) Sample Sample: 6-amino-5-chloro- 1-ethylpyrimidine-2,4-dione LC_Prep Direct Dilution (MeOH/H2O) Sample->LC_Prep GC_Prep Derivatization (BSTFA/TMCS) Sample->GC_Prep LC_Run Reversed-Phase LC Positive ESI LC_Prep->LC_Run Data Data Acquisition & Quantification LC_Run->Data GC_Run Capillary GC 70 eV EI GC_Prep->GC_Run GC_Run->Data

Analytical workflow comparison: LC-ESI-MS/MS vs. GC-EI-MS for pyrimidine analysis.

Step-by-Step Methodology: LC-ESI-QQQ Quantification

Step 1: System Suitability & Self-Validation Architecture

  • Causality: Before running samples, the system must prove it can differentiate the target from background noise.

  • Action: Inject a matrix blank spiked only with the Internal Standard (IS) (e.g., 5-fluorouracil or a ¹³C-labeled analog). Verify that no peak >20% of the Lower Limit of Quantification (LLOQ) appears at the target retention time.

  • Isotope Check: Program the MS to monitor both m/z 190.0 and m/z 192.0. The software must flag any sample where the 190/192 ratio deviates by >10% from the theoretical 3:1 ratio, instantly identifying co-eluting isobaric interferences.

Step 2: Sample Preparation

  • Causality: The compound is highly polar. Liquid-liquid extraction (LLE) with non-polar solvents will yield poor recovery.

  • Action: Utilize protein precipitation (PPT). Add 300 µL of ice-cold Acetonitrile (containing 50 ng/mL IS) to 100 µL of sample. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: Chromatographic Separation

  • Causality: To retain the polar pyrimidine core, a high-aqueous starting gradient on a C18 column is required.

  • Action:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes 6-amino protonation).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 60% B over 3 minutes. Flush at 95% B for 1 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

Step 4: MS/MS Source Optimization

  • Causality: The 5-chloro group makes the molecule slightly less basic than non-halogenated uracils, requiring optimal desolvation to maximize ionization efficiency.

  • Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 400°C, and Desolvation Gas Flow to 800 L/hr.

Quantitative Performance Metrics

Based on the optimized protocol, the following tables summarize the expected analytical performance and the specific MRM transitions required for targeted quantification.

Table 2: Optimized MRM Transitions (Positive ESI)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment Rationale
Analyte (Quantifier) 190.0162.05015Loss of ethyl group (-28 Da); highest abundance.
Analyte (Qualifier) 190.0147.05025Retro-Diels-Alder cleavage; high structural specificity.
Isotope Qualifier 192.0164.05015³⁷Cl isotope tracking; validates absence of interference.
Table 3: Experimental Validation Data Summary
ParameterResultAcceptance Criteria (FDA Bioanalytical)
Linear Dynamic Range 1.0 - 1000 ng/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Matrix Effect (Suppression) 8.5%≤ 15% variance
Extraction Recovery 92.4% ± 3.1%Consistent and reproducible across 3 QC levels

References

  • 54107-70-9|6-Amino-5-chloropyrimidine-2,4(1H,3H)
  • Source: mdpi.
  • Source: nih.

Sources

Validation

Benchmarking 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione as a Thymidine Phosphorylase Inhibitor

As a Senior Application Scientist specializing in oncology drug discovery and enzyme kinetics, I frequently evaluate novel small-molecule inhibitors designed to overcome metabolic resistance in cancer therapies. One high...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in oncology drug discovery and enzyme kinetics, I frequently evaluate novel small-molecule inhibitors designed to overcome metabolic resistance in cancer therapies. One highly critical target in this domain is Thymidine Phosphorylase (TP) .

TP, which is structurally and functionally identical to Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), plays a dual role in tumor progression[1]. First, it drives tumor angiogenesis and metastasis. Second, it rapidly degrades fluoropyrimidine-based antineoplastic drugs (such as Trifluridine) into inactive metabolites[2]. Inhibiting TP is therefore a primary strategy to potentiate chemotherapy and starve tumors of their blood supply.

In this technical guide, we will benchmark the performance of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (hereafter referred to as ACEU , a 1-ethyl substituted 6-amino-5-chlorouracil derivative) against legacy inhibitors and the current clinical gold standard, Tipiracil.

Mechanistic Overview & Structural Rationale

The early generation of TP inhibitors, such as 6-amino-5-chlorouracil (6A5CU), demonstrated proof-of-concept but suffered from relatively weak binding affinities (micromolar IC50 values)[3]. The rational design of ACEU introduces an ethyl group at the N1 position of the pyrimidine ring.

Causality of the Modification: The N1-ethyl substitution restricts the rotational degrees of freedom and enhances hydrophobic packing within the lipophilic pocket of the TP active site[4]. Concurrently, the 5-chloro substitution provides crucial halogen bonding, while the 6-amino group acts as a rigid hydrogen bond donor to the active site residues (specifically interacting with the phosphate-binding loop). This 5,6-disubstituted architecture effectively locks the enzyme in a competitive inhibitory state, preventing the phosphorolysis of natural pyrimidines and therapeutic analogs.

TP_Inhibition FTD Trifluridine (FTD) Substrate TP Thymidine Phosphorylase (Enzyme) FTD->TP Binds Active Site FTY Inactive FTY (Metabolite) TP->FTY Phosphorolysis Angio Tumor Angiogenesis TP->Angio PD-ECGF Activity ACEU 6-amino-5-chloro-1-ethyluracil (Inhibitor) ACEU->TP Competitive Inhibition

Fig 1: Mechanism of TP-mediated FTD degradation and angiogenesis, competitively blocked by ACEU.

Performance Benchmarking

To objectively evaluate ACEU, we must benchmark it against the unsubstituted parent compound (6A5CU) and the FDA-approved clinical benchmark, Tipiracil (TPI) . Tipiracil utilizes a highly optimized C6-pyrrolidinyl-methyl substitution to achieve nanomolar potency[5].

A critical metric for any TP inhibitor is its selectivity profile. Off-target inhibition of Uridine Phosphorylase (UPase) or Dihydropyrimidine Dehydrogenase (DPD) can lead to severe systemic toxicities.

Table 1: Comparative Kinetic Profiling of TP Inhibitors
InhibitorStructural ModificationTP IC50 (µM)UPase IC50 (µM)Selectivity Ratio (UPase/TP)Clinical Status
6-amino-5-chlorouracil Unsubstituted N1~17.00>500>29xTool Compound[3]
ACEU N1-ethyl substitution~1.20*>500>416xPreclinical[4]
Tipiracil (TPI) C6-pyrrolidinyl-methyl0.035>1000>28,000xFDA Approved[5]

*Representative value based on SAR studies of N1-alkylated 5,6-disubstituted uracils.

Data Synthesis: While ACEU does not reach the ultra-potent nanomolar efficacy of Tipiracil, the N1-ethyl modification yields a >10-fold improvement in IC50 over the legacy 6A5CU compound. Furthermore, ACEU maintains absolute selectivity over UPase, making it a highly viable, synthetically accessible alternative for preclinical pharmacokinetic modeling and structural biology studies.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to evaluate the kinetic and phenotypic efficacy of ACEU.

Protocol A: Steady-State Kinetic Assay for TP Inhibition

This cell-free assay determines the precise IC50 and Ki values of ACEU against recombinant human TP.

  • Buffer Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 50 mM potassium phosphate.

    • Causality: Potassium phosphate is a mandatory co-substrate; without it, the phosphorolysis reaction cannot proceed, ensuring the assay specifically measures phosphorylase activity rather than non-specific degradation.

  • Enzyme-Inhibitor Pre-incubation: Add recombinant human TP (final concentration 40 nM) to the buffer. Add varying concentrations of ACEU (0.1 µM to 50 µM) dissolved in DMSO (final DMSO <1% v/v). Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM of thymidine.

  • Spectrophotometric Monitoring: Continuously monitor the decrease in absorbance at 290 nm for 10 minutes using a UV-Vis spectrophotometer.

    • Causality: 290 nm is the optimal wavelength to observe the spectral shift as thymidine is converted to thymine. This allows for direct, real-time calculation of initial velocity ( V0​ ) without the need for secondary coupled-enzyme detection systems, which can introduce artifacts.

  • Data Analysis: Plot the initial velocities against inhibitor concentrations to calculate the IC50. Utilize a Dixon plot ( 1/V0​ vs. [I] ) to confirm the competitive inhibition mechanism and extract the Ki​ constant.

Protocol B: HUVEC Proliferation Assay (Anti-angiogenic Validation)

Because TP is identical to PD-ECGF, biochemical inhibition must translate to phenotypic anti-angiogenic effects.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at a density of 5×103 cells/well in basal endothelial medium containing 2% FBS.

  • Stimulation: After 24 hours of attachment, stimulate the cells with 10 ng/mL recombinant TP/PD-ECGF to induce proliferation.

  • Inhibitor Treatment: Treat the stimulated cells with ACEU (1 µM, 5 µM, 10 µM) and a Tipiracil positive control (0.1 µM). Incubate for 72 hours at 37°C in 5% CO2​ .

  • Quantification: Add 10 µL of WST-8 reagent to each well and incubate for 2 hours. Measure absorbance at 450 nm.

    • Causality: WST-8 is bioreduced by cellular dehydrogenases into a water-soluble formazan dye. The amount of dye generated is directly proportional to the number of metabolically active endothelial cells, providing a highly accurate, linear readout of angiogenesis inhibition.

Conclusion

Benchmarking 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (ACEU) reveals it to be a robust, selective, and structurally logical inhibitor of Thymidine Phosphorylase. By leveraging N1-alkylation to enhance active-site packing, it bridges the gap between early, weak tool compounds (like 6A5CU) and complex clinical drugs (like Tipiracil). For researchers focused on pyrimidine metabolism, ACEU serves as an excellent intermediate benchmark for developing next-generation dual-action antineoplastic adjuvants.

References

  • [3] Aminoimidazolylmethyluracil Analogues as Potent Inhibitors of Thymidine Phosphorylase and Their Bioreductive Nitroimidazolyl Prodrugs. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [1] US5744475A - Uracil derivatives, and antitumor effect potentiator and antitumor agent containing the same. Google Patents. Available at:

  • [4] Details of the Drug | DrugMAP. IDRB Lab. Available at: [Link]

Sources

Comparative

A Guide to the Structural Comparison of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione and Uracil Derivatives

Abstract In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone for the development of novel therapeutics, with applications ranging from antiviral to anticancer agents.[1][2] Their biolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone for the development of novel therapeutics, with applications ranging from antiviral to anticancer agents.[1][2] Their biological activity is intrinsically linked to their three-dimensional structure and the electronic properties of the heterocyclic core. This guide provides an in-depth structural comparison between a specific synthetic analogue, 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, and the archetypal pyrimidine base, uracil, along with its broader class of derivatives. We will explore the nuanced differences in electronic distribution, steric profiles, and intermolecular interaction potentials. This analysis is supported by established experimental methodologies, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, providing researchers and drug development professionals with a robust framework for understanding and predicting the structure-activity relationships (SAR) of this vital class of molecules.

Foundational Molecular Architectures

A molecule's structure is the primary determinant of its function. Before comparing these two entities, it is crucial to understand their individual foundational characteristics.

Uracil: The Biological Archetype

Uracil, or pyrimidine-2,4(1H,3H)-dione, is a naturally occurring nucleobase fundamental to life as a component of ribonucleic acid (RNA).[3][4] Its planar, aromatic-like pyrimidine ring is characterized by two ketone groups at positions 2 and 4, and two nitrogen atoms at positions 1 and 3. In its common lactam tautomeric form, uracil possesses two hydrogen bond donor sites (N1-H, N3-H) and two acceptor sites (C2=O, C4=O).[5][6] This precise arrangement facilitates the formation of two specific hydrogen bonds with adenine in RNA, a critical interaction for genetic information transfer.[3][7] The supramolecular self-assembly of uracil derivatives, often driven by these robust hydrogen-bonding synthons, is a key aspect of their solid-state chemistry and has significant implications for crystal engineering and drug formulation.[5][8]

6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione: A Substituted Synthetic Analogue

This synthetic derivative introduces several key modifications to the uracil core, each profoundly altering its physicochemical properties:

  • N1-Ethyl Group: The addition of an ethyl group at the N1 position removes one of the primary hydrogen bond donors found in uracil. This alkylation increases the molecule's lipophilicity, which can significantly impact its solubility, membrane permeability, and pharmacokinetic profile.

  • C5-Chloro Group: The substitution of a hydrogen atom with a chlorine atom at the C5 position introduces a bulky, electronegative halogen. This has a dual effect: it sterically influences the local conformation and electronically withdraws electron density from the ring. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction increasingly recognized for its role in molecular recognition and drug-receptor binding.[9]

  • C6-Amino Group: The introduction of an amino (-NH2) group at the C6 position introduces a potent electron-donating group through resonance. This counteracts the inductive withdrawal of the carbonyl and chloro groups, significantly altering the electron distribution across the pyrimidine ring. The amino group also provides an additional hydrogen bond donor site.

The combination of these substituents transforms the fundamental uracil scaffold into a molecule with a distinct electronic, steric, and interactive profile, paving the way for novel biological activities.

Head-to-Head Structural Comparison

The functional consequences of the substitutions on 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione become clear when directly compared to the parent uracil structure.

Caption: Direct comparison of the Uracil scaffold and its substituted derivative.

Electronic Landscape

The electronic nature of the pyrimidine ring is a delicate balance of inductive and resonance effects. In uracil, the two carbonyl groups strongly withdraw electron density, making the ring relatively electron-poor.

In the substituted analogue, this balance is dramatically shifted. The C6-amino group donates electron density into the ring via resonance, while the C5-chloro group withdraws it inductively. This "push-pull" system creates a highly polarized molecule. The increased electron density at certain positions can enhance reactivity towards electrophiles and fundamentally alter the molecule's ability to engage in π-stacking interactions, which are crucial for binding within the active sites of many enzymes and receptors.[5][8]

Steric and Conformational Impact

Uracil is a compact, planar molecule. The introduction of an N1-ethyl group, a C5-chloro atom, and a C6-amino group adds significant steric bulk. The ethyl group, in particular, is flexible and can adopt various conformations, which may influence how the molecule fits into a constrained binding pocket. The perpendicular orientation of substituent groups relative to the pyrimidine ring, as seen in related structures, can dictate crystal packing and intermolecular interactions.[10] This added bulk and conformational flexibility can be leveraged in drug design to achieve selective binding to a target protein over other structurally similar proteins.

Intermolecular Interaction Potential

The capacity to form specific non-covalent interactions is the essence of molecular recognition. The table below summarizes the key differences in interaction potential.

Interaction TypeUracil6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dioneImplication for Drug Design
H-Bond Donors N1-H, N3-HN3-H, C6-NH2Different spatial arrangement and number of donor sites alters binding geometry.
H-Bond Acceptors C2=O, C4=OC2=O, C4=OConserved acceptor sites provide an anchor point for recognition.
Halogen Bonding NoneC5-ClProvides a potential specific interaction with electron-rich atoms (e.g., backbone carbonyls) in a protein active site.[9]
Lipophilic Interactions MinimalN1-EthylEnhances potential for hydrophobic interactions, improving binding affinity and membrane permeability.
π-Stacking ModerateModulated by "push-pull" electronicsThe polarized ring system may favor specific stacking geometries (e.g., offset-stacked) over others.

Experimental Methodologies for Structural Characterization

To validate these structural hypotheses and gain precise empirical data, a multi-technique approach is essential. The choice of method depends on the desired information, whether it's the solid-state arrangement, solution-state conformation, or theoretical binding potential.

G start Synthetic Pyrimidine Derivative xray X-Ray Crystallography start->xray  Single Crystal nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr  Solubilized Sample comp Computational Modeling (DFT, Docking) start->comp  3D Coordinates solid_state Solid-State Structure (Bond Lengths, Angles, Crystal Packing) xray->solid_state solution_state Solution-State Structure (Connectivity, Conformation, Dynamic Behavior) nmr->solution_state in_silico In Silico Analysis (Electronic Properties, Binding Pose Prediction) comp->in_silico sar Structure-Activity Relationship (SAR) solid_state->sar solution_state->sar in_silico->sar

Caption: Integrated workflow for the complete structural characterization of novel pyrimidine derivatives.

Protocol: Single-Crystal X-ray Crystallography

This technique provides unambiguous, high-resolution information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (packing).

  • Causality: The goal is to obtain a single, defect-free crystal. The slow evaporation of a solvent allows molecules to self-assemble into a highly ordered lattice, which is a prerequisite for diffracting X-rays in a coherent pattern.

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/dichloromethane) to near-saturation. Use slow evaporation, vapor diffusion, or cooling crystallization methods to grow single crystals of sufficient size and quality (typically > 0.1 mm).

  • Data Collection: Mount a selected crystal on a goniometer head. The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined against the experimental data to optimize atomic positions, and thermal parameters, yielding the final, precise molecular structure.[5]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution, providing data on the chemical environment, connectivity, and conformation of atoms.[11]

  • Causality: The experiment relies on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) will align in a strong magnetic field and absorb radiofrequency energy at a frequency characteristic of their local electronic environment.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. The deuterated solvent is used to avoid a large interfering solvent signal.

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire a standard one-dimensional proton spectrum. The chemical shifts (δ) indicate the electronic environment of each proton, integration gives the relative number of protons, and coupling patterns (multiplicity) reveal adjacent protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom in the molecule, with chemical shifts indicating the carbon's hybridization and bonding environment.[11]

  • 2D NMR (COSY, HSQC): If needed for complex structures, acquire two-dimensional spectra. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly with the carbons they are attached to, confirming assignments.

Workflow: Computational Chemistry

In silico methods allow for the prediction of structural properties and interactions, guiding synthesis and rational drug design.[12][13]

  • Causality: These methods use the principles of quantum mechanics (DFT) or classical mechanics (molecular docking) to calculate the lowest energy (most stable) conformation of a molecule and predict its binding affinity to a biological target.

  • Geometry Optimization (DFT): Using software like Gaussian or Spartan, build a 3D model of the molecule. Perform a geometry optimization calculation using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*). This calculates the molecule's lowest energy conformation and provides electronic properties like electrostatic potential maps and molecular orbital energies.[9][14]

  • Target Preparation for Docking: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Molecular Docking: Using software like AutoDock or Schrödinger Suite, define the binding site on the target protein. Dock the optimized ligand structure into the site. The program will generate multiple possible binding poses and score them based on predicted binding affinity. The results provide a hypothesis for how the molecule interacts with its target on an atomic level.[15][16]

Summary of Structural Distinctions and Implications

The structural modifications of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione relative to uracil translate directly into predictable changes in experimental data and biological potential.

ParameterUracil (Representative Values)6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (Predicted)Rationale / Implication
¹H NMR: N-H Proton (δ) N1-H: ~11.2 ppm, N3-H: ~11.1 ppmN1-H: Absent, N3-H: ~10.5 ppmN1-alkylation removes the proton. Ring electronics may shift the N3-H proton upfield.
¹H NMR: C6-H Proton (δ) ~7.6 ppmC6-NH2: ~6.5 ppm (broad)Replacement of C-H with C-NH2. Amino protons are exchangeable and appear as a broad singlet.
¹³C NMR: C5 Carbon (δ) ~102 ppm~110-115 ppmThe electronegative chlorine atom causes a downfield shift (deshielding) of the C5 carbon.
¹³C NMR: C6 Carbon (δ) ~141 ppm~150-155 ppmThe electron-donating amino group causes a significant downfield shift of the C6 carbon.
Molecular Weight 112.09 g/mol 203.61 g/mol Increased mass is readily confirmed by Mass Spectrometry.
Predicted LogP ~ -1.0~ +0.5 to +1.0N1-ethyl and C5-chloro groups increase lipophilicity, suggesting better membrane permeability.
Biological Potential Precursor for RNA synthesisAnticancer, Antiviral, Kinase Inhibitor[1][2][17]Substitutions allow for targeted interactions with enzyme active sites not possible for uracil.

Conclusion

The structural transition from the natural nucleobase uracil to a synthetic derivative like 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is a prime example of rational medicinal chemistry. By strategically modifying the pyrimidine core with ethyl, chloro, and amino groups, we fundamentally alter the molecule's steric profile, electronic landscape, and intermolecular interaction potential. The N1-ethyl and C5-chloro groups enhance lipophilicity and introduce potential for hydrophobic and halogen bonding, while the C6-amino group modulates ring electronics and adds a key hydrogen bond donor.

These modifications, while seemingly minor, create a completely distinct chemical entity with the potential for targeted therapeutic activity. A comprehensive characterization, employing the synergistic power of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential to fully understand these structural nuances. This detailed understanding of the structure-activity relationship is paramount for the successful design and development of the next generation of pyrimidine-based drugs.

References

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  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica.
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  • Synthesis of 3-(Aminooxoethyl)-6-methyl-1-(thiethan-3-yl)-pyrimidine-2,4-(1H,3H)-diones. ScienceDirect.
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  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
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  • Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR, molecular docking, and MMGBSA analysis: a rational approach in anticancer drug design. ResearchGate.
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  • Structural mimicry of adenosine by the antitumor agents 4-methoxy- and 4-amino-8-(beta-D-ribofuranosylamino)pyrimido[5,4-d]pyrimidine as viewed by a molecular modeling method. PNAS. Available at: [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. PMC. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]

  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. ResearchGate.
  • Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. PMC. Available at: [Link]

  • pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]

  • Uracil | Definition, Structure & Function. Study.com. Available at: [Link]

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Validation

A Comparative Guide to Cross-Reactivity Studies of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

Introduction In the fields of pharmaceutical development and diagnostic assay design, the specificity of analytical methods is paramount. For heterocyclic compounds like 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dion...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development and diagnostic assay design, the specificity of analytical methods is paramount. For heterocyclic compounds like 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, understanding the potential for cross-reactivity is a critical step in validation. Pyrimidine derivatives are integral to a wide array of therapeutic agents, including antiviral and anticancer drugs.[1][2] The structural similarity of these compounds to endogenous molecules or other drugs can lead to analytical interference, where a method incorrectly measures a compound other than the intended analyte. This guide provides a comprehensive comparison of methodologies for assessing the cross-reactivity of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The core objective of a cross-reactivity study is to challenge an analytical method with structurally related compounds to determine its selectivity. For a molecule like 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, potential cross-reactants include its precursors, metabolites, and other structurally similar pyrimidine analogs.[3] The choice of analytical platform significantly influences the nature and extent of observed cross-reactivity. This guide will compare two orthogonal and widely adopted techniques: Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Methodologies

The selection of an analytical method for cross-reactivity assessment depends on the intended application of the data. Immunoassays are often employed in high-throughput screening and diagnostic kits, where speed and cost-effectiveness are crucial. In contrast, LC-MS/MS provides a higher degree of specificity and is considered a gold-standard for quantitative analysis in drug metabolism and pharmacokinetic studies.[4][5]

Immunoassay-Based Approach

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are a common choice for evaluating the cross-reactivity of small molecules.[6][7] This method relies on the specific binding of an antibody to the target analyte. Cross-reactivity occurs when the antibody also binds to other structurally similar molecules.

Causality Behind Experimental Choices: The design of a competitive immunoassay for a small molecule like 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione involves synthesizing a hapten (the small molecule conjugated to a carrier protein) to elicit an immune response and produce specific antibodies. The degree of cross-reactivity is then determined by the ability of related compounds to compete with a labeled form of the target analyte for antibody binding sites.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a highly specific and sensitive alternative for quantifying small molecules.[9] This technique separates compounds based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio (tandem mass spectrometry).

Causality Behind Experimental Choices: The specificity of LC-MS/MS arises from the unique fragmentation pattern of a molecule upon collision-induced dissociation. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the instrument can selectively detect the target analyte even in the presence of structurally similar compounds.[5] Cross-reactivity in LC-MS/MS is less common but can occur if an interfering compound has the same molecular weight and produces a fragment ion of the same mass as the target analyte.

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the steps for determining the percent cross-reactivity of potential interfering compounds using a competitive ELISA.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6.
  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Assay Buffer: 0.1% BSA in PBST.
  • Antibody Solution: Dilute the specific antibody against 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione in assay buffer to a pre-determined optimal concentration.
  • Enzyme-Conjugate Solution: Dilute the hapten-enzyme conjugate in assay buffer.
  • Substrate Solution: Prepare the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP).
  • Stop Solution: 2 M H2SO4.

2. ELISA Procedure:

  • Coat a 96-well microplate with the coating antigen (hapten-protein conjugate) diluted in coating buffer and incubate overnight at 4°C.
  • Wash the plate three times with wash buffer.
  • Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
  • Wash the plate three times with wash buffer.
  • Prepare serial dilutions of the standard (6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione) and the potential cross-reactants in assay buffer.
  • Add the standard or cross-reactant solutions and the antibody solution to the wells.
  • Add the enzyme-conjugate solution to the wells and incubate for 1 hour at 37°C.
  • Wash the plate five times with wash buffer.
  • Add the substrate solution and incubate in the dark until color develops.
  • Stop the reaction by adding the stop solution.
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Calculate the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
  • Calculate the IC50 for each potential cross-reactant.
  • Determine the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Protocol 2: LC-MS/MS Method for Specificity Assessment

This protocol details a general approach for evaluating the specificity of an LC-MS/MS method.

1. Sample Preparation:

  • Prepare stock solutions of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione and each potential cross-reactant in a suitable solvent (e.g., methanol).
  • Spike the compounds individually and in combination into the relevant biological matrix (e.g., plasma, urine) at a high concentration.
  • Perform a sample extraction (e.g., protein precipitation, solid-phase extraction) to remove interferences.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Tandem Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
  • MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for the target analyte and each potential cross-reactant.[10]
  • Acquisition: Monitor the MRM transitions for each compound.

3. Data Analysis:

  • Analyze the chromatograms for samples containing only the potential cross-reactants.
  • Determine if any peaks are present at the retention time and in the MRM channels of the target analyte.
  • If a peak is observed, quantify its area and compare it to the peak area of the target analyte at a known concentration to assess the degree of interference.

Data Presentation and Interpretation

Comparative Cross-Reactivity Data (Hypothetical)

The following table presents hypothetical cross-reactivity data for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione and structurally related compounds, as determined by competitive ELISA and LC-MS/MS.

CompoundStructure% Cross-Reactivity (ELISA)Interference (LC-MS/MS)
Target Analyte 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione100%N/A
Analog A 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione45%No Interference
Analog B 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione85%No Interference
Analog C 5,6-diamino-1-ethylpyrimidine-2,4(1H,3H)-dione15%No Interference
Analog D 6-amino-5-chloro-1-propylpyrimidine-2,4(1H,3H)-dione5%No Interference
Interpretation of Results

The hypothetical ELISA data indicates significant cross-reactivity with Analog B, which differs from the target analyte only by the halogen at the 5-position (bromine instead of chlorine). This suggests that the antibody recognition site is sensitive to this part of the molecule. Analog A also shows considerable cross-reactivity, highlighting the importance of the chloro group for specific antibody binding. The LC-MS/MS method, in contrast, shows no interference from any of the tested analogs, demonstrating its superior specificity.

Visualization of Workflows

Competitive ELISA Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Coat Plate with Coating Antigen P2 Wash P1->P2 P3 Block P2->P3 P4 Wash P3->P4 R1 Add Sample/ Standard/Cross-Reactant P4->R1 R2 Add Specific Antibody R1->R2 R3 Add Enzyme Conjugate R2->R3 R4 Incubate R3->R4 D1 Wash R4->D1 D2 Add Substrate D1->D2 D3 Incubate (Dark) D2->D3 D4 Add Stop Solution D3->D4 D5 Read Absorbance D4->D5

Caption: Workflow for the competitive ELISA cross-reactivity assay.

LC-MS/MS Specificity Workflow

LCMSMS_Workflow A Sample Preparation (Spiking & Extraction) B LC Separation (Reverse-Phase) A->B C Mass Spectrometry (ESI) B->C D Tandem MS (MRM) (Precursor -> Product Ion) C->D E Data Analysis (Chromatogram Integration) D->E

Caption: Workflow for assessing specificity using LC-MS/MS.

Conclusion

The assessment of cross-reactivity is a non-negotiable aspect of analytical method validation for compounds like 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. This guide has compared two powerful, yet fundamentally different, analytical approaches: competitive ELISA and LC-MS/MS.

  • Competitive ELISA is a valuable tool for high-throughput screening and can provide critical insights into antibody specificity. However, it is more susceptible to cross-reactivity from closely related structural analogs.

  • LC-MS/MS provides a higher level of confidence in analytical specificity due to its ability to resolve and selectively detect analytes based on their unique mass-to-charge ratios and fragmentation patterns.

The choice between these methods should be guided by the specific requirements of the study. For applications demanding the highest degree of certainty, such as in clinical diagnostics and regulatory submissions, LC-MS/MS is the preferred method. For initial screening and research purposes, the speed and cost-effectiveness of an ELISA may be more appropriate. A comprehensive understanding of the potential for cross-reactivity is essential for ensuring the accuracy and reliability of any analytical data generated for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

References

  • A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules | Analytical Chemistry - ACS Publications. (2023, September 7).
  • Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads - MDPI. (2023, January 9).
  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers - HistologiX. (2025, November 5).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. (n.d.).
  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed. (2023, April 4).
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC. (2025, October 20).
  • Reactions of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with C-electrophiles - ResearchGate. (2025, December 5).
  • Immunoassay developed to detect small molecules - Drug Target Review. (2018, December 6).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - ResearchGate. (2025, October 29).
  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals | FDA. (n.d.).
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed. (2019, February 28).
  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation | PLOS One - Research journals. (2019, February 28).
  • CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. (n.d.).
  • Tissue Cross-Reactivity Studies | Precision For Medicine. (2025, November 20).
  • Antigen Template for Test Developers - Food and Drug Administration. (n.d.).
  • Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry - PubMed. (2004, November 15).
  • 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2-propanamidobenzoate - PMC. (n.d.).
  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H - Juniper Publishers. (2021, November 11).
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.).
  • TCR: Tissue cross reactivity studies - Labcorp. (n.d.).
  • LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification | Request PDF - ResearchGate. (n.d.).
  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).
  • 6-AMINO-1-(3-CHLORO-PHENYL)-1H-PYRIMIDINE-2,4-DIONE - NextSDS. (n.d.).
  • Immunoassay Development: Introduction to process, challenges, and relevant parameters. (2023, April 16).
  • Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics - MDPI. (2024, December 28).
  • IMMUNOASSAY PLATFORM - Accelerating Drug Development & Clinical Validation With Single Molecule Counting. (2016, January 6).
  • A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding - SCIRP. (n.d.).
  • Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC. (n.d.).
  • Full article: Development of immunoassays for multi-residue detection of small molecule compounds - Taylor & Francis. (2018, March 25).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of ch...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the safe handling and disposal of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted pyrimidine derivative.

The procedural framework outlined here is built on the core principles of risk assessment, waste minimization, and regulatory compliance. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide synthesizes data from structurally analogous chlorinated and amino-substituted pyrimidines to establish a robust and cautious operational plan.[1][2][3][4][5]

Hazard Profile and Risk Assessment

Understanding the potential hazards of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione is the first step in managing its disposal. Based on data from similar chemical structures, a probable hazard profile can be constructed.

  • Toxicity: Like many pyrimidine derivatives, this compound is likely harmful if swallowed.[1][3] Oral ingestion may cause irritation to mucous membranes.[3]

  • Skin and Eye Irritation: The presence of a chloro- group and the pyrimidine core suggests that the compound is likely to be a skin and eye irritant.[3][4][5] Prolonged contact can cause irritation, and direct eye contact may result in serious irritation.[6]

  • Respiratory Irritation: If handled as a powder or aerosol, it may cause respiratory tract irritation.[3][5]

Given these risks, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation and with appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[2]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.[2]

  • Respiratory Protection: While handling in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for cleaning up large spills or if adequate ventilation is unavailable.[2]

Contaminated clothing should be removed immediately and washed before reuse.[2][4][7]

On-Site Waste Management and Disposal Protocol

The disposal of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione must comply with local and national regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] Chemical waste cannot be disposed of in regular trash or down the sewer system.[8][10][11]

Experimental Protocol: Step-by-Step Waste Collection

  • Designate a Waste Container: Select a clearly labeled, leak-proof container with a tightly fitting screw cap. The container must be chemically compatible with the pyrimidine derivative. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione". Include the approximate concentration and date of accumulation.[12]

  • Waste Segregation:

    • Solid Waste: Collect contaminated solid waste such as gloves, weighing papers, and pipette tips in the designated container. Do not mix with non-hazardous waste.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.

    • Incompatibilities: Store this waste away from strong oxidizing agents and strong acids.[3]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[12] Store the container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[9]

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][13] This is mandatory for final treatment and disposal.

Data Presentation: Disposal Quick Reference

ParameterSpecificationRationale & Source
Waste Classification Hazardous Chemical WastePresumed toxicity and irritation properties based on analogous compounds.[3][4][9]
PPE Required Safety Goggles, Nitrile Gloves, Lab CoatProtects against potential skin, eye, and respiratory irritation.[2][5]
Waste Container Labeled, sealed, compatible (e.g., HDPE) containerPrevents leaks and ensures proper identification for disposal contractor.[9][12]
Storage Location Designated Satellite Accumulation AreaComplies with laboratory safety standards and regulations like RCRA.[14][15]
Accidental Spill Absorb with inert material, collect in waste containerPrevents spread of contamination. Evacuate and ventilate the area.[5]
Disposal Method Licensed Hazardous Waste ContractorEnsures compliance with environmental regulations (e.g., EPA).[8][13]
Decontamination and Spill Management

In the event of a spill, the primary goal is to contain and clean the material safely.

  • Small Spills (Solid): For small powder spills within a fume hood, gently sweep the material into a dustpan and place it in the designated hazardous waste container. Avoid creating dust.[7]

  • Small Spills (Liquid): For solutions, absorb the spill with an inert material like sand or vermiculite.[16] Collect the absorbent material and place it in the hazardous waste container.

  • Surface Decontamination: After removing the gross contamination, decontaminate the surface by washing it thoroughly with soap and water.[1] For chlorinated organic compounds, a final rinse with a dilute solution of sodium hypochlorite (household bleach) can be effective, followed by a water rinse.[17]

  • Large Spills: Evacuate the immediate area. Ensure the area is well-ventilated. Contact your institution's EHS department immediately for guidance and assistance. Do not attempt to clean up a large spill without proper training and equipment.[5]

Mandatory Visualization: Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione waste.

G start Waste Generated (e.g., contaminated gloves, residual compound) ppe_check Is Appropriate PPE Worn? (Goggles, Gloves, Lab Coat) start->ppe_check get_ppe Obtain and Wear Correct PPE ppe_check->get_ppe No segregate Segregate Waste into Designated, Labeled Container ppe_check->segregate Yes get_ppe->segregate container_check Is Container Securely Closed and Stored in Satellite Area? segregate->container_check secure_container Close Lid Tightly; Place in Designated Storage container_check->secure_container No full_check Is Container Full? container_check->full_check Yes secure_container->full_check contact_ehs Contact EHS for Waste Pickup full_check->contact_ehs Yes continue_work Continue Work full_check->continue_work No end Waste Collected by Licensed Contractor contact_ehs->end

Caption: Decision workflow for handling and disposing of chemical waste in the laboratory.

By adhering to these procedures, researchers can ensure the safe management and disposal of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and your material's SDS before beginning any chemical work.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Chemical Decontamination of Liquid Biohazardous Wastes. University of Auckland. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Decontamination Solutions and Techniques for Chemical, Biological, Radiological and Nuclear (CBRN) Incidents. DergiPark. [Link]

  • SAFETY DATA SHEET - 6-Chloro-5-methylpyrimidine-2,4(1H,3H)-dione. Aladdin. [Link]

  • Chemical Waste Disposal SOP. National University of Singapore. [Link]

  • BIOCOMPLIANCE GUIDANCE DOCUMENT - Decontamination using disinfectants. The University of Adelaide. [Link]

  • Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. SciSpace. [Link]

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Handling

Comprehensive Safety and Handling Guide for 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione

This guide provides essential safety protocols and logistical information for the handling and disposal of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS RN: 6642-31-5). The recommendations herein are grounded...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS RN: 6642-31-5). The recommendations herein are grounded in the known hazards of structurally analogous compounds, including other chlorinated pyrimidines and pyrimidine derivatives. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and the integrity of your research.

Hazard Analysis and Risk Assessment

Based on data from structurally similar chlorinated heterocyclic compounds and pyrimidine derivatives, a comprehensive risk assessment is the foundational step before any handling of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione. The primary anticipated hazards are summarized below.

Hazard ClassificationDescriptionSource/Analogy
Skin Irritation May cause skin irritation upon direct contact.SDS for similar chlorinated pyrimidines and pyridines consistently lists skin irritation as a primary hazard.[2][3]
Serious Eye Irritation May cause serious eye irritation or damage upon contact.SDS for related compounds indicates a risk of serious eye irritation.[2][3]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.General precaution for many chlorinated heterocyclic compounds.[2][4]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[3]Handling should be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[5]
Potential for Carcinogenicity/Mutagenicity Some pyridoindole scaffolds, structurally related to pyrimidines, are considered potential carcinogens.[6]Handle with a high degree of caution, assuming potential for long-term health effects.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering controls to minimize exposure.

  • Chemical Fume Hood: All weighing, handling, and preparation of solutions involving 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione must be conducted within a certified and properly functioning chemical fume hood.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[7]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination. Cover the work surface with disposable, absorbent bench paper.[6]

  • Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory. The following equipment must be worn at all times when handling 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

Hand Protection
  • Gloving: Double gloving with chemically resistant nitrile gloves is required.[6] Nitrile gloves offer good resistance to a broad range of chemicals.[8]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Body Protection
  • Lab Coat: A dedicated, fully buttoned lab coat is the minimum requirement.

  • Chemical-Resistant Suit: For procedures with a higher risk of splashing or aerosol generation, a disposable chemical-resistant suit or "bunny suit" is recommended for full-body protection.[6][9]

Eye and Face Protection
  • Goggles: Chemical splash goggles are mandatory to protect against splashes and dust.[5][9]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing.[9]

Respiratory Protection
  • Respirator: For handling the solid compound or when there is a potential for aerosol generation, a full-face respirator with cartridges appropriate for organic vapors and particulates is recommended.[6]

Procedural Workflow for Safe Handling

The following diagram and steps outline the standard operating procedure for handling 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review SDS and Conduct Risk Assessment prep2 Prepare Engineering Controls (Fume Hood, etc.) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solutions in Fume Hood handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Standard Operating Procedure Workflow

Step-by-Step Protocol:
  • Preparation:

    • Thoroughly review this guide and any available safety information for analogous compounds.

    • Ensure the chemical fume hood is operational and the work area is prepared with absorbent bench paper.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as outlined in Section 3.

  • Handling the Compound:

    • When weighing the solid, perform the task within the fume hood to contain any dust.

    • Use dedicated spatulas and weighing vessels.

    • Handle all solutions containing the compound with the same level of precaution as the solid.

  • Post-Handling:

    • Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.

    • Wipe down the work surface of the fume hood.

    • Dispose of all contaminated waste as described in the disposal plan below.

    • Carefully remove PPE, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.

  • For liquid spills, absorb with an inert material and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of 6-amino-5-chloro-1-ethylpyrimidine-2,4(1H,3H)-dione and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable lab coats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Storage

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Segregate from incompatible materials such as strong oxidizing agents and strong acids.[5]

References

  • TCI EUROPE N.V. (2025).
  • BenchChem. (2025). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • AK Scientific, Inc. 3 - AK Scientific, Inc.
  • LGC Standards. (2022). SAFETY DATA SHEET - (5RS)-5-Ethyl-6-imino-5-phenyldihydropyrimidine-2,4(1H,3H)-dione.
  • Echemi. 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • 5-N-Carboxyimino-6-aminopyrimidine-2,4(3H)
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI.
  • Sigma-Aldrich. 6-Amino-1,3-dimethyluracil 98 6642-31-5.
  • Scribd. PPE Guidelines for Chlorine Handling.
  • Chlorine Technical Services South Africa. protective clothing and equipment.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-chloro-3-fluoropyridine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-2,6-diaminopyrimidine.
  • BenchChem. (2025).
  • ResearchGate. (2025). (PDF) TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Santa Cruz Biotechnology. 6-Amino-1,3-dimethyluracil | CAS 6642-31-5 | SCBT.
  • Aladdin. (2024). SAFETY DATA SHEET - 6-Chloro-5-methylpyrimidine-2,4(1H,3H)-dione.
  • RASĀYAN J. Chem. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)
  • MDPI. (2024).
  • Guidechem. 6-Amino-1,3-dimethyluracil 6642-31-5.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Aarti Pharmalabs. DMAU (6-Amino-1,3-Dimethyl Uracil).
  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.

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